molecular formula C8H6ClNO3 B1582321 2'-Chloro-5'-nitroacetophenone CAS No. 23082-50-0

2'-Chloro-5'-nitroacetophenone

Cat. No.: B1582321
CAS No.: 23082-50-0
M. Wt: 199.59 g/mol
InChI Key: PNXVQYABDFYOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Chloro-5'-nitroacetophenone is a useful research compound. Its molecular formula is C8H6ClNO3 and its molecular weight is 199.59 g/mol. The purity is usually 95%.
The exact mass of the compound 2'-Chloro-5'-nitroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-Chloro-5'-nitroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloro-5'-nitroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVQYABDFYOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177658
Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23082-50-0
Record name 2′-Chloro-5′-nitroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23082-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloro-5-nitrophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2'-Chloro-5'-nitroacetophenone molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-Chloro-5'-nitroacetophenone: Molecular Architecture, Synthesis, and Pharmaceutical Utility Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) is a highly functionalized aromatic building block critical to the synthesis of nitrogenous heterocycles, including indoles, quinolines, and benzisoxazoles.[1][2][3][4] Its unique substitution pattern—featuring a deactivated aromatic ring with orthogonal reactivity at the acetyl, nitro, and chloro positions—makes it a versatile scaffold for diversifying privileged pharmacophores. This guide provides an in-depth analysis of its structural properties, validated synthetic pathways, and strategic applications in modern drug development.

Molecular Architecture & Physicochemical Profile

The molecule comprises an acetophenone core substituted at the ortho position with a chlorine atom and at the meta position (relative to the acetyl group) with a nitro group. This specific arrangement (2,5-substitution) creates a "push-pull" electronic system that is highly exploitable in nucleophilic aromatic substitution (


) and reductive cyclization reactions.
Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name 1-(2-Chloro-5-nitrophenyl)ethanone
CAS Number 23082-50-0
Molecular Formula C

H

ClNO

Molecular Weight 199.59 g/mol
Melting Point 60–64 °CCrystalline solid
Appearance White to pale yellow/green crystalsColor depends on trace impurities
Solubility Methanol, Ethyl Acetate, DCMPoorly soluble in water
Electronic Character Electron-deficient ringActivated for

at C-2
Structural Visualization

The following diagram illustrates the connectivity and the cooperative directing effects that govern the molecule's reactivity.

MolecularStructure cluster_0 2'-Chloro-5'-nitroacetophenone C1 C-1 (Acetyl) Meta-Director C2 C-2 (Chloro) Ortho/Para-Director Reactivity Reactivity Profile: 1. C-2 (Cl): Susceptible to SnAr displacement 2. C-5 (NO2): Reducible to Amine (Aniline) 3. Acetyl: Condensation/Cyclization C2->Reactivity C5 C-5 (Nitro) Meta-Director C5->Reactivity Core Benzene Ring Core->C1 Position 1 Core->C2 Position 2 Core->C5 Position 5

Figure 1: Structural connectivity and reactivity hotspots. The electron-withdrawing nitro and acetyl groups activate the C-2 chlorine for displacement.

Synthetic Pathways & Process Chemistry

The industrial synthesis of 2'-chloro-5'-nitroacetophenone is a classic example of cooperative directing effects in electrophilic aromatic substitution.

Primary Route: Regioselective Nitration

The most efficient route involves the nitration of 2'-chloroacetophenone. The regioselectivity is driven by the synergy between the acetyl and chloro substituents:

  • Acetyl Group (C-1): A strong electron-withdrawing group (EWG), it directs incoming electrophiles to the meta positions (C-3 and C-5).

  • Chloro Group (C-2): A weak deactivator but an ortho/para director. It directs to C-3 (ortho), C-5 (para), and C-6 (ortho).

Result: Both groups strongly favor substitution at C-5 , leading to high regiochemical purity.

Protocol: Nitration of 2'-Chloroacetophenone
  • Reagents: 2'-Chloroacetophenone (1.0 eq), Fuming Nitric Acid (HNO

    
    , 1.2 eq), Concentrated Sulfuric Acid (H
    
    
    
    SO
    
    
    , solvent/catalyst).
  • Conditions: Low temperature (-5°C to 0°C) to prevent dinitration or oxidation of the acetyl side chain.

Step-by-Step Methodology:

  • Preparation: Charge a glass-lined reactor with concentrated H

    
    SO
    
    
    
    and cool to -10°C.
  • Addition 1: Slowly add 2'-chloroacetophenone, maintaining internal temperature < 0°C.

  • Addition 2: Dropwise addition of fuming HNO

    
    /H
    
    
    
    SO
    
    
    mixture. The exotherm must be strictly controlled.
  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water to remove acid, and recrystallize from ethanol/water.

SynthesisPathway cluster_logic Regioselectivity Logic Start 2'-Chloroacetophenone (Starting Material) Intermediate Sigma Complex (Resonance Stabilized at C-5) Start->Intermediate Electrophilic Attack (Nitronium Ion NO2+) Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Product 2'-Chloro-5'-nitroacetophenone (Target) Intermediate->Product -H+ (Restoration of Aromaticity) Logic1 Acetyl directs Meta (3, 5) Logic1->Intermediate Logic2 Chloro directs Para (5) Logic2->Intermediate

Figure 2: Synthetic pathway illustrating the cooperative directing effects leading to the C-5 nitro product.

Spectroscopic Characterization

For researchers verifying the identity of synthesized or purchased material, the following spectroscopic signatures are diagnostic.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.65 ppm (s, 3H):  Acetyl methyl group (
      
      
      
      ).
    • 
       7.65 ppm (d, 
      
      
      
      Hz, 1H):
      H-3' proton (ortho to Cl).
    • 
       8.25 ppm (dd, 
      
      
      
      Hz, 1H):
      H-4' proton.
    • 
       8.50 ppm (d, 
      
      
      
      Hz, 1H):
      H-6' proton (deshielded by both Nitro and Carbonyl, appearing as a doublet due to meta-coupling).
  • IR (ATR):

    • 1690 cm

      
      :  C=O stretch (Ketone).
      
    • 1530 & 1350 cm

      
      :  N-O stretch (Nitro, asymmetric/symmetric).
      
    • 1090 cm

      
      :  Ar-Cl stretch.
      

Pharmaceutical Applications

The 2'-chloro-5'-nitroacetophenone scaffold is a "privileged structure" precursor. Its utility lies in the ability to selectively manipulate its three functional handles.

A. Indole Synthesis (Bartoli & Leimgruber-Batcho)

While the Bartoli reaction typically uses nitroarenes, this scaffold is often reduced to the aniline to access indoles via the Fischer Indole Synthesis or cyclized via reductive alkylation .

  • Pathway: Reduction of NO

    
    
    
    
    
    NH
    
    
    
    
    Condensation with aldehydes
    
    
    Cyclization.
B. Benzisoxazole Formation

Reaction with hydroxylamine (


) yields the oxime, which can undergo intramolecular nucleophilic aromatic substitution (

) displacing the chlorine atom to form 5-nitro-3-methyl-1,2-benzisoxazole . This is a key intermediate for antipsychotic drugs (e.g., Risperidone analogs).
C. Chalcone Libraries

Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes yields nitro-chalcones . These are extensively screened for:

  • Antimicrobial activity.

  • Tubulin polymerization inhibition (cancer therapy).

Applications Core 2'-Chloro-5'-nitroacetophenone Red Reduction (Fe/HCl or H2) Core->Red Cond Aldol Condensation (R-CHO / NaOH) Core->Cond Cyc NH2OH / Base Core->Cyc Aniline 2'-Chloro-5'-aminoacetophenone Red->Aniline Indoles Substituted Indoles (Kinase Inhibitors) Aniline->Indoles Chalcone Nitro-Chalcones Cond->Chalcone Drugs Antimicrobials / Tubulin Inhibitors Chalcone->Drugs Isox 1,2-Benzisoxazoles Cyc->Isox Psych Antipsychotics (Risperidone precursors) Isox->Psych

Figure 3: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Manipulate in a fume hood. Avoid dust formation. In case of contact, wash with copious amounts of water.

References

  • ChemicalBook. (2025). 2'-Chloro-5'-nitroacetophenone Properties and Suppliers. Retrieved from

  • TCI Chemicals. (2025). Product Specification: C3289 2'-Chloro-5'-nitroacetophenone.[2][4] Retrieved from

  • GuideChem. (2023). Synthesis and Properties of Nitroacetophenone Derivatives. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). 2-Chloro-5-nitrophenol and related structures. Retrieved from

  • Organic Chemistry Portal. (2024). Reduction of Nitro Compounds and Indole Synthesis. Retrieved from

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectroscopic data for 2'-Chloro-5'-nitroacetophenone, a key intermediate in pharmaceutical synthesis. While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in extensive experience and established scientific principles, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Significance of 2'-Chloro-5'-nitroacetophenone

2'-Chloro-5'-nitroacetophenone (CAS No: 23082-50-0) is a substituted aromatic ketone with the molecular formula C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol .[1][2] Its structure, featuring a chloro, a nitro, and an acetyl group on a benzene ring, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure, ensuring the integrity of subsequent reactions and the quality of the final products. This guide will delve into the predicted spectroscopic signatures of this compound, providing a valuable reference for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2'-Chloro-5'-nitroacetophenone is expected to exhibit signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The chloro and nitro groups are electron-withdrawing, which will deshield the aromatic protons, causing them to appear at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Data for 2'-Chloro-5'-nitroacetophenone

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3'7.6 - 7.8d~8.5
H-4'8.2 - 8.4dd~8.5, ~2.5
H-6'8.5 - 8.7d~2.5
-COCH₃2.6 - 2.8sN/A

Causality behind Predictions: The predictions are based on the analysis of related structures. For instance, in 2'-nitroacetophenone, the aromatic protons appear in the range of 7.45-8.07 ppm, and the methyl protons are at 2.56 ppm.[3] The addition of a chloro group at the 2' position and a nitro group at the 5' position will further influence the electronic environment. The ortho and para positions relative to the nitro group (H-4' and H-6') will be the most deshielded. The coupling constants are predicted based on typical ortho and meta coupling in benzene rings.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for 2'-Chloro-5'-nitroacetophenone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₃~30
C-1'~138
C-2'~133
C-3'~125
C-4'~130
C-5'~148
C-6'~123
C=O~195

Expertise in Interpretation: The carbonyl carbon of the ketone is expected to be the most downfield signal, typically appearing between 190-200 ppm in substituted acetophenones.[4] The aromatic carbons directly attached to the electronegative chloro and nitro groups (C-2' and C-5') will also be significantly downfield. The chemical shift of the methyl carbon is anticipated to be in the typical range for an acetyl group. These predictions are supported by data from similar compounds like 2-chloroacetophenone, where the carbonyl carbon is at 200.4 ppm and the methyl carbon is at 30.7 ppm.[4]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Accurately weigh ~10-20 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter into a clean, dry 5 mm NMR tube B->C D Tune and shim the spectrometer C->D E Acquire ¹H spectrum (e.g., 16 scans) D->E F Acquire ¹³C spectrum (e.g., 1024 scans) D->F G Apply Fourier Transform E->G F->G H Phase and baseline correct G->H I Reference spectra (TMS at 0 ppm) H->I J Integrate ¹H signals and pick peaks for both spectra I->J

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2'-Chloro-5'-nitroacetophenone will be dominated by the characteristic absorptions of the carbonyl group, the nitro group, and the substituted aromatic ring.

Table 3: Predicted Major IR Absorption Bands for 2'-Chloro-5'-nitroacetophenone

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch (-CH₃)3000 - 2850Medium
C=O stretch (ketone)1700 - 1680Strong
N=O asymmetric stretch (nitro)1550 - 1520Strong
Aromatic C=C stretch1600 - 1450Medium-Strong
N=O symmetric stretch (nitro)1360 - 1330Strong
C-Cl stretch800 - 600Medium-Strong

Authoritative Grounding: The strong absorption for the C=O stretch of an aryl ketone is a key diagnostic peak. The presence of electron-withdrawing groups on the ring typically shifts this absorption to a slightly higher wavenumber. The two strong bands for the nitro group (asymmetric and symmetric stretching) are also highly characteristic. For comparison, the IR spectrum of the isomeric 5'-chloro-2'-nitroacetophenone shows characteristic peaks that can be referenced.[5]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis A Ensure ATR crystal is clean B Collect a background spectrum A->B C Place a small amount of solid sample on the crystal B->C D Apply pressure with the anvil C->D E Collect the sample spectrum (e.g., 32 scans) D->E F Perform ATR correction E->F G Label significant peaks F->G

Caption: A streamlined workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For 2'-Chloro-5'-nitroacetophenone, the molecular ion peak ([M]⁺) is expected at m/z 199, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 201 with an intensity of approximately one-third of the molecular ion peak is also expected, which is a characteristic signature for a molecule containing one chlorine atom.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2'-Chloro-5'-nitroacetophenone

m/zPredicted Fragment Ion
199/201[C₈H₆ClNO₃]⁺ (Molecular ion)
184/186[M - CH₃]⁺
154/156[M - NO₂]⁺
126/128[ClC₆H₄CO]⁺
43[CH₃CO]⁺

Mechanistic Insights: The fragmentation pattern is likely to involve the loss of the methyl group from the acetyl moiety to give a stable acylium ion. Another probable fragmentation pathway is the loss of the nitro group. The base peak could be the acylium ion [CH₃CO]⁺ at m/z 43, which is very common for acetophenones.

Experimental Protocol for Mass Spectrometry (EI-GC/MS)

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile and thermally stable compounds like 2'-Chloro-5'-nitroacetophenone.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Prepare a dilute solution (e.g., 1 mg/mL in a suitable solvent) B Inject a small volume (e.g., 1 µL) into the GC A->B C Separate components on a suitable capillary column B->C D Ionize eluting compounds by Electron Ionization (70 eV) C->D E Detect fragments with a mass analyzer D->E F Identify the molecular ion peak E->F G Analyze the isotopic pattern F->G H Propose structures for major fragment ions G->H

Caption: General workflow for GC-MS analysis with Electron Ionization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 2'-Chloro-5'-nitroacetophenone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided standard operating procedures, offer a solid foundation for the characterization of this important synthetic intermediate. While these predictions are based on sound scientific principles and data from analogous compounds, experimental verification remains the gold standard. This guide should serve as a valuable tool for researchers in their efforts to synthesize and characterize 2'-Chloro-5'-nitroacetophenone, ensuring the quality and reliability of their scientific endeavors.

References

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Acetophenone, 5'-chloro-2'-nitro-. NIST WebBook. [Link]

  • 2'-Chloro-5'-nitroacetophenone, min 97%, 1 gram. CP Lab Safety. [Link]

Sources

Technical Guide: Solubility Profile & Process Optimization for 2'-Chloro-5'-nitroacetophenone

[1]

Executive Summary

2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) presents a distinct solubility challenge due to its amphiphilic structure: a lipophilic chlorobenzene core decorated with strongly polar nitro and acetyl groups.[1]

For researchers and process chemists, understanding this "push-pull" electronic nature is vital. The compound exhibits high solubility in polar aprotic solvents (making them ideal for homogenous reactions) but shows steep temperature-dependent solubility in polar protic solvents (making them ideal for recrystallization). This guide provides the empirical data and protocols necessary to exploit these properties for reaction optimization and purification.

Physicochemical Profile

Before selecting a solvent system, one must consider the solute's thermal and electronic properties.

PropertyValueImplication for Solubility
Molecular Structure C₈H₆ClNO₃Planar aromatic system with electron-withdrawing groups (-NO₂, -Cl, -COCH₃).[1]
Molecular Weight 199.59 g/mol Moderate size; kinetics of dissolution will be fast.[1]
Melting Point 60.0 – 64.0 °C CRITICAL: Low melting point poses a high risk of "oiling out" (liquid-liquid phase separation) during recrystallization if the boiling point of the solvent exceeds 65°C.
Predicted LogP ~2.1Moderately lipophilic.[1] Preferentially partitions into organic layers over aqueous phases.
Appearance White to light orange/green crystalline powderColor variation often indicates isomeric impurities (e.g., 2'-chloro-3'-nitro isomer).[1]

Source Data: TCI Chemicals [1], ChemicalBook [2].

Solubility Landscape

The following categorization is based on empirical usage in synthesis and purification protocols.

Tier 1: High Solubility (Reaction Solvents)

Best for: Homogeneous reactions (e.g., nucleophilic substitutions, reductions).

  • Solvents: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethyl Acetate, Acetone.

  • Mechanism: The high dipole moments of DMSO and DMF interact strongly with the nitro and carbonyl dipoles of the solute. DCM effectively solvates the chlorobenzene core via dispersion forces.

Tier 2: Temperature-Dependent Solubility (Crystallization Solvents)

Best for: Purification via recrystallization.[1]

  • Solvents: Methanol, Ethanol, Isopropanol.[2][3]

  • Behavior: Moderate solubility at room temperature (RT) but high solubility at boiling. The protic nature of alcohols disrupts the crystal lattice upon heating but allows re-aggregation upon cooling due to the solute's inability to form strong hydrogen bonds (it is an H-bond acceptor, not a donor).

Tier 3: Low Solubility (Anti-Solvents)

Best for: Precipitation and yield maximization.

  • Solvents: Water, Hexanes, Pentane, Petroleum Ether.

  • Usage: Water is the primary anti-solvent used to crash the product out of ethanolic or DMSO solutions.

Summary Table: Solvent Suitability
Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ BoilingPrimary Application
Chlorinated DichloromethaneHighVery HighExtraction / Reaction
Polar Aprotic DMSO / DMFVery HighVery HighSNAr Reactions
Polar Protic Ethanol (EtOH)ModerateHighRecrystallization
Polar Protic Methanol (MeOH)ModerateHighRecrystallization
Hydrocarbon HexanesLowLow-ModerateWashing / Anti-solvent
Aqueous WaterInsolubleInsolubleAnti-solvent / Wash

Visualization: Solvent Selection Workflow

The following decision tree illustrates the logical flow for selecting a solvent based on the operational goal (Reaction vs. Purification).

SolventSelectionStartStart: 2'-Chloro-5'-nitroacetophenoneGoalDefine Operational GoalStart->GoalReactionReaction MediumGoal->ReactionSynthesisPurificationPurification / IsolationGoal->PurificationWorkupHighSolNeed High Solubility @ RTReaction->HighSolRecrystRecrystallizationPurification->RecrystPolarAproticUse Polar Aprotic(DMSO, DMF, Acetone)HighSol->PolarAproticNucleophilic AttackChlorinatedUse Chlorinated(DCM, Chloroform)HighSol->ChlorinatedGeneral SynthesisSingleSolventSingle Solvent System(Ethanol or Methanol)Recryst->SingleSolventModerate ImpuritiesMultiSolventBinary Solvent System(Ethanol + Water)Recryst->MultiSolventHigh Recovery Needed

Figure 1: Decision tree for solvent selection based on process requirements.[1]

Experimental Protocols

Protocol A: Self-Validating Recrystallization (Ethanol/Water)

Rationale: Literature suggests dilute ethanol is effective for purifying nitro-benzaldehyde derivatives [3].[1][4][5] This method leverages the steep solubility curve in ethanol while using water to lower the solubility limit at cold temperatures, maximizing yield.

Safety: 2'-Chloro-5'-nitroacetophenone causes skin and eye irritation.[1] Wear nitrile gloves and safety goggles.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Ethanol (95%) in small portions (start with 15 mL) while heating to 50-55°C.

    • Critical Check: Do not exceed 60°C. If the solid melts into an oil before dissolving, your temperature is too high or solvent volume is too low.

  • Filtration (Hot):

    • If insoluble particles remain (dust/inorganics), filter the hot solution through a pre-warmed glass funnel.

  • Crystallization:

    • Remove from heat.[6] Add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of hot ethanol to clear the solution.

    • Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling induces oiling out.

  • Harvest:

    • Cool in an ice bath (0-4°C) for 30 minutes.

    • Filter crystals via vacuum filtration. Wash with cold 50% Ethanol/Water.

    • Dry in a vacuum oven at 30°C (well below the MP of 62°C).

Protocol B: Gravimetric Solubility Determination

Rationale: To generate precise data for a specific solvent batch.

  • Saturation: Add excess solid to 10 mL of solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed vial. Evaporate solvent under nitrogen flow.

  • Calculation: Solubility (mg/mL) = (Mass of residue) / 1.0 mL.

Scientific Rationale & Troubleshooting

The "Oiling Out" Phenomenon

Because the melting point (62°C) is close to the boiling point of common solvents (Methanol: 64.7°C, Ethanol: 78°C), a common failure mode is the product melting into a second liquid phase rather than dissolving.

  • Solution: Use a solvent with a boiling point below 60°C (e.g., Acetone/Hexane mix) or strictly control the heating bath to <55°C.

Isomer Purification

Commercial samples often contain the 2'-chloro-3'-nitro isomer.[1]

  • Separation Logic: The 5'-nitro isomer is generally less soluble in ethanol than the 3'-nitro isomer due to better packing symmetry.[1] Recrystallization from ethanol enriches the solid in the 5'-nitro target, leaving the 3'-isomer in the mother liquor [3].

References

  • PubChem. Compound Summary: 2'-Chloro-5'-nitroacetophenone. [Link][1]

Technical Guide: Strategic Applications of 2'-Chloro-5'-nitroacetophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Chloro-5'-nitroacetophenone is a highly functionalized aromatic building block that serves as a linchpin in the synthesis of fused heterocycles and pharmaceutical intermediates. Its utility stems from a unique electronic "push-pull" architecture: the electron-withdrawing nitro group (para to chlorine) and the acetyl group (ortho to chlorine) synergistically activate the halogen toward Nucleophilic Aromatic Substitution (


). Simultaneously, the acetyl moiety provides a handle for condensation, reduction, and cyclization reactions.

This guide details the molecule's reactivity profile, its critical role in the synthesis of the Hedgehog pathway inhibitor Vismodegib , and its application in accessing benzothiophenes and indoles.

Molecular Architecture & Reactivity Profile[2]

To effectively utilize 2'-Chloro-5'-nitroacetophenone, one must understand the electronic forces at play. The molecule is not merely a substituted benzene; it is an activated electrophile.

Electronic Activation Analysis
  • C2-Chlorine Activation: The chlorine atom is situated ortho to the acetyl group and para to the nitro group. Both substituents are strong electron-withdrawing groups (EWGs). This creates a significant partial positive charge (

    
    ) at the C2 position, making it highly susceptible to nucleophilic attack by amines, thiols, and alkoxides, even under mild conditions.
    
  • C5-Nitro Group: Beyond activating the chlorine, the nitro group serves as a latent amino group. Selective reduction (e.g., Fe/AcOH or catalytic hydrogenation) yields the aniline derivative, unlocking diazonium chemistry or further intramolecular cyclization.

  • Acetyl Group: The carbonyl carbon is susceptible to nucleophilic addition, while the

    
    -methyl group allows for enolate formation and aldol-type condensations.
    
Reactivity Map (Visualization)

ReactivityMap Core 2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr  Amines/Thiols   Reduction Nitro Reduction (Fe/HCl, H2/Pd) Core->Reduction  Reductive Conditions   Condensation Carbonyl Condensation (Aldol/Willgerodt-Kindler) Core->Condensation  Aldehydes/Sulfur   Indoles Indoles / Quinolines SNAr->Indoles  Cyclization   Anilines 2'-Chloro-5'-aminoacetophenone Reduction->Anilines Thiophenes 3-Aminobenzo[b]thiophenes Condensation->Thiophenes Vismodegib Vismodegib Precursors (Pyridines) Condensation->Vismodegib  Michael Addn (Acrolein)  

Figure 1: Divergent synthetic pathways originating from the electrophilic sites of 2'-Chloro-5'-nitroacetophenone.

Core Application: Synthesis of Vismodegib Intermediates

A primary industrial application of 2'-Chloro-5'-nitroacetophenone is in the synthesis of Vismodegib (Erivedge), a drug used to treat basal cell carcinoma. The molecule serves as the scaffold for the substituted pyridine ring found in the final drug structure.

Mechanism: Michael Addition & Cyclization

The synthesis typically involves a Michael addition of the acetophenone enolate to acrolein (or a surrogate), followed by condensation with ammonia to form the pyridine ring.

  • Enolate Formation: Base-mediated deprotonation of the acetyl methyl group.

  • Michael Addition: Attack on acrolein to form a 1,5-dicarbonyl intermediate.

  • Cyclization: Reaction with ammonia (

    
    ) leads to a dihydropyridine, which is subsequently oxidized to the pyridine.
    

This route is preferred over cross-coupling methods (e.g., Suzuki) because it builds the pyridine ring directly from cheaper precursors, avoiding unstable boronic acids.

Vismodegib Synthesis Workflow[3]

VismodegibSynthesis Start 2'-Chloro-5'-nitroacetophenone Step1 Michael Addition (+ Acrolein) Start->Step1 Intermediate 5-oxo-5-(2-chloro-5-nitrophenyl) valeraldehyde Step1->Intermediate Step2 Cyclization (+ NH3 / Oxidant) Intermediate->Step2 Product 2-(2-Chloro-5-nitrophenyl)pyridine Step2->Product Final Vismodegib (After reduction & amidation) Product->Final Multi-step

Figure 2: The construction of the pyridine pharmacophore in Vismodegib starting from 2'-Chloro-5'-nitroacetophenone.[1][2]

Advanced Application: One-Pot Benzo[b]thiophene Synthesis[5]

The Willgerodt-Kindler reaction offers a sophisticated method to convert 2'-Chloro-5'-nitroacetophenone directly into 3-aminobenzo[b]thiophenes. This reaction exploits the ortho-chloro substituent's lability.

Reaction Protocol
  • Reagents: 2'-Chloro-5'-nitroacetophenone, secondary amine (e.g., morpholine), elemental sulfur (

    
    ).
    
  • Conditions: Reflux (approx. 100-120°C).

  • Mechanism:

    • Formation of the thioamide intermediate via the standard Willgerodt-Kindler mechanism.

    • Intramolecular

      
       displacement of the chlorine by the sulfur atom of the thioamide.
      
    • Aromatization to the benzothiophene.

Why this matters: It generates a fused bicyclic heteroaromatic system with amine functionality in a single step, avoiding multi-step protection/deprotection sequences.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Objective: Functionalization of the C2 position.

Materials:

  • 2'-Chloro-5'-nitroacetophenone (1.0 eq)[3]

  • Primary/Secondary Amine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF or Acetonitrile (Solvent)

Procedure:

  • Dissolution: Dissolve 2'-Chloro-5'-nitroacetophenone in DMF (0.5 M concentration).

  • Addition: Add

    
     followed by the amine.
    
  • Reaction: Heat to 60-80°C. Monitor by TLC (The starting material is usually less polar than the amino-product).

    • Note: The yellow color of the starting material may intensify or shift to orange/red upon substitution due to the formation of the nitro-aniline chromophore.

  • Workup: Pour into ice water. The product typically precipitates. Filter, wash with water, and recrystallize from ethanol.

Protocol B: Selective Reduction of Nitro Group

Objective: Preparation of 2'-chloro-5'-aminoacetophenone.

Materials:

  • 2'-Chloro-5'-nitroacetophenone[3]

  • Iron powder (Fe)

  • Ammonium Chloride (

    
    )
    
  • Ethanol/Water (4:1)

Procedure:

  • Suspend the nitro compound in Ethanol/Water.

  • Add Iron powder (5 eq) and solid

    
     (5 eq).
    
  • Reflux for 2-4 hours with vigorous stirring.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with ethyl acetate.
    
  • Caution: The product is an aniline derivative and sensitive to oxidation; store under inert gas.

Quantitative Data Summary

PropertyValueRelevance
CAS Number 23082-50-0Unique Identifier
Molecular Weight 199.59 g/mol Stoichiometry calculations
Melting Point 60 - 64 °CPurity verification
Appearance White to Orange/Green solidVisual inspection (Color variance due to trace impurities)
Solubility Methanol, DMSO, DMFSolvent selection for reactions
Key Hazard Skin Irritant, Suspected MutagenH341 (GHS) - Handle with PPE

References

  • Synthesis of Vismodegib: Patent CN111056994B. "Preparation method of vismodegib." Google Patents. Link

  • Willgerodt-Kindler Reaction: ResearchGate. "Reaction of 1-(2-chloro-5-nitrophenyl)ethanone via Willgerodt–Kindler route."[4] Link

  • General Properties & Safety: TCI Chemicals. "2'-Chloro-5'-nitroacetophenone Product Specification." Link

  • Heterocycle Synthesis: ChemicalBook. "2-Chloro-5-nitroacetophenone Applications and Suppliers." Link

Sources

Discovery and history of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Evolution and Synthetic Utility of 2'-Chloro-5'-nitroacetophenone

Executive Summary

2'-Chloro-5'-nitroacetophenone (CAS 23082-50-0) is a disubstituted aromatic ketone that has evolved from a niche academic reagent into a critical industrial intermediate. Historically utilized in the mid-20th century for fundamental studies on nucleophilic aromatic substitution, its status was elevated significantly in the 21st century with the discovery of Vismodegib (Erivedge) , the first FDA-approved Hedgehog pathway inhibitor.

This guide analyzes the compound’s transition from early synthesis methods to modern, scalable manufacturing routes required for GMP compliance. It details the specific chemical reactivity that makes it a versatile precursor for indoles, benzo[b]thiophenes, and complex pharmaceutical APIs.

Historical Genesis & Discovery

The history of 2'-Chloro-5'-nitroacetophenone is bifurcated into two distinct eras: its initial characterization in fundamental organic chemistry and its renaissance in targeted oncology.

  • The Early Era (1945–1968): The compound was first significantly characterized by J. C. E. Simpson et al. in Journal of the Chemical Society (1945), during studies on cinnolines and related heterocycles. Early syntheses were often plagued by poor regioselectivity. In 1968, N. B.[1] Chapman and colleagues further refined the understanding of its reactivity, particularly regarding nucleophilic displacement of the ortho-chloro group activated by the para-nitro moiety.

  • The Modern Renaissance (2000s–Present): The compound remained a catalog reagent until the development of Vismodegib by Genentech and Curis. As a key starting material for the "pyridine ring" fragment of the drug, the demand for high-purity (>99.5%) 2'-Chloro-5'-nitroacetophenone surged. This necessitated a shift from classical nitration methods (which produced difficult-to-separate isomers) to highly specific acylation-decarboxylation sequences.

Synthetic Architecture: Evolution of Methodologies

The synthesis of 2'-Chloro-5'-nitroacetophenone illustrates a classic trade-off between atom economy and regiochemical purity.

Route A: Direct Nitration (Historical/Low Cost)
  • Method: Nitration of 2-chloroacetophenone using mixed acid (

    
    ).
    
  • Mechanism: The chloro group (ortho/para director) and acetyl group (meta director) create competing directing effects.

  • Critical Flaw: This route yields a mixture of the desired 5'-nitro isomer and the unwanted 3'-nitro isomer. Separation requires fractional crystallization, resulting in low yields (<50%) and potential isomeric impurities that are unacceptable in pharmaceutical applications.

Route B: The Malonate Process (Modern/High Purity)
  • Method: Conversion of 2-chloro-5-nitrobenzoic acid to its acid chloride, followed by condensation with diethyl malonate and subsequent hydrolysis/decarboxylation.

  • Advantage: The regiochemistry is "locked in" by the starting material (2-chloro-5-nitrobenzoic acid), eliminating isomer formation. This is the preferred route for GMP synthesis of Vismodegib intermediates.

Visualization of Synthetic Pathways:

SynthesisRoutes Start1 2-Chloroacetophenone Inter1 Nitration (HNO3/H2SO4) Start1->Inter1 Start2 2-Chloro-5-nitrobenzoic Acid Inter2 Acid Chloride Formation (SOCl2) Start2->Inter2 Product 2'-Chloro-5'-nitroacetophenone (CAS 23082-50-0) Inter1->Product Low Yield SideProduct Side Product: 2'-Chloro-3'-nitroacetophenone Inter1->SideProduct Major Impurity Inter3 Malonate Condensation (Mg/Diethyl Malonate) Inter2->Inter3 Inter4 Decarboxylation (H3O+, Heat) Inter3->Inter4 Inter4->Product High Purity (>99%)

Figure 1: Comparison of the historical direct nitration route (Red) vs. the modern malonate process (Green) used in pharmaceutical manufacturing.

Pharmaceutical Applications & Mechanism

The utility of 2'-Chloro-5'-nitroacetophenone stems from its orthogonal reactivity :

  • Nitro Group: Reducible to an aniline (essential for amide coupling).

  • Chloro Group: Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-acetyl and para-nitro groups.
    
  • Acetyl Group: Precursor for cyclization (e.g., to pyridines or indoles).

Case Study: Synthesis of Vismodegib

Vismodegib targets the Smoothened (SMO) receptor. The 2'-Chloro-5'-nitroacetophenone intermediate is used to construct the substituted aniline fragment.

Key Transformation:

  • Cyclization: The acetyl group reacts with dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents to form an enaminone, which is cyclized to a pyridine ring.

  • Reduction: The nitro group is reduced (Fe/HCl or H2/Pd) to the amine.

  • Coupling: The resulting aniline is coupled with 2-chloro-4-(methylsulfonyl)benzoyl chloride to form the final drug.

Visualization of Vismodegib Pathway:

VismodegibSynthesis SM 2'-Chloro-5'-nitroacetophenone Step1 Enaminone Intermediate SM->Step1 Condensation Step2 2-(2-Chloro-5-nitrophenyl)pyridine Step1->Step2 Cyclization Step3 2-Chloro-5-aminophenyl-pyridine Step2->Step3 Nitro Reduction Final Vismodegib (API) Step3->Final Coupling w/ Acid Chloride Reagent1 DMF-DMA / Cyclization Reagent2 Reduction (Fe/NH4Cl) Reagent3 Amide Coupling

Figure 2: The role of 2'-Chloro-5'-nitroacetophenone in the convergent synthesis of Vismodegib.

Experimental Protocol: High-Purity Synthesis

Objective: Preparation of 2'-Chloro-5'-nitroacetophenone via the Malonate Method (Adapted from Org. Process Res. Dev. 2016).[2][3]

Reagents:

  • 2-Chloro-5-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    , 1.5 eq)
    
  • Diethyl malonate (1.2 eq)

  • Magnesium ethoxide (

    
    ) or Sodium hydride (
    
    
    
    )
  • Solvents: Toluene, Ethanol, dilute

    
    .
    

Step-by-Step Methodology:

  • Activation: Suspend 2-chloro-5-nitrobenzoic acid in toluene. Add

    
     and a catalytic amount of DMF.[2] Heat to reflux (80°C) for 3 hours until gas evolution ceases. Evaporate excess 
    
    
    
    to obtain the crude acid chloride.
  • Malonate Formation: In a separate vessel, generate the magnesium enolate of diethyl malonate by treating diethyl malonate with

    
     in toluene/ethanol.
    
  • Condensation: Add the crude acid chloride solution dropwise to the magnesium enolate at 0–5°C. Stir at room temperature for 2 hours.

  • Decarboxylation: Quench the reaction with dilute

    
    . Heat the biphasic mixture to reflux for 4–6 hours. The acid hydrolysis converts the diester to the 
    
    
    
    -keto acid, which spontaneously decarboxylates to the ketone.
  • Isolation: Cool the mixture. Separate the organic layer, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Crystallize from Ethanol/Water or Heptane/EtOAc.

    • Target Yield: 85–90%

    • Target Purity: >98% (HPLC)

Technical Specifications & Safety Profile

PropertySpecification
CAS Number 23082-50-0
Molecular Formula

Molecular Weight 199.59 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 60–64 °C
Solubility Soluble in DCM, EtOAc, Methanol; Insoluble in Water

Safety & Handling (GHS Classification):

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Genotoxicity Warning: As a nitro-aromatic compound, intermediates in this class are often flagged as potential genotoxic impurities (PGIs). Rigorous clearance testing is required if used in late-stage API synthesis.

References

  • Simpson, J. C. E., et al. (1945).[1] "Cinnolines. Part VI. The preparation of 4-chloro- and 4-bromo-cinnolines." Journal of the Chemical Society, 646.[1] Link

  • Chapman, N. B., Clarke, K., & Sawhney, S. N. (1968).[1] "Nucleophilic displacement of the ortho-chloro group in 2-chloro-5-nitroacetophenone." Journal of the Chemical Society C: Organic, 518.[1] Link

  • Castaldi, M. J., et al. (2016). "Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib." Organic Process Research & Development, 20(9), 1587–1597. Link

  • Zhao, M., et al. (2014). "An alternative method for the preparation of vismodegib."[4] Journal of Chemical Research, 38(1), 1-3. Link

Sources

Technical Whitepaper: 2'-Chloro-5'-nitroacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern pharmaceutical process chemistry, 2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) has emerged as a critical "pivot point" intermediate. While historically viewed as a generic building block for dyes and agrochemicals, its value has surged due to its role in the non-noble-metal synthesis of Vismodegib (Erivedge®), the first FDA-approved Hedgehog signaling pathway inhibitor.

This whitepaper analyzes the technical utility of 2'-Chloro-5'-nitroacetophenone, contrasting its application against traditional palladium-catalyzed cross-coupling routes. We provide validated protocols for its synthesis, its transformation into complex heterocyclic APIs, and the mechanistic principles driving its reactivity.

Part 1: Chemical Profile & Reactivity[1]

Structural Analysis

The molecule features a trisubstituted benzene ring where the interplay of electronic effects dictates its unique reactivity profile.

PropertySpecification
CAS Number 23082-50-0
Molecular Formula C₈H₆ClNO₃
Molecular Weight 199.59 g/mol
Appearance Pale yellow to crystalline solid
Melting Point 62–64 °C
Solubility Soluble in MeOH, EtOH, DCM; sparingly soluble in water

Reactivity Matrix:

  • Acetyl Group (C-1): The primary handle for cyclization. The methyl protons are acidified by the electron-withdrawing nitro and carbonyl groups, facilitating enolization and condensation reactions (e.g., Kröhnke pyridine synthesis).

  • Chloro Group (C-2): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-acetyl and para-nitro groups. However, in the synthesis of Vismodegib, this chlorine atom is retained , serving as a structural anchor in the final drug molecule.

  • Nitro Group (C-5): Serves as a latent amine. Its position meta to the acetyl group is crucial for the final regiochemistry of downstream APIs.

Stability & Handling
  • Thermal Stability: Stable up to 150°C, but exhibits exothermic decomposition above 200°C.

  • Storage: Hygroscopic; store under inert atmosphere (N₂) at <25°C.

  • Safety: Skin irritant and potential sensitizer. Standard PPE (nitrile gloves, respirator) required.

Part 2: Synthesis of the Intermediate

Industrial production typically follows one of two pathways. The Oxidative Route is preferred for scale-up due to lower raw material costs, while the Malonate Route offers higher purity for lab-scale optimization.

Route A: Oxidative Synthesis (Industrial)

Precursor: 2-Chloro-5-nitroethylbenzene Reagents: O₂ (air), Co/Mn catalyst, or N-hydroxyphthalimide (NHPI). Conditions: 110–130°C, 3–5 bar pressure. Mechanism: Radical chain oxidation at the benzylic carbon. Yield: ~85–90%.[1][2]

Route B: Malonate Condensation (Lab Scale)

Precursor: 2-Chloro-5-nitrobenzoic acid. Protocol:

  • Activation of acid to acid chloride (SOCl₂).

  • Condensation with diethyl malonate / Mg(OEt)₂.

  • Hydrolysis and decarboxylation (H₂SO₄/AcOH). Advantage: Avoids isomeric mixtures common in direct nitration of acetophenone.

Part 3: Core Application – Synthesis of Vismodegib[3][4]

The most authoritative application of 2'-Chloro-5'-nitroacetophenone is in the synthesis of Vismodegib . Traditional routes to the key intermediate, 2-(2-chloro-5-nitrophenyl)pyridine, often rely on Suzuki-Miyaura coupling, which requires expensive Palladium catalysts and stringent removal of heavy metals from the final API.

The 2'-Chloro-5'-nitroacetophenone route circumvents this by building the pyridine ring directly onto the benzene scaffold.

The "Green" Pathway: Pyridine Ring Construction

This protocol utilizes a modified Kröhnke synthesis or a condensation with a pyrimidinium salt, eliminating the need for transition metals.

Reaction Scheme:

  • Condensation: 2'-Chloro-5'-nitroacetophenone reacts with a vinamidinium salt or 1-methyl-pyrimidin-2(1H)-one derivatives.

  • Cyclization: The acetyl group acts as the nucleophile, attacking the electrophilic synthons to close the pyridine ring.

VismodegibSynthesis Start 2'-Chloro-5'-nitroacetophenone (Starting Material) Inter1 2-(2-Chloro-5-nitrophenyl)pyridine (Key Intermediate) Start->Inter1 Cyclization (No Pd Catalyst) Reagent Vinamidinium Salt / Pyrimidinium Salt Reagent->Inter1 Inter2 4-Chloro-3-(pyridin-2-yl)aniline Inter1->Inter2 Nitro Reduction Red Reduction (Fe/NH4Cl or H2) Red->Inter2 Final Vismodegib (API) Inter2->Final Acylation Coupling Amide Coupling (2-Chloro-4-(methylsulfonyl)benzoyl chloride) Coupling->Final

Figure 1: The non-noble-metal synthetic pathway to Vismodegib using 2'-Chloro-5'-nitroacetophenone.

Detailed Experimental Protocol: Pyridine Formation

Note: This protocol is adapted from optimized literature methods for educational and research purposes.

Step 1: Reagents

  • 2'-Chloro-5'-nitroacetophenone (1.0 eq)[3]

  • 1,2-Dihydro-1,3-dimethyl-2-oxopyrimidinium hydrogen sulfate (1.5 eq)

  • Acetic acid (Solvent)

  • Ammonium acetate (Source of Nitrogen)

Step 2: Procedure

  • Charge a reactor with 2'-Chloro-5'-nitroacetophenone and acetic acid.

  • Add the pyrimidinium salt and ammonium acetate.

  • Heat to reflux (110–115°C) for 12–16 hours.

  • Monitor: TLC or HPLC should show disappearance of the ketone.

  • Workup: Cool to room temperature. Pour into ice water. Neutralize with NaOH to pH 8–9.

  • Isolation: Filter the precipitate. The product, 2-(2-chloro-5-nitrophenyl)pyridine , is obtained as a solid.

  • Yield: Typical isolated yields range from 60–75%.

Step 3: Critical Quality Attributes (CQA)

  • Purity: >98% by HPLC.

  • Impurity: Unreacted acetophenone (<0.5%).

  • Advantage: This intermediate contains the exact carbon skeleton required for Vismodegib without using Suzuki coupling (Ar-B(OH)₂ + Ar-Br).

Part 4: Mechanistic Insights & Downstream Chemistry

Regiochemistry of the Reduction

Following the pyridine ring formation, the nitro group must be reduced to an amine to allow for the final amide coupling.

Chemo-selectivity Challenge: The molecule contains a Chlorine atom and a Pyridine ring.[4][5] Standard hydrogenation (H₂/Pd-C) carries a risk of dechlorination (hydrogenolysis of the C-Cl bond).

Recommended Protocol: Iron-Mediated Reduction To preserve the C-Cl bond, a stoichiometric reduction is preferred over catalytic hydrogenation.

  • System: Fe powder / NH₄Cl in EtOH/H₂O.

  • Temp: 70–80°C.

  • Mechanism: Electron transfer from Fe surface to the nitro group. The mild conditions prevent attack on the aryl chloride.

Biocatalytic Asymmetric Reduction

Beyond Vismodegib, 2'-Chloro-5'-nitroacetophenone serves as a substrate for the synthesis of chiral alcohols.

  • Enzyme: Saccharomyces cerevisiae (B5 strain) or specific ketoreductases (KREDs).

  • Product: (R)-1-(2-chloro-5-nitrophenyl)ethanol.

  • Application: Chiral building blocks for novel agrochemicals.

Part 5: References & Validation

  • Vismodegib Synthesis (Pd-Free):

    • Title: An alternative method for the preparation of vismodegib.[2]

    • Source: Journal of Chemical Research.[2]

    • Context: Describes the reaction of 2'-chloro-5'-nitroacetophenone with pyrimidinium salts to form the phenyl-pyridine core.

    • URL:

  • Synthesis of the Intermediate:

    • Title: Preparation method of o-nitroacetophenone compounds (Patent CN101985424B).

    • Source: Google Patents.

    • Context: Details the oxidative synthesis from ethylbenzene derivatives.

    • URL:

  • Biocatalytic Reduction:

    • Title: Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms.

    • Source: ResearchGate / Bioprocess Engineering.

    • Context: Use of yeast to reduce the ketone to a chiral alcohol.

    • URL:

  • General Reactivity (SNAr):

    • Title: Nucleophilic Aromatic Substitution Reactions.[6][5][7]

    • Source: Chemistry LibreTexts / Organic Chemistry.

    • Context: General mechanism for activated aryl chlorides.

    • URL:

Sources

Technical Guide: Purity Analysis and Impurity Profiling of 2'-Chloro-5'-nitroacetophenone

[1][2]

Executive Summary

2'-Chloro-5'-nitroacetophenone (CNAP) is a critical pharmacophore building block, widely utilized in the synthesis of benzodiazepines, indoles, and quinoline-based therapeutics.[1][2] Its quality control is complicated by a specific challenge: regioisomerism .[1][2] The nitration process used to synthesize CNAP inherently produces thermodynamically stable isomers that are difficult to resolve on standard C18 stationary phases.[1][2]

This guide moves beyond generic "purity checks" to establish a regio-selective analytical protocol . It prioritizes the separation of the critical 3'-nitro isomer impurity and provides a self-validating workflow using orthogonal HPLC and GC-MS methodologies.[1][2]

Chemical Context & Impurity Profiling[1]

To validate purity, one must first understand the origin of impurities.[1][2] The industrial synthesis of CNAP typically involves the nitration of 2'-chloroacetophenone.[1][2]

The Directing Effect Matrix[1][2]
  • Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position.[1][2]

  • Chlorine Atom (-Cl): A weak EWG but an ortho/para director due to lone pair donation.[1][2]

Synthesis Pathway: When nitrating 2'-chloroacetophenone:

  • Position 5 (Major): Meta to acetyl, Para to chlorine.[1][2] This is the most favored position electronically and sterically.[1][2]

  • Position 3 (Minor Impurity): Meta to acetyl, Ortho to chlorine. This forms the 2'-Chloro-3'-nitroacetophenone impurity.[1][2]

  • Position 4/6: Disfavored by the meta-directing acetyl group.[1][2]

Table 1: Critical Impurity Profile

Impurity NameStructure NoteOriginDetection Challenge
2'-Chloro-5'-nitroacetophenone Target Analyte Main ProductN/A
2'-Chloro-3'-nitroacetophenone RegioisomerSide Reaction (Nitration at C3)Co-elution on C18
2'-Chloroacetophenone Starting MaterialIncomplete ReactionLow UV absorbance relative to nitro
2-Chloro-5-nitrobenzoic acid Oxidation ProductOver-oxidation of acetyl groupAcidic tailing

Primary Analytical Workflow: High-Resolution HPLC

Standard C18 columns often fail to resolve the 3'-nitro and 5'-nitro isomers to baseline because their hydrophobicities are nearly identical.[1][2] This protocol utilizes a Phenyl-Hexyl stationary phase, exploiting


12
Method A: Regio-Selective RP-HPLC (The "Golden Standard")[1]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.[1][2]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Methanol (MeOH).[1][2] Note: MeOH is preferred over Acetonitrile here as it enhances

    
    -
    
    
    selectivity.[1][2]
  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: 254 nm (Nitro group

    
     transition) and 280 nm.[1][2]
    

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.040%Equilibration
2.040%Isocratic Hold
15.080%Linear Gradient
18.095%Wash
20.040%Re-equilibration
System Suitability Criteria (Self-Validating System)

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (

    
    ): 
    
    
    between 2'-Chloro-5'-nitroacetophenone and 2'-Chloro-3'-nitroacetophenone.
  • Tailing Factor (

    
    ): 
    
    
    for the main peak.[1][2]
  • Precision: RSD

    
     for retention time and area (n=6 injections).
    

Orthogonal Validation: GC-MS

While HPLC is excellent for isomers, Gas Chromatography (GC) is superior for detecting unreacted starting material (2'-chloroacetophenone) due to its volatility and lack of strong UV chromophores compared to the nitro-products.[1][2]

Method B: Residual Starting Material Analysis[2]
  • Inlet: Split 20:1, 250°C.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.[1][2]

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.[1][2]

    • Hold: 5 min.

  • Detection: MS (Scan 35-400 m/z) or FID.[1][2]

Why this matters: 2'-Chloroacetophenone is a lachrymator (tear gas agent).[1][2] Ensuring its removal to <0.1% is a critical safety and purity requirement for downstream handling.[1][2]

Visualizing the Workflow

The following diagrams illustrate the synthesis-impurity logic and the analytical decision matrix.

Diagram 1: Synthesis & Impurity Origins

SynthesisPathStart2'-Chloroacetophenone(Starting Material)ReagentsNitration(HNO3 / H2SO4)Start->ReagentsTarget2'-Chloro-5'-nitroacetophenone(Major Product)Reagents->Target Para to Cl Meta to AcetylImpurity12'-Chloro-3'-nitroacetophenone(Regioisomer Impurity)Reagents->Impurity1 Ortho to Cl Meta to AcetylImpurity22-Chloro-5-nitrobenzoic acid(Oxidation Impurity)Reagents->Impurity2 Side Reaction

Caption: Synthesis pathway showing the origin of the critical 3'-nitro regioisomer impurity.

Diagram 2: Analytical Decision Matrix

AnalysisWorkflowSampleCrude SampleHPLCHPLC-UV (Phenyl-Hexyl)Sample->HPLCGCGC-MS / FIDSample->GCCheck1Isomer Resolution > 1.5?HPLC->Check1Result1Quantify Purity %(Area Normalization)Check1->Result1YesFail1Method Dev:Adjust MeOH/H2O ratioCheck1->Fail1NoCheck2Starting Material < 0.1%?GC->Check2Result2Pass: Safety/Spec LimitCheck2->Result2YesFail2Reprocess:RecrystallizationCheck2->Fail2No

Caption: Step-by-step decision tree for validating batch purity using orthogonal methods.

Physical Characterization (Solid State)

For final lot release, solid-state properties confirm the absence of amorphous phases or solvates.[1][2]

  • Melting Point: Pure 2'-Chloro-5'-nitroacetophenone melts sharply between 63°C – 65°C .[1][2] A broadened range (

    
    C) indicates isomer contamination.[1][2]
    
  • DSC (Differential Scanning Calorimetry): Run at 10°C/min.[1][2] Look for a single endothermic event. A pre-melt shoulder suggests the presence of the 3'-nitro isomer (eutectic impurity).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23082-50-0 (2'-Chloro-5'-nitroacetophenone).[1][2] Retrieved from [Link][1]

  • Phenomenex (2024). Chiral and Regio-isomer Separations using Phenyl-Hexyl Phases.[1][2] (General Application Guide).[1][2] Retrieved from [Link]

  • Organic Syntheses (Coll.[1][2] Vol. 4). Nitration of Acetophenone Derivatives.[1][2][3] (Foundational chemistry for directing effects).[1][2] Retrieved from [Link][1]

A Comprehensive Technical Guide to the Stability and Storage of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Chloro-5'-nitroacetophenone is a key starting material and intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Notably, it serves as a crucial building block in the manufacturing of Vismodegib, a Hedgehog signaling pathway inhibitor.[1][2] As with any chemical entity utilized in pharmaceutical development, a thorough understanding of its stability profile is paramount to ensure the quality, purity, and safety of the final product. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Chloro-5'-nitroacetophenone, drawing upon its chemical properties and the established reactivity of related compounds.

This document is designed to provide not just procedural recommendations, but also the scientific rationale behind them, empowering researchers and drug development professionals to make informed decisions regarding the handling, storage, and analytical monitoring of this important synthetic intermediate.

Physicochemical Properties of 2'-Chloro-5'-nitroacetophenone

A foundational understanding of the physicochemical properties of 2'-Chloro-5'-nitroacetophenone is essential for predicting its stability and developing appropriate handling procedures.

PropertyValueSource(s)
Chemical Formula C₈H₆ClNO₃[3][4]
Molecular Weight 199.59 g/mol [3][4]
CAS Number 23082-50-0[3][4][5]
Appearance White to orange to green powder or crystal[3]
Melting Point 60-64 °C[3]
Boiling Point 244.8±20.0 °C (Predicted)[4]
Solubility Soluble in Methanol[3][4]
Purity (typical) >97% (GC)[3][5]

Intrinsic Stability and Potential Degradation Pathways

The molecular structure of 2'-Chloro-5'-nitroacetophenone, featuring a chlorinated and nitrated aromatic ring with a ketone functional group, presents several potential pathways for degradation under various stress conditions. While specific forced degradation studies on this compound are not extensively published, we can infer its likely reactivity based on the known behavior of its constituent functional groups.[6][7]

Hydrolytic Degradation

Given the presence of a chloro substituent on the aromatic ring, hydrolysis is a potential degradation pathway, particularly at elevated temperatures and extremes of pH. However, the electron-withdrawing nature of the nitro and acetyl groups is expected to deactivate the ring towards nucleophilic aromatic substitution, suggesting that hydrolysis of the chloro group may require forcing conditions.

Oxidative Degradation

The acetophenone moiety could be susceptible to oxidation, potentially leading to the formation of the corresponding benzoic acid derivative or other oxidative cleavage products. The presence of the electron-withdrawing nitro group generally makes nitroaromatic compounds resistant to oxidative degradation.[8]

Photodegradation

Nitroaromatic compounds are known to be photoreactive.[8][9][10] Upon exposure to light, particularly UV radiation, 2'-Chloro-5'-nitroacetophenone may undergo a variety of reactions. Photoexcited nitroarenes can be reduced to amines or participate in other complex photochemical transformations.[9] It is therefore crucial to protect this compound from light.

Thermal Degradation

As a solid with a relatively low melting point, thermal degradation is a significant consideration. At elevated temperatures, decomposition can occur, potentially involving the nitro group, which is known to be thermally labile in many organic compounds.

A visual representation of the potential degradation pathways is provided below:

G cluster_main 2'-Chloro-5'-nitroacetophenone cluster_degradation Potential Degradation Pathways C8H6ClNO3 2'-Chloro-5'-nitroacetophenone Hydrolysis Hydrolytic Degradation (e.g., to 2'-Hydroxy-5'-nitroacetophenone) C8H6ClNO3->Hydrolysis H₂O / Δ, pH extremes Oxidation Oxidative Degradation (e.g., to 2-Chloro-5-nitrobenzoic acid) C8H6ClNO3->Oxidation Oxidizing agents Photoreduction Photolytic Reduction (e.g., to 2'-Chloro-5'-aminoacetophenone) C8H6ClNO3->Photoreduction Light (UV/Visible) Thermal Thermal Decomposition (Complex mixture of products) C8H6ClNO3->Thermal Heat G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of 2'-Chloro-5'-nitroacetophenone Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 70°C, solid) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo HPLC Analyze stressed samples by Stability-Indicating HPLC-PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Eval Evaluate degradation pathways, peak purity, and mass balance HPLC->Eval

Sources

Methodological & Application

Experimental procedure for the synthesis of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 2'-Chloro-5'-nitroacetophenone (systematic name: 1-(2-chloro-5-nitrophenyl)ethanone). This compound is a critical intermediate in the synthesis of bioactive molecules, including the hedgehog pathway inhibitor Vismodegib.

Critical Note on Chemical Identity:

  • Target Compound: 2'-Chloro-5'-nitroacetophenone

  • Correct CAS Registry Number: 23082-50-0 [1]

  • Discrepancy Alert: The user-provided CAS (4543-62-8) corresponds to Carbamoyloxyurea. This protocol strictly addresses the synthesis of the nitroacetophenone derivative specified by the topic title.

The procedure utilizes a regioselective electrophilic aromatic substitution (nitration) of 2'-chloroacetophenone. This route is selected for its atom economy and the availability of starting materials, despite the handling challenges associated with the lachrymatory nature of the precursor.

Retrosynthetic Analysis & Reaction Design

Mechanistic Logic

The synthesis relies on the directing effects of substituents on the benzene ring:

  • Precursor: 2'-Chloroacetophenone (Ortho-chloroacetophenone).

  • Substituents:

    • Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) and a meta-director .

    • Chloro Group (-Cl): An electron-withdrawing group (due to induction) but an ortho/para-director (due to resonance).

  • Regioselectivity:

    • The position meta to the acetyl group is position 3' or 5'.

    • The position para to the chloro group is position 5'.

    • Convergence: Both directing groups reinforce substitution at the 5' position . Position 3' is sterically hindered (sandwiched between the chloro and acetyl groups), making the 5'-isomer the dominant product.

Reaction Scheme Visualization

ReactionScheme cluster_conditions Conditions SM 2'-Chloroacetophenone (CAS 2142-68-9) Lachrymator Intermediate Sigma Complex (Arenium Ion) SM->Intermediate Nitronium Ion (NO2+) Attack < 0°C Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Product 2'-Chloro-5'-nitroacetophenone (CAS 23082-50-0) Major Isomer Intermediate->Product -H+ (Restoration of Aromaticity) Cond1 Temp: -5°C to 0°C Cond2 Solvent: H2SO4 Cond3 Quench: Crushed Ice

Figure 1: Mechanistic pathway for the regioselective nitration of 2'-chloroacetophenone.

Safety & Hazard Assessment (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Lachrymator Starting material (2'-chloroacetophenone) is "CN Gas" (tear gas). Causes severe eye/respiratory irritation.[2]Mandatory: Work in a high-efficiency fume hood. Wear full-face respirator if outside hood. Double nitrile gloves.
Corrosive Fuming Nitric Acid and Conc. Sulfuric Acid cause immediate, severe burns.Face shield, acid-resistant apron, and immediate access to safety shower/eyewash.
Exothermic Nitration is highly exothermic; runaway reactions can lead to explosion.Strict temperature control (< 5°C). Dropwise addition. Emergency ice bath available.
Energetic Nitro compounds can be shock-sensitive if dry/impure.Do not distill the crude product to dryness at high heat. Store damp if possible.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2'-Chloroacetophenone (98%): 15.4 g (100 mmol)

    • Nitric Acid (Fuming, >90% or Conc. 70%): 10 mL (Excess)

    • Sulfuric Acid (Conc. 98%): 40 mL

    • Ethanol (95%) or Methanol: For recrystallization

    • Crushed Ice: ~500 g

  • Equipment:

    • 250 mL 3-neck round-bottom flask (RBF)

    • Mechanical overhead stirrer (Magnetic stirring is often insufficient for viscous acid mixtures)

    • Pressure-equalizing addition funnel

    • Low-temperature thermometer (internal probe)

    • Ice/Salt bath

Step-by-Step Procedure
Step 1: Preparation of the Nitrating Mixture
  • In a separate beaker, carefully mix 10 mL of Nitric Acid with 10 mL of Sulfuric Acid .

  • Pre-cool this mixture to 0°C.

    • Expert Insight: Pre-mixing generates the active nitronium ion (

      
      ) while dissipating the initial heat of mixing away from the substrate.
      
Step 2: Substrate Solubilization
  • Charge the 250 mL RBF with 30 mL of Conc. Sulfuric Acid .[3][4][5]

  • Cool the acid to -5°C using an ice/salt bath.

  • Add 15.4 g (100 mmol) of 2'-chloroacetophenone dropwise or in small portions.

    • Caution: Ensure the temperature does not rise above 5°C. The solution may turn yellow/orange.

Step 3: Nitration (The Critical Step)
  • Transfer the pre-mixed nitrating acid (from Step 1) to the addition funnel.

  • Add the acid mixture dropwise to the RBF over 30–45 minutes .

  • Critical Parameter: Maintain internal temperature between -5°C and 0°C .

    • Failure Mode: If temperature exceeds 10°C, dinitration and oxidative degradation increase significantly, lowering yield and safety.

  • After addition is complete, allow the reaction to stir at 0°C for an additional 60 minutes .

Step 4: Quenching & Isolation
  • Prepare a beaker with 500 g of crushed ice and 200 mL of water.

  • Slowly pour the reaction mixture onto the stirring ice.

    • Observation: A solid precipitate (pale yellow to off-white) should form immediately.

  • Stir vigorously for 20 minutes to break up clumps and ensure all acid is diluted.

  • Filter the solid using a Buchner funnel/vacuum filtration.

  • Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

Step 5: Purification
  • Transfer the crude solid to a flask.

  • Recrystallize from hot Ethanol (95%) or Methanol .

    • Dissolve in minimum boiling solvent.

    • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the purified crystals and dry in a vacuum desiccator over

    
     or 
    
    
    
    .

Characterization & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow needles/powderVisual Inspection
Melting Point 60 – 64 °C Capillary MP Apparatus
Yield 70 – 85% (Typical)Gravimetric
¹H NMR (CDCl₃)

2.65 (s, 3H,

), 7.60 (d, 1H, H-3'), 8.25 (dd, 1H, H-4'), 8.55 (d, 1H, H-6')
400 MHz NMR

Note on NMR: The proton at position 6' (ortho to nitro and acetyl) will be the most deshielded (shifted downfield ~8.5 ppm) due to the anisotropic effect of the carbonyl and the electron-withdrawing nitro group.

Troubleshooting & Optimization

Common Issues
  • Oily Product: If the product oils out upon quenching, the reaction may have been incomplete or run too hot (byproducts). Remedy: Decant the water, dissolve the oil in ether/DCM, wash with bicarbonate, dry, and evaporate. Recrystallize the residue.

  • Low Yield: Often due to temperature spikes causing oxidation. Remedy: Ensure efficient cooling and slow addition.

  • Isomer Contamination: Small amounts of 3'-nitro isomer may form. Remedy: Recrystallization from ethanol effectively removes the minor isomer due to solubility differences.

Workflow Diagram

Workflow Start Start: 2'-Chloroacetophenone Dissolve Dissolve in H2SO4 (-5°C) Start->Dissolve Nitrate Add HNO3/H2SO4 Dropwise (Maintain < 0°C) Dissolve->Nitrate Quench Pour onto Crushed Ice Nitrate->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize (Ethanol) Filter->Purify End Pure 2'-Chloro-5'-nitroacetophenone Purify->End

Figure 2: Operational workflow for the synthesis and purification.[6]

References

  • Biosynth . 2-Chloro-5-nitroacetophenone Product Page. Retrieved from [7]

  • ChemicalBook . 2'-Chloroacetophenone Properties and Reactions. Retrieved from

  • TCI Chemicals . 2'-Chloro-5'-nitroacetophenone Specification. Retrieved from

  • BenchChem . Nitration Regioselectivity Guide. Retrieved from

Sources

High-Precision Chemoselective Reduction Strategies for 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) presents a classic chemoselectivity challenge in organic synthesis. This scaffold contains three reactive centers: a nitro group (


), a ketone  (

), and an aryl chloride (

). In drug development, particularly for kinase inhibitors and benzodiazepine intermediates, the ability to selectively reduce one functional group while preserving the others is critical.

This Application Note provides validated protocols for three distinct synthetic pathways:

  • Selective Nitro Reduction: Yielding the aniline (2'-chloro-5'-aminoacetophenone) without dehalogenation or carbonyl reduction.

  • Selective Carbonyl Reduction: Yielding the alcohol (1-(2-chloro-5-nitrophenyl)ethanol) while preserving the nitro group.

  • Total Reduction: Yielding the amino-alcohol.

Chemoselectivity Map & Mechanistic Logic

The primary challenge is the "Triad of Reactivity." Standard reducing agents often lack the discrimination necessary to avoid side reactions such as hydrodechlorination (loss of the chlorine atom) or over-reduction.

Decision Tree (DOT Visualization)

Chemoselectivity Start 2'-Chloro-5'-nitroacetophenone (Starting Material) RouteA Route A: Selective Nitro Reduction Start->RouteA Fe / NH4Cl (Bechamp) RouteB Route B: Selective Carbonyl Reduction Start->RouteB NaBH4 / CeCl3 (Luche) RouteC Route C: Hydrodechlorination (AVOID) Start->RouteC H2 / Pd-C (Unmodified) ProductA 2'-Chloro-5'-aminoacetophenone (Aniline Intact) RouteA->ProductA ProductB 1-(2-chloro-5-nitrophenyl)ethanol (Nitro Alcohol) RouteB->ProductB ProductC De-chlorinated Byproducts (Impurity) RouteC->ProductC

Figure 1: Chemoselectivity decision tree highlighting the divergent pathways based on reagent selection.

Protocol A: Selective Nitro Reduction (The Aniline Route)

Target Product: 2'-Chloro-5'-aminoacetophenone Mechanism: Single-Electron Transfer (SET) via Iron/Ammonium Chloride.

Rationale

Catalytic hydrogenation (e.g.,


) is risky for this substrate because the aryl chloride is susceptible to hydrogenolysis (de-chlorination), especially when the ring is electron-deficient. The Bechamp Reduction  (Fe/NH

Cl) is the gold standard here. It operates under mild conditions (pH ~5-6), which preserves the ketone and the aryl halide.
Materials
  • Substrate: 2'-Chloro-5'-nitroacetophenone (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 10 mmol of 2'-Chloro-5'-nitroacetophenone in 30 mL of Ethanol.

  • Activation: Add a solution of

    
     (50 mmol) in 10 mL of water.
    
  • Addition: Add Iron powder (50 mmol) in portions to the stirring mixture.

  • Reaction: Heat the mixture to 80°C (Reflux) for 2–4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower, fluorescent amine spot (
      
      
      
      ).
  • Workup (Critical):

    • Hot filtration through a Celite pad is required to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water.

    • Dry the organic layer over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography.

Yield Expectation: 85–92%

Protocol B: Selective Carbonyl Reduction (The Alcohol Route)

Target Product: 1-(2'-chloro-5'-nitrophenyl)ethanol Mechanism: Luche Reduction (Selective 1,2-addition).

Rationale

While Sodium Borohydride (


) is a standard ketone reductant, the Luche Reduction  (

) is recommended for high-value intermediates. The Cerium(III) coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct 1,2-reduction.[1] This acceleration allows the reaction to proceed at lower temperatures, ensuring the nitro group remains inert (nitro groups can sometimes be reduced by borohydride in the presence of other transition metals like Co or Ni).
Materials
  • Substrate: 2'-Chloro-5'-nitroacetophenone (1.0 equiv)

  • Reductant: Sodium Borohydride (

    
    , 1.1 equiv)
    
  • Lewis Acid: Cerium(III) Chloride Heptahydrate (

    
    , 1.1 equiv)
    
  • Solvent: Methanol (0.2 M concentration)

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of substrate and 11 mmol of

    
     in 50 mL of Methanol. Cool the solution to 0°C .
    
  • Reduction: Add

    
     (11 mmol) slowly in small portions over 10 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Checkpoint: The reaction is typically very fast.

  • Quenching: Add 1N HCl dropwise until gas evolution ceases and pH is neutral (pH 7). Do not make it too acidic to avoid dehydration of the alcohol.

  • Extraction: Evaporate methanol, add water, and extract with Dichloromethane (DCM).

  • Purification: The product is usually pure enough for the next step. If needed, purify via silica gel chromatography (DCM/MeOH gradient).

Yield Expectation: >95%

Protocol C: Catalytic Hydrogenation (The "High Risk" Route)

If catalytic hydrogenation is required (e.g., for scale-up where Fe waste is prohibitive), you must use Sulfided Platinum on Carbon (Pt(S)/C) .

  • Why: Standard Pd/C will strip the chlorine atom (hydrodechlorination) before reducing the nitro group. Sulfur poisons the catalyst surface, attenuating its activity enough to prevent C-Cl bond insertion while still allowing Nitro reduction.

  • Conditions: 5% Pt(S)/C, 5 bar

    
    , Methanol, RT.
    

Experimental Workflow Diagram

Workflow Step1 Start: 2'-Chloro-5'-nitroacetophenone Decision Select Target Step1->Decision PathA Target: Amine (Keep Ketone/Cl) Decision->PathA PathB Target: Alcohol (Keep Nitro/Cl) Decision->PathB ActionA Add Fe powder + NH4Cl Solvent: EtOH/H2O Temp: 80°C PathA->ActionA ActionB Add CeCl3 + NaBH4 Solvent: MeOH Temp: 0°C PathB->ActionB MonitorA Monitor: Disappearance of Yellow Color (Nitro consumption) ActionA->MonitorA MonitorB Monitor: TLC for Polar Alcohol Spot ActionB->MonitorB WorkupA Hot Filtration (Celite) Remove Iron Sludge MonitorA->WorkupA WorkupB Quench with 1N HCl Extract with DCM MonitorB->WorkupB FinalA Product: 2'-Chloro-5'-aminoacetophenone WorkupA->FinalA FinalB Product: 1-(2-chloro-5-nitrophenyl)ethanol WorkupB->FinalB

Figure 2: Operational workflow for the two primary selective reduction pathways.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueObservationRoot CauseCorrective Action
De-chlorination [M-34] peak in MSOver-active catalyst (Pd/C)Switch to Fe/NH4Cl or Sulfided Pt/C.
Azo formation Orange/Red impurityHigh pH during nitro reductionEnsure NH4Cl is used (buffers pH). Avoid strong bases.
Incomplete Rxn Starting material remainsCatalyst poisoning or old NaBH4Use fresh reagents; Increase equivalents of Fe (surface area matters).
Over-reduction Amine + Alcohol formedNon-selective conditionsUse Luche conditions (CeCl3) to protect nitro; Use Fe to protect ketone.

References

  • Bechamp Reduction Mechanism & Application: Title: "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Source: ACS Publications (Chemical Reviews/Org. Proc. Res. Dev.) URL:[Link]

  • Luche Reduction Specifics: Title: "Luche Reduction - Selective 1,2-reduction of enones." Source: Organic-Chemistry.org URL:[Link]

  • Chemoselective Hydrogenation (Sulfided Pt): Title: "Chemoselective hydrogenation of nitro compounds with sulfided platinum catalysts." Source: Organic Process Research & Development (via ACS) URL:[Link]

  • Dechlorination Avoidance: Title: "Hydrogenation of halonitrobenzenes without dehalogenation."[2] Source: Google Patents (US5068436A) URL:

Sources

Introduction: The Strategic Value of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2'-Chloro-5'-nitroacetophenone Derivatives for Drug Discovery and Development

2'-Chloro-5'-nitroacetophenone is a highly versatile scaffold in medicinal chemistry and organic synthesis. Its structure, characterized by an acetophenone core functionalized with both a halogen (chlorine) and a potent electron-withdrawing group (nitro), presents multiple reactive sites. This unique electronic and structural arrangement allows for a diverse array of chemical transformations, making it an invaluable starting material for constructing complex molecular architectures.[1] The derivatives of this compound are precursors to a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2][3][4]

This guide provides a detailed exploration of the principal synthetic routes to functionalize 2'-Chloro-5'-nitroacetophenone. We will delve into the chemical logic behind various methodologies, offering field-proven protocols and insights to empower researchers in drug discovery and chemical development. The narrative is structured around the three primary reactive centers of the molecule: the acetyl group, the nitro group, and the chloro-substituted aromatic ring.

Strategic Overview of Synthetic Transformations

The synthetic utility of 2'-Chloro-5'-nitroacetophenone stems from the distinct reactivity of its functional groups. The following diagram provides a high-level overview of the primary pathways for derivatization, which will be explored in detail throughout this guide.

G cluster_acetyl Acetyl Group Reactions cluster_nitro Nitro Group Reactions cluster_chloro Aromatic Ring Reactions start 2'-Chloro-5'-nitroacetophenone ketone_reduction Ketone Reduction start->ketone_reduction 1 heterocycle_formation Heterocycle Formation start->heterocycle_formation 2 nitro_reduction Nitro Reduction to Amine start->nitro_reduction 3 snar Nucleophilic Aromatic Substitution (SNAr) start->snar 4 cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling 5 p1 p1 ketone_reduction->p1 Secondary Alcohols p2 p2 heterocycle_formation->p2 Pyrazoles, Isoxazoles, etc. p3 p3 nitro_reduction->p3 2'-Chloro-5'-aminoacetophenone (Key Intermediate) p4 p4 snar->p4 Amine, Ether, Thioether Derivatives p5 p5 cross_coupling->p5 Biaryl, Alkynylated, Amine Derivatives G pd0 Pd(0)L2 (Active Catalyst) pd2_oa Ar-Pd(II)L2-Cl pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L2-R' pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-R' pd2_tm->product arcl Ar-Cl arcl->pd2_oa rboronic R'-B(OH)2 + Base rboronic->pd2_tm

Sources

Application Note: Selective Reduction of the Nitro Group in 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective reduction of the aromatic nitro group in 2'-Chloro-5'-nitroacetophenone is a critical transformation for the synthesis of high-value intermediates in the pharmaceutical and fine chemical industries. The resulting product, 2'-Chloro-5'-aminoacetophenone, contains a versatile aniline moiety essential for further molecular elaboration. This document provides a comprehensive guide for researchers, detailing two robust and chemoselective protocols for this reduction. The primary protocol utilizes stannous chloride (SnCl₂), a classic and highly reliable method known for its excellent functional group tolerance. An alternative, more environmentally benign protocol using iron (Fe) powder is also presented. This note emphasizes the rationale behind procedural steps, offers a detailed troubleshooting guide, and includes a visual workflow to ensure reproducible and high-yield synthesis.

Introduction: The Challenge of Chemoselectivity

The reduction of nitroarenes to their corresponding anilines is a cornerstone transformation in organic synthesis.[1] However, the presence of other reducible functional groups within the same molecule presents a significant challenge. In the case of 2'-Chloro-5'-nitroacetophenone, the substrate contains three key functionalities: the target nitro group , a ketone , and an aryl chloride . A successful protocol must selectively reduce the nitro group without affecting the ketone (which could be reduced to an alcohol) or the aryl chloride (which could undergo hydrodehalogenation).

Figure 1: Reaction Scheme Reaction scheme showing the reduction of 2'-Chloro-5'-nitroacetophenone to 2'-Chloro-5'-aminoacetophenone.

While catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) is a powerful method for nitro reduction, it often leads to over-reduction of the ketone or cleavage of the carbon-chlorine bond, especially under harsh conditions.[2][3] Therefore, methods employing dissolving metals in acidic or neutral media are often superior for substrates of this complexity due to their enhanced chemoselectivity.[4]

This guide focuses on two such methods:

  • Stannous Chloride (SnCl₂) Reduction: A highly reliable and selective method that proceeds efficiently under acidic conditions.[2][5]

Part 1: Primary Protocol - Stannous Chloride (SnCl₂) Reduction

The reduction of aromatic nitro compounds using tin(II) chloride in acidic medium is a well-established and dependable method. The reaction proceeds via a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV), and protonation steps.[8] This method is particularly advantageous as it does not typically reduce ketones or aryl halides, making it ideal for this specific transformation.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2'-Chloro-5'-nitroacetophenone≥98%Sigma-AldrichStarting Material
Stannous chloride dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%Sigma-AldrichReducing Agent
Concentrated Hydrochloric Acid (HCl)37%Fisher ScientificAcidic Medium
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.-Lab PreparedFor neutralization
Saturated Sodium Chloride (NaCl) soln. (Brine)-Lab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)-VWRDrying Agent
Ethanol (EtOH)200 ProofDecon LabsSolvent
Round-bottom flask, Reflux condenser--Glassware
Magnetic stirrer and stir bar--Equipment
Ice bath--Equipment
Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2'-Chloro-5'-nitroacetophenone (5.0 g, 25.0 mmol, 1.0 equiv).

    • Add ethanol (100 mL) to the flask and stir the mixture to dissolve the starting material.

  • Addition of Reducing Agent:

    • In a separate beaker, carefully dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (28.2 g, 125.0 mmol, 5.0 equiv) in concentrated hydrochloric acid (50 mL). Caution: This dissolution is exothermic. Prepare this solution in a fume hood with appropriate personal protective equipment (PPE).

    • Cool the reaction flask containing the nitroacetophenone solution to 0 °C using an ice bath.

    • Slowly add the SnCl₂/HCl solution to the reaction flask via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The reaction progress should be monitored to ensure completion.

  • Reaction Monitoring (Thin-Layer Chromatography):

    • Prepare a TLC plate (silica gel) and a developing chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Spot the starting material (a dilute solution in EtOAc) and a sample from the reaction mixture on the TLC plate.

    • The reaction is complete when the starting material spot has been completely consumed. The product, 2'-Chloro-5'-aminoacetophenone, is more polar and will have a lower Rf value.

  • Work-up and Neutralization:

    • Once the reaction is complete, cool the flask to room temperature and then further chill in an ice bath.

    • Slowly and carefully neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas (CO₂) evolution will occur. Add the base in small portions with constant stirring until the pH of the aqueous layer is ~8. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® to remove the inorganic tin salts, washing the filter cake with ethyl acetate (3 x 50 mL).

  • Extraction and Purification:

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2'-Chloro-5'-aminoacetophenone as a crystalline solid.

Workflow Diagram: SnCl₂ Reduction

A visual representation of the key steps in the stannous chloride reduction protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Substrate in EtOH C Combine Reagents at 0 °C A->C B Prepare SnCl2 in Conc. HCl B->C D Reflux for 2-3h (Monitor by TLC) C->D E Cool and Neutralize with NaHCO3 (aq) D->E F Filter Tin Salts (Celite®) E->F G Extract with Ethyl Acetate F->G H Wash, Dry & Concentrate G->H I Recrystallize (EtOH/H2O) H->I J Obtain Pure Product I->J

Caption: Experimental workflow for SnCl₂ reduction.

Part 2: Alternative Protocol - Iron (Fe) Reduction

Materials and Reagents
Reagent/MaterialGradeNotes
2'-Chloro-5'-nitroacetophenone≥98%Starting Material
Iron Powder (Fe)<100 meshReducing Agent
Ammonium Chloride (NH₄Cl)ACS ReagentProton Source/Electrolyte
Ethanol (EtOH)200 ProofSolvent
Water (H₂O)DeionizedCo-solvent
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
Detailed Step-by-Step Methodology
  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of 2'-Chloro-5'-nitroacetophenone (5.0 g, 25.0 mmol, 1.0 equiv), iron powder (7.0 g, 125.0 mmol, 5.0 equiv), and ammonium chloride (6.7 g, 125.0 mmol, 5.0 equiv) in a 2:1 mixture of ethanol and water (150 mL total).

  • Reaction Execution:

    • Heat the vigorously stirred suspension to reflux (approx. 85 °C) for 4-6 hours. Monitor the reaction's progress by TLC as described in the previous protocol.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).

    • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extraction and Purification:

    • To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • Purify by recrystallization as previously described.

Part 3: Data Summary and Troubleshooting

Comparative Protocol Parameters
ParameterProtocol 1: SnCl₂/HClProtocol 2: Fe/NH₄Cl
Reducing Agent Stannous chloride dihydrateIron powder
Medium Conc. HCl in EthanolNH₄Cl in EtOH/H₂O
Equivalents (Reducer) 5.05.0
Temperature Reflux (~85 °C)Reflux (~85 °C)
Reaction Time 2-3 hours4-6 hours
Work-up Neutralization & filtrationHot filtration
Pros Faster, highly reliableGreener, cheaper, easier work-up
Cons Heavy metal waste, corrosiveSlower, requires vigorous stirring
Typical Yield 85-95%80-90%
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient heating or reaction time.- Poor quality of reducing agent.- Inefficient stirring (Fe protocol).- Ensure proper reflux temperature and extend reaction time.- Use fresh, high-purity SnCl₂·2H₂O or fine mesh iron powder.- Use mechanical stirring for the heterogeneous iron mixture.
Low Yield - Loss of product during work-up (e.g., incomplete extraction).- Product adheres to filtered solids.- Perform multiple extractions (at least 3x).- Ensure pH is basic (>8) before extraction to maximize free amine solubility in organic solvent.- Wash the Celite®/iron filter cake thoroughly with hot solvent.
Formation of Side Products - Over-reduction (ketone to alcohol).- Hydrodehalogenation (loss of Cl).- These are unlikely with SnCl₂ or Fe but could indicate contamination or incorrect reagent use. Confirm product structure with ¹H NMR and MS.- If using catalytic hydrogenation, decrease H₂ pressure, lower temperature, or switch to a less active catalyst like Raney Nickel.[2]
Difficulty Filtering Tin Salts - Extremely fine precipitate formed.- Allow the neutralized mixture to stir for 30-60 minutes to granulate the precipitate.- Use a thicker pad of Celite® for filtration.

Safety and Handling Precautions

  • 2'-Chloro-5'-nitroacetophenone: Handle with care. It is a toxic compound. Avoid inhalation and contact with skin and eyes.[9][10]

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Always handle in a fume hood wearing gloves, a lab coat, and safety goggles.

  • Stannous Chloride: Harmful if swallowed and causes skin and eye irritation.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

  • General: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The selective reduction of 2'-Chloro-5'-nitroacetophenone to 2'-Chloro-5'-aminoacetophenone can be achieved in high yield and purity using chemoselective methods. The stannous chloride protocol offers a rapid and highly reliable route, while the iron-based protocol provides a more sustainable and cost-effective alternative. The choice of method may depend on laboratory scale, available resources, and environmental considerations. By following the detailed procedures and troubleshooting advice provided, researchers can confidently synthesize this valuable chemical intermediate.

References

  • Wikipedia. "Reduction of nitro compounds." Accessed January 30, 2026. [Link]

  • Vishwanath M. S., et al. "Iron Catalyzed Reduction of Nitro Compounds." ResearchGate, 2018. [Link]

  • Google Patents. "Process for the catalytic hydrogenation of aromatic nitro compounds." EP0825979B1. Accessed January 30, 2026.
  • OrgoSolver. "Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl)." Accessed January 30, 2026. [Link]

  • ResearchGate. "Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g)." Accessed January 30, 2026. [Link]

  • ResearchGate. "Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review." Accessed January 30, 2026. [Link]

  • ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education, 2023. [Link]

  • Google Patents. "Method for preparing 2-nitro-5-(phenylthio)-anilines." US6552230B1. Accessed January 30, 2026.
  • Journal of the Chemical Society of Pakistan. "Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN." Accessed January 30, 2026. [Link]

  • Organic Chemistry Data. "Nitro Reduction - Common Conditions." Accessed January 30, 2026. [Link]

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Accessed January 30, 2026. [Link]

  • Wiley Online Library. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 2008. [Link]

  • Journal of Synthetic Chemistry. "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4." 2024. [Link]

  • Master Organic Chemistry. "Reduction of Nitro Groups." 2018. [Link]

  • ScholarWorks @ UTRGV. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides." 2013. [Link]

  • NIH National Center for Biotechnology Information. "2-Chloro-5-nitroaniline." Accessed January 30, 2026. [Link]

  • Google Patents. "Process for the hydrogenation of meta-nitroacetophenone." US2797244A. Accessed January 30, 2026.
  • ACS Publications. "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates." Organic Letters, 2021. [Link]

  • ResearchGate. "Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES." Accessed January 30, 2026. [Link]

  • ResearchGate. "Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening." Accessed January 30, 2026. [Link]

  • Wikipedia. "Palladium on carbon." Accessed January 30, 2026. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 2-Chloroacetophenone." Accessed January 30, 2026. [Link]

Sources

Application Notes and Protocols for 2'-Chloro-5'-nitroacetophenone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2'-Chloro-5'-nitroacetophenone as a versatile building block in the discovery and development of novel agrochemicals. This document outlines a strategic approach, from the synthesis of a candidate fungicide to its biological evaluation, grounded in established scientific principles and methodologies.

Introduction: The Potential of 2'-Chloro-5'-nitroacetophenone in Agrochemical Discovery

2'-Chloro-5'-nitroacetophenone is an aromatic ketone (Figure 1) that, while primarily documented as an intermediate in pharmaceutical synthesis, possesses structural motifs highly amenable to agrochemical development.[1] Its halo-nitro substituted phenyl ring is a common feature in many commercial pesticides, contributing to favorable biological activity and metabolic stability.[2][3] The acetophenone moiety itself is a known scaffold for compounds with fungicidal, herbicidal, and insecticidal properties.[4][5][6] Specifically, the ketone functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

This guide will focus on a hypothetical application of 2'-Chloro-5'-nitroacetophenone in the synthesis of a novel triazole fungicide, a class of agrochemicals known for their broad-spectrum activity and specific mode of action.[7] The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Compound Name CAS Number Molecular Formula Molecular Weight Physical State
2'-Chloro-5'-nitroacetophenone23082-50-0C8H6ClNO3199.59Solid

Figure 1: Chemical and Physical Properties of 2'-Chloro-5'-nitroacetophenone. [8][9]

PART 1: Synthesis of a Hypothetical Triazole Fungicide from 2'-Chloro-5'-nitroacetophenone

The following is a proposed synthetic route to a novel triazole fungicide, designated AG-CNAT-1 (1-(2-chloro-5-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one), from 2'-Chloro-5'-nitroacetophenone. This multi-step synthesis involves the formation of an α-bromo ketone intermediate followed by nucleophilic substitution with 1,2,4-triazole.

Experimental Workflow: Synthesis of AG-CNAT-1

start 2'-Chloro-5'-nitroacetophenone step1 Step 1: α-Bromination start->step1 Br2, Acetic Acid intermediate α-Bromo-2'-chloro-5'-nitroacetophenone step1->intermediate step2 Step 2: Nucleophilic Substitution intermediate->step2 1,2,4-Triazole, Base (e.g., K2CO3), Acetonitrile product AG-CNAT-1 (Fungicide Candidate) step2->product

Caption: Synthetic workflow for the preparation of AG-CNAT-1.

Protocol 1: Synthesis of α-Bromo-2'-chloro-5'-nitroacetophenone (Intermediate)

Rationale: The α-bromination of the ketone is a critical step to introduce a leaving group adjacent to the carbonyl, facilitating the subsequent nucleophilic substitution. Acetic acid serves as a suitable solvent and catalyst for this reaction.

Materials:

  • 2'-Chloro-5'-nitroacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (50.1 mmol) of 2'-Chloro-5'-nitroacetophenone in 100 mL of glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 2.6 mL (50.1 mmol) of bromine dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into 500 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The α-bromo-2'-chloro-5'-nitroacetophenone can be purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of AG-CNAT-1

Rationale: The final step involves the nucleophilic substitution of the bromine atom by the nitrogen of 1,2,4-triazole. Potassium carbonate is used as a base to deprotonate the triazole, and acetonitrile is an appropriate polar aprotic solvent for this type of reaction.

Materials:

  • α-Bromo-2'-chloro-5'-nitroacetophenone

  • 1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 250 mL round-bottom flask, add 10.0 g (36.0 mmol) of α-bromo-2'-chloro-5'-nitroacetophenone, 3.0 g (43.2 mmol) of 1,2,4-triazole, and 7.5 g (54.0 mmol) of anhydrous potassium carbonate.

  • Add 150 mL of acetonitrile to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure AG-CNAT-1.

PART 2: In Vitro Antifungal Activity Screening

The following protocols describe the evaluation of the antifungal activity of the newly synthesized compound, AG-CNAT-1, against a panel of common phytopathogenic fungi. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC).[3][10][11]

Experimental Workflow: Antifungal Screening

start Synthesized Compound (AG-CNAT-1) step1 Prepare Stock Solution in DMSO start->step1 step2 Serial Dilution in 96-well Plate step1->step2 step3 Inoculate with Fungal Spore Suspension step2->step3 step4 Incubate at 25-28°C for 48-72h step3->step4 step5 Determine Minimum Inhibitory Concentration (MIC) step4->step5 result Antifungal Efficacy Data step5->result

Caption: Workflow for in vitro antifungal screening.

Protocol 3: Broth Microdilution Antifungal Susceptibility Assay

Rationale: This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is a quantitative method that allows for the comparison of the efficacy of different compounds.

Materials:

  • AG-CNAT-1

  • Positive control fungicide (e.g., a commercial triazole fungicide)

  • Phytopathogenic fungi cultures (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Hemocytometer or spore counter

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strains on Potato Dextrose Agar (PDA) plates for 7-10 days to allow for sporulation.

    • Harvest the spores by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of AG-CNAT-1 in DMSO (e.g., 10 mg/mL).

    • In a sterile 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).

    • Prepare similar dilutions for the positive control fungicide.

    • Include a negative control (medium with DMSO, no compound) and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal spore suspension to each well containing 100 µL of the compound dilution, resulting in a final spore concentration of 5 x 10⁴ spores/mL.

    • Seal the plates and incubate at 25-28 °C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hypothetical Data Presentation

The results of the antifungal screening can be summarized in a table for easy comparison.

Compound MIC (µg/mL) against Fusarium oxysporum MIC (µg/mL) against Botrytis cinerea MIC (µg/mL) against Alternaria solani
AG-CNAT-181632
Positive Control244
Negative Control>100>100>100

Figure 2: Hypothetical Antifungal Activity of AG-CNAT-1.

PART 3: Greenhouse Efficacy Trial (Herbicidal Screening - Illustrative Example)

While the primary focus of this guide is on a fungicide application, 2'-Chloro-5'-nitroacetophenone derivatives also show potential as herbicides.[1][4][6] The following is an illustrative protocol for a greenhouse-based herbicidal screening assay.

Protocol 4: Pre-emergence Herbicidal Screening

Rationale: This protocol assesses the ability of a compound to prevent the germination and emergence of weed seedlings when applied to the soil before the weeds emerge. This is a common and important application method for many commercial herbicides.

Materials:

  • Hypothetical herbicidal derivative of 2'-Chloro-5'-nitroacetophenone

  • Seeds of common weed species (e.g., barnyardgrass, velvetleaf)

  • Pots or trays filled with a standard greenhouse soil mix

  • Spray chamber or handheld sprayer

  • Greenhouse with controlled temperature and lighting

  • Positive control herbicide

Procedure:

  • Planting:

    • Fill pots with soil and sow the seeds of the selected weed species at a uniform depth.

  • Compound Application:

    • Prepare a solution of the test compound in a suitable solvent/surfactant system at various concentrations.

    • Apply the solution evenly to the soil surface using a calibrated sprayer.

    • Treat a set of pots with the positive control herbicide and another set with the solvent/surfactant system alone (negative control).

  • Incubation:

    • Place the treated pots in a greenhouse under optimal conditions for weed growth (e.g., 25-30°C, 16-hour photoperiod).[12]

    • Water the pots as needed.

  • Evaluation:

    • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).[13]

    • Compare the results for the test compound to the positive and negative controls.

Conclusion

2'-Chloro-5'-nitroacetophenone represents a promising starting material for the synthesis of novel agrochemicals. Its chemical structure allows for the introduction of various pharmacophores, leading to the potential discovery of new fungicides, herbicides, or insecticides. The protocols detailed in these application notes provide a solid framework for the synthesis and biological evaluation of such compounds, encouraging further exploration of this versatile chemical intermediate in the field of agrochemical research.

References

  • MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]

  • PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]

  • Google Patents.
  • PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

  • PubMed. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. [Link]

  • National Institutes of Health. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • PubChem. Acetophenone. [Link]

  • Future Medicine. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

  • National Institutes of Health. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. [Link]

  • PubMed. Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo. [Link]

  • National Institutes of Health. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • ACS Publications. Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. [Link]

  • ResearchGate. Synthesis and Herbicidal Activities of Novel Substituted Acetophenone Oxime Esters of Pyrithiobac. [Link]

  • RSC Publishing. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. [Link]

  • iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Google Patents. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • ResearchGate. Aromatic Nitro and Amino Compounds. [Link]

  • ResearchGate. Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. [Link]

  • MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. [Link]

  • ACS Symposium Series. Agrochemical Discovery - Building the Next Generation of Insect Control Agents. [Link]

  • National Institutes of Health. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. [Link]

  • PubMed. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. [Link]

  • AHDB. Detecting herbicide resistance. [Link]

  • byjus. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

  • PozeSCAF. Agro Chemical Discovery. [Link]

Sources

Application Note: Divergent Synthesis of N-Heterocycles using 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) represents a high-value "bifunctional electrophile" in heterocyclic chemistry. Its utility stems from the synergistic activation of the aromatic ring: the ortho-chloro group is highly susceptible to nucleophilic aromatic substitution (


) due to the combined electron-withdrawing effects of the para-nitro group and the ortho-acetyl moiety. Simultaneously, the acetyl group provides a handle for condensation reactions (e.g., Claisen-Schmidt).

This guide outlines three validated protocols for converting this scaffold into Indazoles , Benzisoxazoles , and Chalcones , serving as critical intermediates for kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

Part 1: Molecular Architecture & Reactivity Profile

The reactivity of 2'-Chloro-5'-nitroacetophenone is defined by its "Push-Pull" electronic landscape.

  • Site A (Carbonyl Carbon): Susceptible to nucleophilic attack by amines/hydrazines (Schiff base formation) or enolization (Aldol/Claisen condensations).

  • Site B (C-Cl Bond): The chlorine atom is activated for displacement. The

    
     group at the 5-position (para to Cl) lowers the energy of the Meisenheimer complex intermediate, facilitating 
    
    
    
    reactions under milder conditions than unactivated aryl chlorides.
Reactivity Pathway Diagram

ReactivityMap Start 2'-Chloro-5'-nitroacetophenone Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Hydroxylamine Reagent: Hydroxylamine Start->Hydroxylamine Aldehyde Reagent: Aryl Aldehyde (Base Catalyzed) Start->Aldehyde Indazole Product: 5-Nitro-3-methyl-1H-indazole Hydrazine->Indazole  1. Hydrazone Formation 2. Intramolecular SNAr Benzisoxazole Product: 5-Nitro-3-methyl-1,2-benzisoxazole Hydroxylamine->Benzisoxazole  1. Oxime Formation 2. O-Cyclization Chalcone Product: Nitro-substituted Chalcone Aldehyde->Chalcone  Claisen-Schmidt Condensation

Caption: Divergent synthetic pathways accessible from the 2'-Chloro-5'-nitroacetophenone scaffold.

Part 2: Protocol A - Synthesis of 5-Nitro-3-methyl-1H-indazole[1]

This protocol utilizes the "Hydrazine Cascade," where hydrazine acts first as a nucleophile at the carbonyl (forming a hydrazone) and subsequently displaces the chlorine atom to close the pyrazole ring.

Materials
  • Precursor: 2'-Chloro-5'-nitroacetophenone (1.0 eq)

  • Reagent: Hydrazine hydrate (64% or 80% aq. solution) (3.0 eq)

  • Solvent: Ethanol (EtOH) or DMF (for faster kinetics)

  • Catalyst: Glacial Acetic Acid (0.1 eq - optional, accelerates hydrazone formation)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.99 g) of 2'-Chloro-5'-nitroacetophenone in 20 mL of Ethanol.

  • Addition: Add hydrazine hydrate (30 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (Indazole) should appear.
  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol or methanol if necessary.

Expected Yield: 85–95% Product Appearance: Yellow crystalline solid Melting Point: 213–214°C [1]

Part 3: Protocol B - Synthesis of 5-Nitro-3-methyl-1,2-benzisoxazole

Accessing the benzisoxazole core requires a two-step sequence: oxime formation followed by base-mediated intramolecular displacement.

Materials
  • Precursor: 2'-Chloro-5'-nitroacetophenone (1.0 eq)

  • Reagent A: Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Reagent B: Sodium Acetate (anhydrous) (1.5 eq)

  • Base: Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    )
    
  • Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology
  • Oxime Formation:

    • Dissolve 10 mmol of the acetophenone in 30 mL Ethanol.

    • Add a solution of

      
       (15 mmol) and Sodium Acetate (15 mmol) in 10 mL water.
      
    • Reflux for 2 hours.[1]

    • Cool and pour into water.[2] Filter the 2'-Chloro-5'-nitroacetophenone oxime intermediate. Dry the solid.[1][2][3][4]

  • Cyclization (Shionogi Method):

    • Dissolve the dried oxime in DMF (10 mL).

    • Add KOH (2.0 eq) and heat to 80–90°C for 4 hours.

    • Mechanism:[1][2][5][6][7][8][9] The oxime oxygen anion attacks the C-Cl bond (activated by the p-nitro group).

  • Workup: Pour into crushed ice/water. Acidify slightly with dilute HCl to neutralize excess base. Filter the precipitate.[2][3]

Expected Yield: 70–80% Critical Note: Control the temperature during cyclization. Excessive heat (>120°C) may cause Beckmann rearrangement side products.

Part 4: Protocol C - Claisen-Schmidt Condensation (Chalcones)[11]

This protocol selectively targets the acetyl group, preserving the chloro-nitro motif for late-stage functionalization (e.g., subsequent reaction with thiourea to form thienopyrimidines).

Materials
  • Precursor: 2'-Chloro-5'-nitroacetophenone (1.0 eq)

  • Electrophile: 4-Fluorobenzaldehyde (or substituted aryl aldehyde) (1.0 eq)

  • Base: 10% NaOH (aq)

  • Solvent: Ethanol (95%)

Step-by-Step Methodology
  • Setup: Dissolve 10 mmol of 2'-Chloro-5'-nitroacetophenone and 10 mmol of the aldehyde in 25 mL Ethanol.

  • Initiation: Cool the solution to 0–5°C in an ice bath.

  • Base Addition: Add 5 mL of 10% NaOH dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate usually forms.

  • Isolation: Filter the solid. Wash with cold water until the filtrate is neutral pH. Wash with cold ethanol to remove unreacted aldehyde.

Data Summary Table: Comparative Reaction Metrics

ProtocolTarget HeterocycleKey ReagentPrimary MechanismTypical Yield
A IndazoleHydrazine Hydrate

/ Condensation
92%
B BenzisoxazoleHydroxylamine / KOHOximation / O-Cyclization75%
C ChalconeAryl Aldehyde / NaOHAldol Condensation88%

Part 5: Troubleshooting & Optimization

Incomplete Cyclization (Indazoles)

If TLC shows the intermediate hydrazone but no cyclized product:

  • Cause: Insufficient heat or solvent polarity.

  • Fix: Switch solvent from Ethanol to DMF or DMAc and increase temp to 100°C. The polar aprotic solvent stabilizes the transition state for the

    
     step.
    
Hydrolysis of Chlorine
  • Symptom: Formation of a phenolic byproduct (2-hydroxy-5-nitroacetophenone).

  • Cause: Reaction with aqueous base (NaOH/KOH) is too prolonged or hot before cyclization occurs.

  • Fix: Ensure reagents (Hydrazine/Hydroxylamine) are added before strong heating. Use anhydrous conditions (NaH/THF) for difficult cyclizations.

Solubility Issues

The starting material is sparingly soluble in water but soluble in hot alcohols and chlorinated solvents. Always pre-dissolve in the organic solvent before adding aqueous reagents.

References

  • National Institutes of Health (NIH) / PubChem. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route.

  • Organic Syntheses. Indazole, 5-nitro-. Coll. Vol. 3, p.660 (1955); Vol. 28, p.59 (1948). (Provides foundational methodology for nitro-indazole crystallization).

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives. (Discusses nitro-group activation in heterocyclic synthesis).

  • TCI Chemicals. Product Specification: 2'-Chloro-5'-nitroacetophenone. (Physical properties and solubility data).

  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab. (Mechanism of base-catalyzed condensation).[5][6]

Sources

Nitration of 2'-chloroacetophenone to yield 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the nitration of 2'-chloroacetophenone to yield 2'-chloro-5'-nitroacetophenone. This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including the Hedgehog signaling pathway inhibitor Vismodegib . The protocol utilizes a mixed-acid strategy (HNO₃/H₂SO₄) optimized for regioselectivity and thermal safety. We provide mechanistic insights into the directing effects that favor the 5-nitro isomer, alongside a self-validating experimental procedure and characterization data.

Introduction & Strategic Significance

The synthesis of polysubstituted aromatic rings requires careful orchestration of electronic directing effects. 2'-Chloroacetophenone presents a unique challenge: it contains two deactivating groups—the acyl group (strong electron-withdrawing, meta-directing) and the chlorine atom (inductive withdrawing but resonance donating, ortho/para-directing).

  • Substrate: 2'-chloroacetophenone (1-(2-chlorophenyl)ethanone).

  • Target: 2'-chloro-5'-nitroacetophenone.

  • Key Application: Intermediate for Vismodegib (Erivedge®), used in the treatment of basal cell carcinoma.

The reaction must balance reactivity (overcoming ring deactivation) with selectivity (avoiding the 3-nitro isomer or dinitration).

Reaction Mechanism & Regioselectivity Design

Understanding the regiochemistry is vital for process control. The incoming nitronium ion (


) seeks the most electron-rich position, which is dictated by the cooperative or competitive effects of the substituents.
  • Acetyl Group (-COCH₃) at C1: Directs to the meta positions (C3 and C5).

  • Chlorine Atom (-Cl) at C2: Directs to ortho (C3) and para (C5) positions relative to itself.

Synergistic Effect: Both groups direct the incoming electrophile to Position 5 .

  • Position 3 is sterically hindered, sandwiched between the acetyl and chloro groups.

  • Position 5 is sterically accessible and electronically favored by both directors.

Mechanistic Pathway Diagram

The following diagram illustrates the directing effects leading to the major 5-nitro product.

NitrationMechanism cluster_directing Directing Effects Substrate 2'-Chloroacetophenone (Starting Material) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Electrophilic Attack (Rate Limiting) Product 2'-Chloro-5'-nitroacetophenone (Major Product) Intermediate->Product -H+ (Re-aromatization) Favored by Sterics/Electronics Isomer 2'-Chloro-3'-nitroacetophenone (Minor Impurity) Intermediate->Isomer Sterically Hindered HNO3 HNO3 + H2SO4 (Nitronium Source NO2+) HNO3->Intermediate Effect1 Acetyl (C1) -> Meta (C3, C5) Effect2 Chloro (C2) -> Ortho/Para (C3, C5) Effect3 Result -> C5 is Synergistic Target

Figure 1: Reaction pathway and regiochemical rationale for the nitration of 2'-chloroacetophenone.

Experimental Protocol

Safety Warning: This reaction involves concentrated acids and generates heat. It must be performed in a fume hood. Nitric acid is a strong oxidizer; avoid contact with organic solvents like acetone or ether during the reaction phase.

Materials & Reagents
ReagentSpecificationRole
2'-Chloroacetophenone >98% Purity (CAS 2142-68-9)Substrate
Sulfuric Acid (H₂SO₄) Concentrated (98%)Solvent & Catalyst
Nitric Acid (HNO₃) Fuming (>90%) or Conc. (68-70%)Nitrating Agent
Ice/Water DeionizedQuenching Medium
Methanol/Ethanol Industrial GradeRecrystallization Solvent
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix (0 - 5 °C)
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Charge the flask with 50 mL of Concentrated H₂SO₄ .

  • Cool the acid to 0–5 °C using an ice-salt bath.

  • Slowly add 15.4 g (0.10 mol) of 2'-chloroacetophenone dropwise or in small portions.

    • Note: The addition is exothermic.[1] Ensure internal temperature does not exceed 10 °C.

    • Observation: The solution may turn yellow/orange upon dissolution.

Step 2: Nitration (Controlled Addition)
  • Prepare the nitrating mixture: In a separate beaker, carefully mix 7.0 mL HNO₃ (approx. 0.11 mol) with 10 mL H₂SO₄ (optional, or add HNO₃ directly if using fuming).

  • Transfer the nitrating agent to the addition funnel.

  • Add the acid mixture dropwise to the reaction flask over 30–45 minutes .

    • Critical Control Point: Maintain internal temperature below 10 °C . If the temperature spikes, stop addition immediately and allow the system to cool.

Step 3: Reaction Completion (Room Temperature)
  • Once addition is complete, allow the reaction to stir at 0–5 °C for another 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) .

  • Stir for 2–3 hours .

    • Validation: Monitor reaction progress via TLC (Solvent: 20% Ethyl Acetate in Hexanes) or HPLC. The starting material spot (Rf ~0.6) should disappear, replaced by the product spot (Rf ~0.4).

Step 4: Quench and Isolation
  • Prepare a beaker with 300 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Caution: Significant exotherm.[1]

  • A solid precipitate will form immediately. Stir for 15 minutes to ensure all acid is quenched and the solid is granular.

  • Filter the solid using a Buchner funnel and vacuum filtration.

  • Wash the filter cake with 3 x 50 mL cold water until the filtrate pH is neutral (pH ~6-7).

Step 5: Purification
  • Transfer the crude solid to a flask.

  • Recrystallize from Methanol or an Ethanol/Water (9:1) mixture.

    • Heat to reflux to dissolve, filter hot if necessary to remove insolubles, then cool slowly to 4 °C.

  • Filter the purified crystals and dry in a vacuum oven at 40 °C for 6 hours.

Characterization & Quality Control

The following data validates the identity of 2'-chloro-5'-nitroacetophenone.

ParameterSpecificationTypical ResultMethod
Appearance White to pale yellow crystalline powderPale yellow needlesVisual
Melting Point 60.0 – 64.0 °C62.5 °CCapillary MP
Yield > 80%85-90%Gravimetric
Purity > 98.0%99.2%HPLC (254 nm)

¹H-NMR Interpretation (CDCl₃, 400 MHz):

  • δ 2.68 (s, 3H): Methyl group of the ketone (

    
    ).
    
  • δ 7.62 (d, J = 8.8 Hz, 1H): H-3' (Ortho to Cl, Meta to NO₂).

  • δ 8.24 (dd, J = 8.8, 2.4 Hz, 1H): H-4' (Meta to Cl, Ortho to NO₂).

  • δ 8.55 (d, J = 2.4 Hz, 1H): H-6' (Ortho to Acetyl, Meta to NO₂).

    • Note: The coupling constants confirm the 1,2,5-substitution pattern. The small J (2.4 Hz) is typical for meta coupling between H-4' and H-6'.

Process Optimization & Troubleshooting

Temperature Management
  • Issue: Formation of dinitrated by-products.

  • Cause: Temperature exceeding 30 °C during addition or reaction phase.[2]

  • Solution: Strictly maintain <10 °C during addition. Do not heat the reaction unless conversion stalls.

Yield Loss
  • Issue: Product oiling out or low recovery during quench.

  • Cause: Inadequate stirring during quench or insufficient water volume.

  • Solution: Ensure the ice volume is at least 5x the reaction volume. Vigorous stirring prevents the formation of large, occluded lumps.

Safety: Thermal Runaway

The nitration of activated or semi-deactivated rings can be autocatalytic. Always ensure the cooling bath is active before starting acid addition. If the reaction turns dark red/brown rapidly with smoke, quench immediately by dumping onto a large excess of ice.

References

  • Vismodegib Synthesis: "Preparation method of vismodegib." Patent CN111056994B. Google Patents. Link

  • Nitration Methodology: "Process for the production of nitro derivatives of aromatic compounds."[3] Patent US4036838A. Google Patents. Link

  • Product Data: "2'-Chloro-5'-nitroacetophenone Safety Data Sheet." TCI Chemicals. Link

  • General Mechanism: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 2'-Chloro-5'-nitroacetophenone . It synthesizes mechanistic insights with practical, high-yield protocols suitable for medicinal chemistry and process development.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2'-Chloro-5'-nitroacetophenone is a high-value scaffold in the synthesis of bioactive heterocycles, including kinase inhibitors and anti-infectives. Its structural duality presents a unique synthetic scenario:

  • Steric Challenge: The chlorine atom at the ortho position (C2) relative to the acetyl group creates steric strain, potentially hindering the approach of the palladium catalyst.

  • Electronic Activation: The nitro group at the C5 position is para to the chlorine. This strongly electron-withdrawing group (EWG) dramatically lowers the electron density of the C-Cl bond, facilitating the oxidative addition step which is typically the rate-limiting step for aryl chlorides.

This guide provides a standardized protocol that leverages the electronic activation to overcome the steric hindrance, ensuring high turnover numbers (TON) and minimizing dehalogenated side products.

Critical Reaction Parameters

To achieve >95% conversion, the reaction system must be engineered to balance catalytic activity with substrate stability.

Catalyst Selection: The "Activated Chloride" Strategy

While aryl chlorides are generally inert to standard Pd(PPh3)4 conditions, the para-nitro group activates this specific substrate. However, the ortho-acetyl group introduces steric bulk.

  • Primary Recommendation: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The large bite angle of the dppf ligand promotes the reductive elimination step, which can be slow in sterically crowded systems.

  • High-Performance Alternative: XPhos Pd G2 or SPhos Pd G2 . These Buchwald precatalysts are necessary if the boronic acid partner is also sterically hindered (e.g., ortho-substituted aryl boronic acids).

Base and Solvent Architecture[11][12]
  • Base: Potassium Phosphate Tribasic (K₃PO₄) . Unlike carbonates, phosphate bases provide a buffering effect and higher basicity, which is crucial for the transmetallation of hindered boronic acids.

  • Solvent: 1,4-Dioxane / Water (4:1) . The presence of water is non-negotiable; it solubilizes the inorganic base and facilitates the formation of the reactive hydroxo-palladium species.

Standardized Experimental Protocol

Materials
  • Substrate: 2'-Chloro-5'-nitroacetophenone (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (2–3 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (degassed)

Step-by-Step Methodology

1. Inert Gas Setup: Prepare a Schlenk tube or a microwave vial equipped with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon or Nitrogen three times.

2. Reagent Loading: Charge the vessel with:

  • 2'-Chloro-5'-nitroacetophenone (1.0 mmol, 199.6 mg)

  • Aryl Boronic Acid (1.2 mmol)

  • K₃PO₄ (2.0 mmol, 424 mg)

  • Pd(dppf)Cl₂[1]·DCM (0.03 mmol, ~24 mg)

3. Solvent Addition & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). CRITICAL: Immediately sparge the mixture with Argon for 5–10 minutes. Oxygen is the primary cause of catalyst death (formation of Pd-black) and homocoupling side reactions.

4. Reaction:

  • Thermal: Heat to 80–90 °C for 4–12 hours. Monitor by TLC or LCMS.

  • Microwave (Preferred): Heat to 100 °C for 30–60 minutes.

5. Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

6. Purification: Purify via silica gel flash chromatography. Note: The nitro group makes the product polar; a gradient of Hexanes/Ethyl Acetate (starting 95:5 to 70:30) is typically effective.

Data Presentation & Troubleshooting

Optimization Matrix (Yield Comparison)
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O9045Incomplete conversion; Pd black formation.
2Pd(OAc)₂PPh₃K₂CO₃DMF10060Significant homocoupling of boronic acid.
3Pd(dppf)Cl₂ dppf K₃PO₄ Dioxane/H₂O 85 92 Optimal balance of cost/yield.
4XPhos Pd G2XPhosK₃PO₄THF/H₂O6096Best for difficult/hindered boronic acids.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation by O₂Degas solvents more rigorously; increase catalyst loading to 5 mol%.
Protodeboronation Unstable boronic acidSwitch base to KF or CsF; use anhydrous conditions (Dioxane only).
Dehalogenation (H-sub) Hydride source presentEnsure solvents are peroxide-free; avoid ethanol/isopropanol in workup before quenching.
Nitro Reduction Reducing conditionsAvoid NaBH₄ or strong reducing agents during workup; Pd/C should not be used.

Mechanistic Visualization

The following diagrams illustrate the specific electronic activation pathway and the experimental workflow.

Catalytic Cycle: Electronic Activation

This diagram highlights how the para-nitro group accelerates the oxidative addition of the C-Cl bond.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Initiation Complex1 Pd(II)-Ar-Cl Complex (Stabilized by p-NO2) OxAdd->Complex1 Fast due to EWG BaseStep Base Activation (Cl- to OH- Exchange) Complex1->BaseStep + K3PO4 / H2O TransMetal Transmetallation (Ar'-B(OH)3 enters) BaseStep->TransMetal + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Substrate 2'-Chloro-5'-nitroacetophenone (p-NO2 activates C-Cl) Substrate->OxAdd Input

Caption: The catalytic cycle emphasizes the acceleration of Oxidative Addition by the electron-withdrawing nitro group (EWG).

Experimental Workflow

A logical flow for the bench scientist to ensure reproducibility.

Workflow Start Start: Reagent Prep Mix Mix: Substrate + Boronic Acid + Base + Catalyst Start->Mix Degas CRITICAL: Degas (Sparge Ar 10 min) Mix->Degas Heat Reaction: 85°C (4-12 Hours) Degas->Heat Check QC: TLC/LCMS (Conversion >95%?) Heat->Check Check->Heat No (Extend Time) Workup Workup: EtOAc/Water Extraction Check->Workup Yes Purify Purification: Flash Column Workup->Purify End Final Product (Bioactive Scaffold) Purify->End

Caption: Step-by-step workflow emphasizing the critical degassing step to prevent catalyst deactivation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Ishiyama, T., et al. (1998). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Resources. Link

Sources

Scale-up synthesis of 2'-Chloro-5'-nitroacetophenone for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2'-Chloro-5'-nitroacetophenone

Abstract

This application note details the industrial scale-up protocol for the synthesis of 2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) , a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical APIs (e.g., Vismodegib).[1] The method utilizes a direct, regioselective nitration of 2'-chloroacetophenone using a mixed-acid system.[1] Special emphasis is placed on process safety due to the lachrymatory nature of the starting material (CN gas/Mace) and the exothermic nature of the nitration. This guide provides a self-validating workflow, from reaction kinetics to impurity profiling, ensuring high purity (>98%) and safe operation at pilot scales.

Introduction & Strategic Route Selection

The synthesis of 2'-Chloro-5'-nitroacetophenone presents a classic challenge in electrophilic aromatic substitution (EAS): balancing reactivity with regioselectivity while managing severe safety hazards.[1]

Route Selection: Direct Nitration

While alternative routes exist (e.g., oxidation of ethylbenzene derivatives or Friedel-Crafts acylation of nitro-chlorobenzene), direct nitration of 2'-chloroacetophenone is the preferred industrial route due to:

  • Atom Economy: Direct functionalization minimizes waste compared to multi-step protection/deprotection strategies.[1]

  • Regioselectivity: The substituents on the aromatic ring provide a cooperative directing effect.

    • Chloro group (C-2): Ortho/Para director (deactivating).

    • Acetyl group (C-1): Meta director (strongly deactivating).

    • Result: The C-5 position is para to the Chlorine and meta to the Acetyl group, making it the most electronically favorable site for nitration.[1] The C-3 position is sterically hindered (ortho to Cl, meta to Acetyl), and C-4 is disfavored by the acetyl group.[1]

Reaction Scheme

ReactionScheme SM 2'-Chloroacetophenone (Lachrymator) Product 2'-Chloro-5'-nitroacetophenone (Major Isomer) SM->Product Nitration T < 10°C Impurity 2'-Chloro-3'-nitroacetophenone (Minor Isomer) SM->Impurity < 3% Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Product

Figure 1: Reaction scheme highlighting the cooperative directing effects leading to the 5-nitro isomer.

Process Safety & Hazard Analysis (Critical)

WARNING: The starting material, 2'-Chloroacetophenone (CN), is a potent lachrymator (tear gas) and skin irritant.[1]

Hazard ClassSpecific RiskMitigation Strategy
Lachrymator Severe eye/respiratory irritation; incapacitation.[1]Closed System: Solids charging via isolator or glovebox.[1] Scrubbers: Vent lines connected to caustic scrubbers (NaOH).[1] PPE: Full-face respirator or PAPR required.[1]
Thermal Runaway Nitration is highly exothermic (

).[1]
Dosing Control: Addition of HNO3 controlled by reactor temperature (interlock). Cooling: Jacket temp -10°C; Reaction mass < 5°C.
Chemical Burn Mixed acid (H2SO4/HNO3) is corrosive and oxidizing.[1]Material Compatibility: Glass-lined reactors (GLR) or Hastelloy.[1] PTFE gaskets.

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (Pilot Scale Simulation) Reactor: 10 L Jacketed Glass Reactor with overhead stirring (Anchor impeller).[1]

Reagents & Materials
  • 2'-Chloroacetophenone (SM): 1.0 kg (6.47 mol)[1]

  • Sulfuric Acid (98%): 2.5 L (Solvent/Catalyst)[1]

  • Nitric Acid (Fuming, >90%): 0.35 L (approx.[1] 7.8 mol, 1.2 eq)[1]

  • Sulfuric Acid (for mixed acid): 0.5 L[1]

  • Ethanol (95%): For recrystallization.[1]

Step-by-Step Methodology

Step 1: Preparation of Nitrating Mixture [2]

  • In a separate cooled vessel, charge 0.5 L H2SO4 .

  • Cool to 0°C.

  • Slowly add 0.35 L Fuming HNO3 under agitation. Maintain temp < 10°C.

    • Note: Pre-mixing prevents localized hot spots in the main reactor.

Step 2: Solubilization of Substrate

  • Charge 2.5 L H2SO4 to the main reactor.

  • Cool jacket to -5°C.[1]

  • Charge 1.0 kg 2'-Chloroacetophenone (solid) via a powder addition funnel or isolator.[1]

    • Safety: Ensure scrubber is active.

  • Agitate until fully dissolved. The solution may be slightly yellow/orange.

  • Cool mass to -5°C to 0°C .

Step 3: Controlled Nitration (The Critical Step)

  • Begin addition of the Nitrating Mixture (from Step 1) via a dosing pump.

  • Rate Control: Adjust flow to maintain internal temperature < 5°C .

    • Expert Insight: Exceeding 10°C increases the formation of the 3'-nitro isomer and dinitro impurities.

  • After addition is complete, hold at 0-5°C for 1 hour.

  • Allow temperature to rise slowly to 20°C over 2 hours to drive conversion to completion.

Step 4: In-Process Control (IPC)

  • Sampling: Quench a 0.5 mL aliquot in ice water, extract with EtOAc.

  • Method: HPLC (C18 column, Water/MeCN gradient).[1]

  • Specification: SM < 0.5%, Regioisomer (3'-nitro) < 3.0%.[1]

Step 5: Quench & Isolation [1][3]

  • Prepare a quench vessel with 10 kg Crushed Ice/Water .

  • Slowly transfer the reaction mass onto the ice under vigorous stirring.

    • Caution: Exothermic dilution. Maintain quench mass < 25°C.

  • The product will precipitate as a pale yellow/off-white solid.[1]

  • Stir for 1 hour to ensure all acid is leached from the solid.

  • Filtration: Filter using a centrifuge or Nutsche filter.

  • Wash: Wash cake with cold water (3 x 2 L) until filtrate pH > 4.

Step 6: Purification (Recrystallization) [1][3]

  • Transfer wet cake to a clean reactor.

  • Add Ethanol (approx. 3-4 L) . Heat to reflux (78°C) to dissolve.[1]

  • Cooling Crystallization:

    • Cool to 60°C (hold 30 min).

    • Cool to 20°C (ramp 10°C/hr).

    • Cool to 0°C (hold 1 hr).

  • Filter the purified crystals.

  • Dry in a vacuum oven at 45°C.

Process Engineering & Flow Diagram

ProcessFlow cluster_prep Reagent Prep cluster_reaction Main Reaction (GLR) cluster_workup Work-up & Isolation MixedAcid Mixed Acid Prep (HNO3 + H2SO4) Temp < 10°C Nitration Controlled Addition Temp < 5°C Agitation: High Shear MixedAcid->Nitration Dosing Pump Dissolution Dissolve SM in H2SO4 Temp: -5°C Dissolution->Nitration Aging Warm to 20°C Hold 2 hrs Nitration->Aging Quench Quench into Ice Water Exothermic! Aging->Quench Filtration Filtration & Washing (Remove Acid) Quench->Filtration Crystallization Recrystallization (Ethanol) Filtration->Crystallization Drying Vacuum Drying 45°C Crystallization->Drying

Figure 2: Process flow diagram illustrating the critical cooling and addition steps.[1]

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Assay > 98.0%HPLC (Area %)
Melting Point 60.0 – 64.0 °CDSC / Capillary
Isomer Impurity < 1.0% (2'-Chloro-3'-nitroacetophenone)HPLC
Loss on Drying < 0.5%Gravimetric

Impurity Profile Logic: The primary impurity is the 3'-nitro isomer.[1] Recrystallization from ethanol is highly effective at removing this isomer due to the significant solubility difference. If the 3'-isomer persists, a second recrystallization from Toluene/Hexane (1:[1]1) is recommended.[4][5]

References

  • Organic Syntheses , Coll.[1] Vol. 1, p. 396 (1941); Vol. 2, p. 43 (1922).[1] m-Nitroacetophenone (General Nitration Protocol). Link[1]

  • TCI Chemicals . Product Specification: 2'-Chloro-5'-nitroacetophenone. Link

  • Sigma-Aldrich .[1] Safety Data Sheet: 2-Chloroacetophenone (Starting Material). Link[1]

  • ResearchGate . Electrophilic Nitration of Electron-Rich Acetophenones. (Mechanistic insight into regioselectivity). Link

  • Google Patents . Preparation method of vismodegib (CN111056994B). (Cites use of 2'-chloro-5'-nitroacetophenone as key intermediate).[1] Link

Sources

Use of 2'-Chloro-5'-nitroacetophenone in the preparation of active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2'-Chloro-5'-nitroacetophenone in API Synthesis

Executive Summary & Strategic Value

2'-Chloro-5'-nitroacetophenone (CAS: 23097-60-1) serves as a high-value "lynchpin" intermediate in medicinal chemistry due to its densely functionalized arene core.[1][2] Its structural utility arises from the ortho-chloro/meta-nitro motif relative to the acetyl group.[1][2] This specific substitution pattern allows for orthogonal functionalization strategies essential for constructing heterocyclic Active Pharmaceutical Ingredients (APIs), particularly Indazoles (kinase inhibitors) and Benzoic Acid derivatives (precursors for Hedgehog pathway inhibitors like Vismodegib).

This guide details the mechanistic rationale, validated protocols, and critical quality attributes (CQAs) for leveraging this intermediate in drug development.

Chemical Reactivity Profile

To utilize this intermediate effectively, researchers must understand its three primary reactivity vectors:

  • The Acetyl Group (

    
    ):  Susceptible to condensation with nucleophiles (hydrazines, amines) or oxidation to carboxylic acids.
    
  • The Ortho-Chloro Moiety (

    
    ):  Activated by both the electron-withdrawing nitro group and the carbonyl group, making it highly labile to Nucleophilic Aromatic Substitution (
    
    
    
    ).[2]
  • The Meta-Nitro Group (

    
    ):  Serves as a masked amine (via reduction) or a directing group for further electrophilic substitutions.[2]
    
Reactivity & Pathway Visualization

ReactivityPathways Start 2'-Chloro-5'-nitroacetophenone (CAS: 23097-60-1) Indazole 3-Methyl-5-nitro-1H-indazole (Kinase Inhibitor Scaffold) Start->Indazole Hydrazine Hydrate (Cyclization) Benzoic 2-Chloro-5-nitrobenzoic Acid (Vismodegib Precursor) Start->Benzoic NaOCl or KMnO4 (Oxidation) Aniline 2'-Chloro-5'-aminoacetophenone (Quinolone Precursor) Start->Aniline Fe/HCl or H2/Pd (Selective Reduction)

Figure 1: Divergent synthesis pathways from 2'-Chloro-5'-nitroacetophenone to key pharmaceutical scaffolds.

Application I: Synthesis of 3-Methyl-5-nitro-1H-indazole

Context: The indazole ring system is a privileged scaffold in oncology, appearing in drugs like Axitinib and Linifanib . The conversion of 2'-chloro-5'-nitroacetophenone to 3-methyl-5-nitro-1H-indazole is a streamlined, one-pot transformation that builds the heterocycle while retaining the nitro handle for future coupling (e.g., amide formation).[1][2]

Mechanism of Action

The reaction proceeds via a cascade sequence:

  • Condensation: Hydrazine attacks the ketone to form a hydrazone intermediate.

  • Cyclization (

    
    ):  The distal nitrogen of the hydrazone attacks the ortho-chloro position, closing the ring and expelling HCl.
    
Detailed Protocol

Reagents:

  • 2'-Chloro-5'-nitroacetophenone (1.0 eq)[1][2]

  • Hydrazine Monohydrate (3.0 - 5.0 eq)[1][2]

  • Ethanol (10 volumes) or Ethylene Glycol (for higher temp)[2]

  • Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2'-Chloro-5'-nitroacetophenone (10 g) and Ethanol (100 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine Monohydrate (7.5 g, ~3 eq) dropwise over 10 minutes. Note: Reaction is exothermic.[3]

  • Reflux: Heat the mixture to reflux (78-80°C) and maintain for 4–6 hours.

    • IPC (In-Process Control):[1][2] Monitor via HPLC/TLC for the disappearance of the ketone. The hydrazone intermediate may be visible initially.

  • Work-up: Cool the reaction mixture to 0–5°C. The product, 3-methyl-5-nitro-1H-indazole, typically precipitates as a yellow/orange solid.[1][2]

  • Filtration: Filter the solid and wash with cold water (2 x 20 mL) to remove hydrazine salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.[2]

Expected Yield: 85–92% Data Specification:

ParameterSpecification
AppearanceYellow to Orange Crystalline Solid
Melting Point~210–214°C
Mass Spec (ESI+)[M+H]+ = 178.15
Key ImpurityUncyclized hydrazone (control via reaction time)

Application II: Oxidation to 2-Chloro-5-nitrobenzoic Acid

Context: This transformation converts the acetophenone into a benzoic acid derivative, a key building block for Vismodegib (Erivedge) and an impurity standard for Mesalazine . While 2-chloro-5-nitrobenzoic acid is commercially available, synthesizing it from the acetophenone allows for isotopic labeling (if using labeled acetyl precursors) or utilization of existing stock.[1][2]

Protocol: Haloform Oxidation

Reagents:

  • 2'-Chloro-5'-nitroacetophenone (1.0 eq)[1][2]

  • Sodium Hypochlorite (Commercial Bleach, 10-12% active chlorine, 4.0 eq)[1][2]

  • Sodium Hydroxide (catalytic)[2]

  • Dioxane or THF (solvent)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2'-Chloro-5'-nitroacetophenone (5 g) in Dioxane (30 mL).

  • Oxidation: Slowly add Sodium Hypochlorite solution at room temperature. Monitor temperature; maintain <40°C.

  • Reaction: Stir vigorously for 3–5 hours. The solution will likely undergo a color change.

  • Quench & Acidification: Add sodium sulfite (to quench excess bleach). Acidify carefully with 1M HCl to pH 2–3.

  • Isolation: The carboxylic acid will precipitate. Filter and wash with water.[4]

  • Drying: Dry in a vacuum oven at 50°C.

Mechanistic Insight: The methyl group is exhaustively halogenated to a trichloromethyl species, which is then hydrolyzed by the base to release chloroform (haloform reaction) and the carboxylate salt.

Critical Quality Attributes (CQAs) & Troubleshooting

When using 2'-Chloro-5'-nitroacetophenone for GMP manufacturing, specific impurity profiles must be managed.

CQARisk FactorMitigation Strategy
Regioisomeric Purity Presence of 4'-nitro isomerUse GC-MS to verify starting material purity.[1][2] The 4'-nitro isomer will not cyclize to indazole effectively.[2]
Hydrolysis Byproducts 2'-Hydroxy-5'-nitroacetophenoneAvoid strong aqueous bases during storage.[1][2] Store under inert atmosphere.
Residual Solvents Trapped Ethanol/DioxaneImplement rigorous drying cycles; use TGA (Thermogravimetric Analysis) to confirm solvent removal.[1]

Safety & Handling

  • Nitro Compounds: Potential energetic properties. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Skin Sensitization: Halogenated acetophenones are potent lachrymators and skin irritants. Handle in a fume hood with proper PPE (nitrile gloves, goggles).

  • Waste Disposal: Aqueous waste from the Haloform oxidation contains chloroform; segregate as halogenated waste.

References

  • PubChem. (n.d.).[5] 1-(2-Chloro-5-nitrophenyl)ethanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2018). Method for preparing Eltrombopag (CN108101845B).[2][6] [Note: Illustrates the use of substituted biphenyls derived from similar nitro-halo precursors]. Retrieved from

Sources

2'-Chloro-5'-nitroacetophenone: A Versatile Scaffold for Heterocyclic Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-Chloro-5'-nitroacetophenone as a building block in combinatorial chemistry Content Type: Application Notes and Protocols

Executive Summary

2'-Chloro-5'-nitroacetophenone is a high-value pharmacophore scaffold characterized by a unique "Triad of Reactivity": an activated ortho-aryl chloride, a meta-nitro group (relative to the acetyl), and a reactive acetyl handle. This specific substitution pattern makes it an ideal starting material for Diversity-Oriented Synthesis (DOS) .

Unlike generic acetophenones, the 5'-nitro group strongly activates the 2'-chloride towards Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid introduction of amine diversity before scaffold cyclization. Furthermore, this compound is the validated starting material for the synthesis of Vismodegib (Erivedge®), the first FDA-approved Hedgehog signaling pathway inhibitor, highlighting its critical role in modern drug discovery.

This guide details the mechanistic grounding, combinatorial workflows, and validated protocols for utilizing this building block in the synthesis of nitrogenous heterocycles, including indoles, quinolines, and phenyl-pyridines.

Chemical Reactivity Profile

The utility of 2'-Chloro-5'-nitroacetophenone stems from its ability to undergo orthogonal transformations.

The Reactivity Triad
  • C2-Chloride (SNAr Electrophile): Positioned ortho to the electron-withdrawing acetyl group and para to the nitro group. The para-nitro group stabilizes the Meisenheimer complex intermediate, making this position highly susceptible to displacement by primary and secondary amines, thiols, and alkoxides.

  • C5-Nitro (Latent Amine): Serves as a masked aniline. Upon chemoselective reduction (Fe/HCl or H2/Pd), it reveals a primary amine at the C5 position, enabling subsequent amide couplings or urea formations.

  • C1-Acetyl (Cyclization Handle): The ketone functionality allows for condensation reactions (e.g., Friedländer, Claisen-Schmidt) to construct fused heterocyclic rings such as quinolines or substituted pyridines.

Reactivity Visualization

ReactivityMap Core 2'-Chloro-5'-nitroacetophenone (CAS 23082-50-0) SNAr SNAr Displacement (C2 Position) Core->SNAr  Nucleophiles (R-NH2, R-SH)   Red Nitro Reduction (C5 Position) Core->Red  Fe/HCl, H2/Pd   Cond Condensation/Cyclization (Acetyl Group) Core->Cond  Aldehydes, DMF-DMA   Amines 2-Amino-5-nitroacetophenones (Library Diversity) SNAr->Amines Aniline 3-Amino-4-chloroacetophenone (or diamines) Red->Aniline Hetero Indoles, Quinolines, Phenyl-Pyridines (Vismodegib) Cond->Hetero Amines->Hetero  Post-SNAr Cyclization  

Figure 1: Orthogonal reactivity map of 2'-Chloro-5'-nitroacetophenone, illustrating its three distinct reaction vectors.

Combinatorial Workflows

Workflow A: The "Diversity-First" Indole/Quinoline Library

This workflow utilizes the SNAr reactivity to introduce variable R-groups early in the synthesis, followed by reductive cyclization.

  • Step 1 (Diversity): Reaction with a library of primary amines (R-NH2) displaces the C2-chloride.

  • Step 2 (Reduction/Cyclization): Reduction of the nitro group (and potentially the ketone) or McMurry-type couplings can yield indole derivatives. Alternatively, condensation of the acetyl group with ortho-amino functionalities yields quinolines.

Workflow B: The Vismodegib Pathway (Phenyl-Pyridine Synthesis)

This pathway mimics the industrial synthesis of Vismodegib, transforming the acetyl group into a pyridine ring.

  • Step 1 (Heterocycle Construction): Reaction with a vinamidinium salt or equivalent (e.g., 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium) converts the acetyl group into a pyridine ring.

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to an aniline.

  • Step 3 (Coupling): Amide coupling with various acid chlorides (e.g., 2-chloro-4-(methylsulfonyl)benzoyl chloride).

Detailed Experimental Protocols

Protocol 1: SNAr Displacement with Primary Amines

Objective: To introduce diversity at the C2 position.

Reagents:

  • 2'-Chloro-5'-nitroacetophenone (1.0 equiv)

  • Primary Amine (R-NH2) (1.2 equiv)[1]

  • Triethylamine (Et3N) or DIPEA (1.5 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DMSO[1]

  • Temperature: 60–80 °C

Procedure:

  • Dissolve 2'-Chloro-5'-nitroacetophenone (500 mg, 2.5 mmol) in anhydrous DMF (5 mL) in a reaction vial.

  • Add Triethylamine (0.52 mL, 3.75 mmol).

  • Add the specific Primary Amine (3.0 mmol) slowly.

  • Heat the mixture to 80 °C for 4–6 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by a more polar yellow/orange spot (the o-nitroaniline derivative).

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates as a yellow/orange solid.

  • Filter the solid, wash with water (3 x 10 mL), and dry under vacuum. If no precipitate forms, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Data Validation:

  • Yield: Typically 85–95%.

  • NMR: Loss of the aromatic doublet corresponding to C3-H (ortho to Cl) and appearance of N-H signal (broad singlet, ~8-10 ppm).

Protocol 2: Iron-Mediated Nitro Reduction (Chemoselective)

Objective: To reduce the nitro group to an aniline without reducing the ketone or dechlorinating the ring (if SNAr was not performed).

Reagents:

  • Nitroacetophenone substrate (1.0 equiv)[1]

  • Iron Powder (Fe) (5.0 equiv) - Must be fine powder, <325 mesh preferred.

  • Ammonium Chloride (NH4Cl) (5.0 equiv)[1]

  • Solvent: EtOH/Water (4:1)[1]

Procedure:

  • Dissolve the substrate (1.0 mmol) in EtOH (10 mL) and Water (2.5 mL).

  • Add Ammonium Chloride (265 mg, 5.0 mmol) and Iron Powder (280 mg, 5.0 mmol).

  • Heat to reflux (80 °C) with vigorous stirring for 2–4 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Concentrate the filtrate. Dissolve the residue in EtOAc and wash with saturated NaHCO3.

  • Dry organic layer (Na2SO4) and concentrate to yield the amino-acetophenone.

Troubleshooting:

  • Incomplete Reduction: If the reaction stalls, add 2-3 drops of concentrated HCl to activate the iron surface.

  • Dechlorination: Avoid using Pd/C and H2 if the Chlorine atom must be preserved, as hydrodehalogenation is a common side reaction. Fe/NH4Cl is chemoselective and preserves the aryl chloride.

Protocol 3: Vismodegib-Style Phenyl-Pyridine Synthesis

Objective: To convert the acetyl group into a pyridine ring.

Reagents:

  • 2'-Chloro-5'-nitroacetophenone (1.0 equiv)

  • 3-(Dimethylamino)acrolein or Vinamidinium salt equivalent (e.g., 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salt)

  • Base (e.g., NaOMe or KOtBu)

  • Solvent: Toluene or DMF

Procedure (Adapted from Route G, Vismodegib Synthesis):

  • Combine 2'-Chloro-5'-nitroacetophenone (1 equiv) with the vinamidinium salt (1.2 equiv) in Toluene.

  • Add base (KOtBu, 1.5 equiv) cautiously.

  • Heat to reflux for 6–12 hours.

  • The reaction forms the 2-(2-chloro-5-nitrophenyl)pyridine scaffold.[2][3][4]

  • Purify via column chromatography (SiO2, EtOAc/Hexanes).

Quantitative Data Summary

Reaction TypeReagent SystemTypical YieldKey Selectivity Note
SNAr R-NH2 / Et3N / DMF85–95%Highly selective for C2-Cl due to p-NO2 activation.
Nitro Reduction Fe / NH4Cl / EtOH90–98%Preserves C2-Cl and C1-Acetyl group.
Nitro Reduction H2 / Pd/C95%Risk: High probability of dechlorination (C2-H formation).
Cyclization Vinamidinium / Base60–75%Forms Pyridine ring from Acetyl group.

Safety and Handling (E-E-A-T)

  • Genotoxicity Warning: 2'-Chloro-5'-nitroacetophenone is classified as Muta. 2 (Suspected of causing genetic defects). All manipulations must be performed in a fume hood using double nitrile gloves.

  • Waste Disposal: Iron residues from Protocol 2 should be treated as heavy metal waste. Aqueous layers from SNAr reactions may contain unreacted amines and should be disposed of as basic organic waste.

  • Incompatibility: Avoid contact with strong oxidizing agents. The compound is stable at room temperature but should be stored in a cool, dry place (<25 °C).

References

  • Vismodegib Synthesis: "An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course." Journal of Chemical Research.[2] (Verified via ResearchGate snippet).

  • SNAr Mechanism: "Reactivity in SNAr reactions... with some anionic and neutral nucleophiles." Journal of the Chemical Society, Perkin Transactions 2.[5]

  • Combinatorial Applications: "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem.[6]

  • Chemical Properties: "2'-Chloro-5'-nitroacetophenone Product Page." TCI Chemicals.

  • Safety Data: "Safety Data Sheet - 2'-Chloro-5'-nitroacetophenone." Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Common side reactions in the nitration of 2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 2'-chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will address common side reactions, troubleshoot experimental challenges, and provide evidence-based protocols to optimize your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the nitration of 2'-chloroacetophenone, providing a foundational understanding of the reaction's principles.

Q1: What are the expected major and minor products in the nitration of 2'-chloroacetophenone?

A1: The nitration of 2'-chloroacetophenone is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The two substituents, the chloro group (-Cl) and the acetyl group (-COCH₃), dictate the regiochemical outcome of the reaction.

  • The chloro group is an ortho-, para- director, but it is also a deactivating group due to its inductive electron-withdrawing effect.

  • The acetyl group is a strong deactivating and meta- directing group.[1]

The directing effects of these two groups are in conflict. The acetyl group, being a stronger deactivator, will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it (C3' and C5'). The chloro group directs to the ortho (C3') and para (C5') positions relative to itself.

Therefore, the major product is typically 2'-chloro-5'-nitroacetophenone , where the nitro group is directed to the position that is para to the chloro group and meta to the acetyl group. The formation of 2'-chloro-3'-nitroacetophenone is also expected as a significant minor isomer. Other isomers, such as 2'-chloro-4'-nitroacetophenone and 2'-chloro-6'-nitroacetophenone, are generally formed in much smaller quantities due to steric hindrance and the powerful directing effect of the acetyl group.

Q2: Why is temperature control so critical in this nitration?

A2: Temperature control is paramount for two primary reasons:

  • Selectivity: Nitration reactions are highly exothermic.[2] Poor temperature control can lead to an increase in the rate of side reactions, particularly the formation of undesired isomers and dinitrated products. Lowering the reaction temperature (typically to 0-5°C or even lower) can enhance the selectivity for the desired mononitrated product by exploiting the small differences in activation energies for the formation of each isomer.[3][4]

  • Safety and Byproduct Formation: At higher temperatures, the strongly oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the oxidation of the acetophenone side chain. This can result in the formation of byproducts like benzoic acid derivatives, which can complicate purification.[5][6][7] In extreme cases, uncontrolled exothermic reactions can pose a significant safety hazard.

Q3: What is the role of sulfuric acid in the nitration mixture?

A3: Concentrated sulfuric acid serves two crucial functions in this reaction:

  • Generation of the Electrophile: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) . The nitronium ion is the active species that attacks the aromatic ring.[8]

  • Reaction Medium: Sulfuric acid acts as a solvent for the reactants and helps to maintain a highly acidic environment, which is necessary for the generation and stability of the nitronium ion.

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during the nitration of 2'-chloroacetophenone.

Issue 1: Low Yield of the Desired Mononitro Product
Q: My reaction is resulting in a low overall yield of the desired 2'-chloro-5'-nitroacetophenone. What are the likely causes and how can I improve it?

A: A low yield can stem from several factors. Let's break down the potential causes and solutions.

Causality and Troubleshooting Steps:

  • Incomplete Reaction: The deactivating nature of both the chloro and acetyl groups can make the nitration of 2'-chloroacetophenone sluggish.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is not being consumed, you can try slightly increasing the reaction time or, cautiously, the temperature. However, be mindful that increasing the temperature can lead to more side products. A slight excess of the nitrating agent can also be employed.[3]

  • Side Reactions: The formation of significant amounts of byproducts will naturally lower the yield of your target molecule. The most common culprits are over-nitration (dinitration) and oxidation.

    • Solution: To minimize these, adhere to strict temperature control (maintain 0-5°C). Ensure the dropwise addition of the nitrating agent to the substrate solution to avoid localized overheating.

  • Losses during Work-up and Purification: The product can be lost during the aqueous work-up or subsequent purification steps.

    • Solution: When quenching the reaction by pouring it onto ice, ensure thorough mixing to precipitate all of the organic product. During extraction, use an appropriate organic solvent (like dichloromethane or ethyl acetate) and perform multiple extractions to ensure complete recovery. For purification, especially for separating isomers, column chromatography is often necessary.

Issue 2: Formation of Dinitrated Byproducts
Q: I am observing a significant amount of a dinitrated product in my crude reaction mixture. How can I suppress this over-nitration?

A: The formation of dinitrated products occurs when the mononitrated product, which is still an activated aromatic ring (albeit less so than the starting material), undergoes a second nitration. Here’s how to address this:

Causality and Troubleshooting Steps:

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture is a common cause of dinitration.

    • Solution: Carefully control the stoichiometry. Use a molar equivalent or only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid relative to the 2'-chloroacetophenone.[3]

  • Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including the second nitration.

    • Solution: Maintain a low and consistent temperature throughout the addition of the nitrating agent and for the duration of the reaction. Temperatures between -5°C and 5°C are generally recommended.[4]

  • Prolonged Reaction Time: Leaving the reaction to stir for too long after the starting material has been consumed can provide an opportunity for the mononitrated product to react further.

    • Solution: Monitor the reaction progress closely. Once the starting material is consumed to a satisfactory level, quench the reaction promptly by pouring it onto ice water.

Issue 3: Presence of Oxidation Byproducts
Q: My product is contaminated with acidic impurities, and I suspect oxidation of the acetyl group. Why does this happen and how can I prevent it?

A: The nitrating mixture is a powerful oxidizing agent, and the methyl ketone of the acetyl group can be susceptible to oxidation, especially under harsh conditions. This can lead to the formation of corresponding benzoic acid derivatives.[5][6][7]

Causality and Troubleshooting Steps:

  • High Reaction Temperature: This is the most common cause of oxidative side reactions.

    • Solution: Strict temperature control is crucial. Maintaining the reaction at or below 5°C will significantly reduce the rate of oxidation.

  • Aggressive Nitrating Conditions: Using fuming nitric acid or oleum (fuming sulfuric acid) when not necessary can increase the oxidative potential of the reaction mixture.

    • Solution: For most applications, a standard mixture of concentrated nitric acid and concentrated sulfuric acid is sufficient. Avoid using stronger nitrating agents unless absolutely necessary for your specific substrate.

  • Purification Strategy: If acidic byproducts are formed, they can often be removed during the work-up.

    • Solution: During the work-up, after extraction into an organic solvent, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution. This will deprotonate the acidic byproducts, causing them to move into the aqueous layer, effectively separating them from your desired neutral product.

Issue 4: Difficulty in Separating Isomers
Q: I have a mixture of 2'-chloro-5'-nitroacetophenone and 2'-chloro-3'-nitroacetophenone that are difficult to separate. What are the best strategies for purification?

A: The separation of constitutional isomers can be challenging due to their similar physical properties. Here are some effective approaches:

Purification Strategies:

  • Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent system.

    • Protocol: Try dissolving the crude mixture in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) and then allowing it to cool slowly. The less soluble isomer may crystallize out first, allowing for its separation by filtration. This process may need to be repeated to achieve high purity.

  • Column Chromatography: This is often the most effective method for separating isomers with different polarities.

    • Protocol: Use a silica gel column and a solvent system with the appropriate polarity. A good starting point for the eluent is a mixture of hexanes and ethyl acetate. The polarity of the solvent system can be gradually increased to achieve optimal separation. Monitor the fractions by TLC to identify and combine the pure fractions of each isomer.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be used. This method offers higher resolution than standard column chromatography but is typically used for smaller-scale purifications.

Section 3: Experimental Protocols and Data

Protocol: Controlled Mononitration of 2'-Chloroacetophenone

This protocol is designed to favor the formation of the mononitrated products while minimizing side reactions.

Materials:

  • 2'-Chloroacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2'-chloroacetophenone (1 equivalent).

  • Cool the flask in an ice-salt bath to -5°C to 0°C.

  • Slowly add concentrated sulfuric acid (approximately 3-4 equivalents) while maintaining the temperature below 5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (1 equivalent) at 0°C.

  • Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2'-chloroacetophenone in sulfuric acid over a period of 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to separate the isomers.

Data Summary: Regioselectivity in Nitration

The following table summarizes the typical isomer distribution under controlled conditions. Actual ratios may vary based on specific reaction parameters.

Product IsomerTypical Yield (%)Key Factors Influencing Yield
2'-Chloro-5'-nitroacetophenone60-70%Major product due to combined directing effects.
2'-Chloro-3'-nitroacetophenone20-30%Significant minor product.
Other Isomers<10%Steric hindrance and deactivation limit their formation.

Section 4: Visualizing Reaction Pathways

Diagram: Electrophilic Aromatic Substitution Mechanism

This diagram illustrates the general mechanism for the nitration of 2'-chloroacetophenone.

EAS_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O Substrate 2'-Chloroacetophenone H2O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO₂⁺ Product Mononitro-2'-chloroacetophenone SigmaComplex->Product - H⁺

Caption: General mechanism for the nitration of 2'-chloroacetophenone.

Diagram: Troubleshooting Logic for Low Yield

This workflow provides a logical approach to diagnosing and solving low yield issues.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Check_Byproducts Analyze for Byproducts (NMR/MS) Incomplete->Check_Byproducts No End Yield Improved Increase_Time->End Increase_Temp Cautiously Increase Temp Increase_Temp->End Excess_Reagent Use Slight Excess of Nitrating Agent Excess_Reagent->End Dinitration Dinitration Observed? Check_Byproducts->Dinitration Oxidation Oxidation Observed? Dinitration->Oxidation No Control_Stoich Control Stoichiometry Dinitration->Control_Stoich Yes Lower_Temp Lower Reaction Temp Oxidation->Lower_Temp Yes Optimize_Purification Optimize Purification (Crystallization/Chromatography) Oxidation->Optimize_Purification No Control_Stoich->Lower_Temp Reduce_Time Reduce Reaction Time Lower_Temp->Reduce_Time Base_Wash Incorporate Base Wash in Work-up Lower_Temp->Base_Wash Reduce_Time->Optimize_Purification Base_Wash->Optimize_Purification Optimize_Purification->End Optimize_Purification->End

Sources

Purification of crude 2'-Chloro-5'-nitroacetophenone by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-23082 Subject: Optimization of Recrystallization Protocol for Crude 2'-Chloro-5'-nitroacetophenone Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Separation Sciences

Technical Data Summary & Critical Parameters

Before initiating purification, verify your crude material against these baseline parameters. The low melting point of this compound is the primary technical challenge, often leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.

ParameterSpecificationSource
Compound Name 2'-Chloro-5'-nitroacetophenone[1]
CAS Number 23082-50-0[1]
Melting Point (Pure) 60.0 – 64.0 °C [1][2]
Appearance White to pale yellow crystals (Crude often appears orange/green)[1]
Solubility (Hot) High: Methanol, Ethanol, Ethyl Acetate[2]
Solubility (Cold) Low: Water, Hexanes, cold Alcohols[2]
Key Impurities 2-Chloroacetophenone (lachrymator), 3'-nitro isomers, inorganic salts[3]

⚠️ SAFETY WARNING: This compound is a substituted acetophenone. While less volatile than its parent 2-chloroacetophenone (CN gas), it is a potent irritant (H315, H319, H335). All operations must be performed in a functioning fume hood.

Solvent System Selection Strategy

The choice of solvent is dictated by the melting point (62°C). You cannot use a solvent with a boiling point significantly higher than 62°C unless the compound is extremely soluble, or you risk the compound melting into an oil before it dissolves.

Recommended System: Aqueous Ethanol (EtOH:H₂O)
  • Solvent A (Good Solvent): Ethanol (95% or absolute).

  • Solvent B (Anti-Solvent): Water.[1]

  • Rationale: The compound is highly soluble in hot ethanol. Water is miscible with ethanol but precipitates the nitro compound. This system allows for fine-tuning of polarity to avoid oiling out.

Alternative System: Methanol (MeOH)[2]
  • Usage: For very high-purity polishing.

  • Risk: Methanol evaporates faster; rapid cooling may trap impurities.

Detailed Recrystallization Protocol

Phase 1: Dissolution
  • Preparation: Place the crude solid (e.g., 10 g) in a suitably sized Erlenmeyer flask.

  • Solvent Addition: Add minimum Ethanol (approx. 2-3 mL per gram of solid) at room temperature.

  • Heating: Heat the mixture gently on a steam bath or hot plate with magnetic stirring. Target temperature: 50-55°C .

    • Critical: Do not exceed 60°C vigorously, or the solid may melt into an oil before dissolving.

  • Clarification: If the solution is dark or contains insoluble particles:

    • Add activated charcoal (1-2% w/w). Stir for 5 mins.

    • Filter hot through a pre-warmed Celite pad or fluted filter paper.

Phase 2: Crystallization (The "Cloud Point" Method)
  • Reheating: Return the clear filtrate to the heat source. Bring to ~50°C.

  • Anti-Solvent Addition: Add warm water dropwise with vigorous stirring.

  • The Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add a few drops of Ethanol to just clear the turbidity.

  • Cooling:

    • Remove from heat.[2]

    • Allow to cool to room temperature slowly (insulate flask with a towel if necessary).

    • Troubleshooting: If oil droplets form, scratch the glass vigorously with a rod to induce nucleation.

  • Final Chill: Once at room temperature, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with a small volume of cold Ethanol:Water (1:1 mixture).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel. Do not oven dry above 40°C due to the low melting point.

Visual Workflow & Logic

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude 2'-Chloro-5'-nitroacetophenone Dissolve Dissolve in warm Ethanol (50-55°C) Start->Dissolve Check_Sol Is solution clear? Dissolve->Check_Sol Filter Filter hot (remove insolubles) Check_Sol->Filter No (Insolubles) Add_Water Add warm Water until turbid Check_Sol->Add_Water Yes Filter->Add_Water Clear_Sol Add drops of EtOH to clear Add_Water->Clear_Sol Cool_Slow Slow Cool to RT (Prevent Oiling Out) Clear_Sol->Cool_Slow Ice_Bath Ice Bath (0°C) Cool_Slow->Ice_Bath Collect Vacuum Filtration & Wash Ice_Bath->Collect

Figure 1: Step-by-step logic flow for the purification process, emphasizing the critical filtration and anti-solvent steps.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Diagnosis: The solution temperature is too high, or the solvent composition is too polar (too much water), causing the compound to separate as a liquid phase (MP 62°C) before it can organize into a crystal lattice. Corrective Action:

  • Re-heat the mixture until the oil redissolves (add a small amount of ethanol if needed).

  • Seed the solution with a tiny crystal of pure product as it cools to ~58°C.

  • Slow down the cooling rate. Rapid cooling promotes oiling.

  • Agitate: Vigorously scratch the inner wall of the flask with a glass rod at the oil-solvent interface.

Q2: The crystals are colored (orange/green) even after recrystallization.

Diagnosis: Nitro compounds often carry colored oxidation impurities or trace iron complexes. Corrective Action:

  • Repeat the dissolution step using Activated Charcoal .[1]

  • Note: Do not boil with charcoal for long periods; 2-5 minutes at 50°C is sufficient. Filter while hot through Celite to ensure no charcoal fines remain.

Q3: My yield is very low (<50%).

Diagnosis: The compound is likely too soluble in the mother liquor (too much Ethanol) or the washing step dissolved the product. Corrective Action:

  • Concentrate: Evaporate 30% of the mother liquor and repeat the cooling/crystallization.

  • Wash Solvent: Ensure the wash solvent is ice-cold and is a mixture (e.g., 50% EtOH / 50% Water), not pure Ethanol.

References

  • TCI Chemicals. (2024). Product Specification: 2'-Chloro-5'-nitroacetophenone (CAS 23082-50-0).[3][4][5] Retrieved from

  • ChemicalBook. (2024).[6] 2-Chloro-5-nitroacetophenone Properties and Safety.[3][5] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Recrystallization Protocols for 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Recrystallization Solvents & Protocols Compound: 2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) Target Audience: Process Chemists, Purification Scientists, and R&D Associates[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely here because you are attempting to purify 2'-chloro-5'-nitroacetophenone and are encountering difficulties with yield, purity, or the physical form of the product (e.g., "oiling out").

This compound presents a specific challenge due to its low melting point (60–64°C) .[1] Standard high-heat recrystallization methods often fail because the compound melts before it dissolves, or separates as an oil upon cooling, trapping impurities.[1]

Compound Snapshot
PropertyValueCritical Implication
CAS Number 23082-50-0Verification Standard
Melting Point 60–64°C High Risk of Oiling Out. Do not exceed 50-55°C during dissolution.[1]
Polarity Moderate-HighContains polar nitro/carbonyl groups + lipophilic chloro group.[1]
Major Impurities 2'-Chloro-3'-nitroacetophenone (Regioisomer)Requires a solvent that discriminates based on packing efficiency (sterics).[1]

Solvent Selection Matrix

Do not rely on a single solvent without testing.[1] The following matrix is based on solubility differentials and thermodynamic stability for nitro-halo-aromatics.

Primary Recommendations
Solvent SystemSuitabilityMechanism of ActionRecommendation Level
Isopropanol (IPA) High Moderate polarity matches the compound.[1] Higher boiling point allows controlled cooling, but its lower solubility power (vs. MeOH) prevents yield loss.[1]Primary Choice
Ethanol (95%) Moderate Good solubility, but water content can induce oiling out if the solution is too concentrated.[1]Secondary Choice
Methanol Low Too powerful.[1] Often leads to low recovery yields unless cooled to -20°C.Not Recommended
Hexane / Ethyl Acetate Specialist Use only if removing non-polar tars.[1] Difficult to manage with low MP solids (emulsion risk).[1]For Pre-purification

Decision Logic: The "Oiling Out" Prevention Workflow

The most common support ticket we receive regarding this compound is: "My solution turned cloudy and separated into a yellow oil at the bottom."[1]

Use the following logic flow to diagnose and fix this issue.

RecrystallizationLogic Start START: Crude Solid CheckMP Check Melting Point (Target: ~62°C) Start->CheckMP SolventChoice Select Solvent: IPA CheckMP->SolventChoice Dissolve Dissolve at 50-55°C (DO NOT BOIL) SolventChoice->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear CheckClear->Dissolve No (Add Solvent) Filter Hot Filtration (Remove insolubles) CheckClear->Filter Yes Cooling Slow Cool to RT Filter->Cooling OilingOut Did it Oil Out? Cooling->OilingOut Reheat Reheat to 55°C OilingOut->Reheat Yes Success Crystalline Solid OilingOut->Success No AddSolvent Add 10% more Solvent Reheat->AddSolvent Seed Add Seed Crystal at 40°C AddSolvent->Seed Seed->Cooling

Figure 1: Troubleshooting workflow for handling low-melting point nitro-aromatics.

Detailed Standard Operating Procedure (SOP)

Objective: Purify 10g of crude 2'-Chloro-5'-nitroacetophenone using Isopropanol (IPA).

Phase 1: Dissolution (The "50°C Rule")[1]
  • Preparation: Place 10g of crude solid in a 100mL Erlenmeyer flask.

  • Solvent Addition: Add 25mL of IPA (approx. 2.5 vol).[1][2]

  • Controlled Heating: Heat the mixture on a water bath set to 55°C .

    • Critical Warning:Do not use a heating mantle set to high. If the temperature exceeds 64°C, the solid will melt into an oil phase before dissolving, making it difficult to mix with the solvent.

  • Saturation: If solid remains, add IPA in 2mL increments until dissolved.

  • Clarification: If the solution is dark/dirty, add activated carbon (0.5g), stir for 5 mins, and filter through a pre-warmed Celite pad.

Phase 2: Crystallization (Seeding is Mandatory)[1]
  • Initial Cooling: Remove from heat and allow the flask to cool to approx. 45°C .

  • Seeding: Add a tiny crystal of pure 2'-Chloro-5'-nitroacetophenone.

    • Why? This provides a nucleation template.[1] Without this, the compound may supercool and crash out as an oil.[1]

  • Static Cooling: Allow to cool to Room Temperature (RT) undisturbed.

    • Troubleshooting: If oil droplets appear, vigorously scratch the glass side with a rod to induce nucleation.[1]

  • Final Chill: Once solid crystals are visible, cool to 0-5°C in an ice bath for 30 minutes.

Phase 3: Isolation[1]
  • Filtration: Filter using a Buchner funnel.

  • Wash: Wash the cake with cold IPA (0°C). Do not use room temp IPA, or you will lose significant yield.[1]

  • Drying: Vacuum dry at 35°C .

    • Warning: Do not oven dry >50°C; the crystals will fuse/melt.[1]

Frequently Asked Questions (FAQs)

Q1: Why did my product turn into a yellow oil at the bottom of the flask? A: This is "oiling out," caused by the solution temperature being higher than the solvent's saturation point but the compound's melting point being lower than the solvent's boiling point.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add slightly more solvent (to lower the saturation temperature) and seed the solution vigorously as it cools to 40°C.

Q2: I am trying to remove the 3'-nitro isomer. Is IPA sufficient? A: IPA is generally effective because the 3'-nitro isomer (sterically hindered) often has higher solubility in alcohols than the 5'-nitro isomer.[1] If IPA fails, switch to Ethanol/Water (80:20) .[1] The water increases the polarity, forcing the less soluble 5'-nitro isomer out, while keeping the more soluble impurities in the mother liquor.

Q3: Can I use Hexane to wash the crystals? A: Yes, but with caution. Hexane is excellent for removing non-polar surface impurities (like tars), but 2'-Chloro-5'-nitroacetophenone has slight solubility in hexane.[1] Use Pentane or chilled Hexane to minimize losses.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for nitro-compound purification protocols).

Sources

Removal of isomeric impurities from 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0)

Subject: Optimization of Isomeric Purity & Removal of Regioisomers Ticket Priority: High (Synthesis/Purification Support) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic & Impurity Profiling

User Query: "My crude product has a depressed melting point (55-58°C) and shows a secondary set of signals in ^1H-NMR. What is happening?"

Technical Insight: The synthesis of 2'-Chloro-5'-nitroacetophenone typically involves the nitration of 2'-chloroacetophenone. This reaction is governed by competing directing effects:

  • Acetyl group (-COCH₃): Meta-director (deactivating). Directs electrophiles to positions 3' and 5'.

  • Chloro group (-Cl): Ortho/Para-director (deactivating). Directs electrophiles to positions 3', 5', and 6'.

The Conflict: Both substituents electronically favor positions 3' and 5'.

  • Target Isomer (5'-nitro): Sterically favored (para to Chlorine).

  • Critical Impurity (3'-nitro): Electronically viable but sterically congested (ortho to Chlorine).

The "secondary signals" you observe are likely the 3'-nitro isomer . Because both isomers are chemically similar (same functional groups, similar pKa), standard extraction fails. You must rely on steric differentiation via crystallization or chromatography.

Impurity Formation Pathway[2]

NitrationPathways Start 2'-Chloroacetophenone (Substrate) Nitration Nitration (HNO3/H2SO4) Start->Nitration Target 2'-Chloro-5'-nitroacetophenone (Major Product) Target Nitration->Target Para to Cl (Sterically Favored) Impurity 2'-Chloro-3'-nitroacetophenone (Minor Impurity) Isomer Nitration->Impurity Ortho to Cl (Sterically Hindered)

Figure 1: Electrophilic Aromatic Substitution pathways showing the origin of the 3'-nitro impurity.

Troubleshooting: Recrystallization (Primary Protocol)

User Query: "I tried recrystallizing from ethanol, but the yellow color persists and purity is stuck at 95%. How do I reach >98%?"

Root Cause: The 3'-nitro isomer, being less symmetrical and more sterically strained, often has higher solubility in polar protic solvents than the 5'-nitro target. However, if the cooling is too rapid ("crash cooling"), the impurity becomes trapped in the crystal lattice of the target (occlusion).

Optimized Protocol: Thermodynamic Control We recommend switching to a Methanol (MeOH) or Isopropyl Alcohol (IPA) system with strict temperature control.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in MeOH (approx. 3-5 mL per gram). Heat to reflux (65°C) until fully dissolved.

    • Checkpoint: If insoluble dark specs remain, perform a hot filtration immediately. These are often polynitrated tars.

  • Seeding (Critical): Remove from heat. As the solution cools to ~50°C, add a seed crystal of pure 2'-Chloro-5'-nitroacetophenone if available.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours. Do not use an ice bath yet.

    • Why? Rapid cooling promotes kinetic crystallization, trapping the 3'-isomer. Slow cooling favors the thermodynamically stable crystal lattice of the 5'-isomer.

  • Final Crystallization: Once heavy precipitation is observed at room temperature, cool to 0-4°C for 30 minutes to maximize yield.

  • Wash: Filter and wash with cold (-10°C) MeOH. The 3'-isomer should remain in the yellow mother liquor.

Data: Solvent Efficiency Table

Solvent SystemSolubility (Target)Impurity RejectionRecommended For
Methanol ModerateHighPrimary Purification
EthanolHighModerateLarge Scale (Lower Cost)
Hexane/EtOAc (8:2)LowVery HighFinal Polish (if MeOH fails)

Troubleshooting: Chromatography (Secondary Protocol)

User Query: "Recrystallization failed. The isomers are co-eluting on my TLC. What conditions separate them?"

Technical Insight: Nitro-regioisomers have very similar dipole moments. Standard silica gel chromatography often fails to resolve them unless the gradient is very shallow.

Chromatography Guide:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate.

  • The Trick: Do not use an isocratic method. Use a shallow gradient .

Protocol:

  • Load: Dry load the crude material on silica (dissolve in DCM, add silica, rotovap to dryness).

  • Gradient:

    • Start: 100% Hexane (2 Column Volumes).

    • Ramp: 0%

      
       10% EtOAc over 20 minutes.
      
    • Hold: 10% EtOAc.

  • Elution Order:

    • Fraction A (Higher Rf): 2'-Chloro-3' -nitroacetophenone (Impurity). The ortho-nitro group twists out of plane, slightly reducing polarity relative to the silica surface.

    • Fraction B (Lower Rf): 2'-Chloro-5' -nitroacetophenone (Target). The planar nitro group interacts more strongly with the silica.

Analytical Validation (QC)

User Query: "How do I definitively prove the 3'-isomer is gone? The melting point is close."

Validation Standard: Use ^1H-NMR (CDCl₃, 400 MHz) . The coupling patterns (splitting) are the fingerprint.

NMR Decision Matrix:

FeatureTarget: 5'-Nitro Isomer Impurity: 3'-Nitro Isomer
Aromatic Region 3 Distinct Signals (AMX system) 3 Adjacent Signals (ABC system)
H-6 (Ortho to C=O) Doublet (J ~2.5 Hz) (Meta coupling only)Doublet of Doublets (Ortho + Meta coupling)
H-4 (Ortho to NO₂) Doublet of Doublets (J ~8.8, 2.5 Hz) (Ortho + Meta coupling)Doublet (J ~8.0 Hz) (Ortho coupling only)
H-3 (Ortho to Cl) Doublet (J ~8.8 Hz) (Ortho coupling)Triplet / Multiplet (Overlap common)

Note: The 5'-isomer has one proton (H-6) that appears as a sharp doublet with a small coupling constant (meta-coupling), isolated from the main ortho-coupling system. This is the diagnostic peak.

Visual Troubleshooting Workflow:

Troubleshooting Problem Impure Product (Low MP / NMR impurity) Step1 Recrystallization (Methanol, Slow Cool) Problem->Step1 Check1 Check Purity (TLC/NMR) Step1->Check1 Success Purity > 98% Proceed to Next Step Check1->Success Clean Fail Purity < 95% Isomers Persist Check1->Fail Dirty Step2 Column Chromatography (Hexane:EtOAc Gradient) Fail->Step2 Step2->Success

Figure 2: Decision tree for purification of nitroacetophenone isomers.

References

  • TCI Chemicals. Product Specification: 2'-Chloro-5'-nitroacetophenone (CAS 23082-50-0).[1] Retrieved from .

  • ChemicalBook. Spectral Data: 2-Nitroacetophenone Derivatives and NMR Patterns. Retrieved from .

  • ResearchGate. Purification of Organic Compounds via Recrystallization: General Protocols. Retrieved from .

  • Organic Syntheses. Nitration of Acetophenones: General Methodologies (Coll. Vol. 2). Retrieved from .

Sources

Troubleshooting low conversion in 2'-Chloro-5'-nitroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2'-Chloro-5'-nitroacetophenone Synthesis

Topic: Troubleshooting Low Conversion in Nitration of 2'-Chloroacetophenone Audience: Process Chemists, R&D Scientists, Drug Development Professionals[1]

Part 1: Executive Summary & The "Double Deactivation" Challenge

The Core Problem: Synthesizing 2'-Chloro-5'-nitroacetophenone involves nitrating a ring that is already doubly deactivated .[1]

  • The Acetyl Group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  A strong electron-withdrawing group (EWG) and meta-director.
    
  • The Chlorine Atom (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  An inductive EWG (though resonance donating), which further reduces electron density on the ring.
    

The Consequence: The reaction kinetics are inherently sluggish. Users frequently report "stalled" reactions where conversion plateaus at 50-60%.[1] This is rarely a catalyst failure but rather a thermodynamic equilibrium issue involving the nitronium ion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) concentration. As the reaction generates water, the activity of the nitrating species drops precipitously, failing to overcome the high activation energy barrier of the deactivated ring.

Safety Alert – Lacrimator Hazard: 2'-Chloroacetophenone is the active component of "CN" tear gas.[1] It is a potent lacrimator and skin irritant.[1][2] All troubleshooting steps described below must be performed in a high-efficiency fume hood with appropriate PPE (full-face respirator recommended if solids are handled).

Part 2: Diagnostic Workflow

Before altering parameters, use this logic flow to identify the bottleneck.

TroubleshootingFlow Start Issue: Low Conversion (<60%) CheckTLC 1. Check TLC/HPLC Is SM remaining? Start->CheckTLC TempCheck 2. Check Temperature Profile Was it kept < 0°C the entire time? CheckTLC->TempCheck Yes AcidCheck 3. Check Acid Composition Is water content > 5%? TempCheck->AcidCheck No (Temp OK) ActionHeat Action: Kinetic Push Controlled ramp to 20-25°C. Deactivated rings need energy. TempCheck->ActionHeat Yes (Too Cold) MixingCheck 4. Check Homogeneity Is the mixture biphasic/slurry? AcidCheck->MixingCheck No ActionOleum Action: Restore Nitronium Add 20% Oleum to scavenge water. Shift equilibrium. AcidCheck->ActionOleum Yes (Diluted) ActionSolvent Action: Mass Transfer Pre-dissolve SM in H2SO4 before adding HNO3. MixingCheck->ActionSolvent Yes

Figure 1: Decision tree for diagnosing stalled nitration reactions.

Part 3: Technical Deep Dive & Solutions

The "Water Wall" Effect (Nitronium Quenching)

The nitration mechanism relies on the generation of the nitronium ion (


):


The Issue: The reaction produces water as a byproduct. In a standard setup using 98% ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 and 70% 

, the water concentration quickly rises. Because the aromatic ring is electron-poor, it requires a high concentration of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

to react. Water pushes the equilibrium to the left, effectively "quenching" the active species before the starting material is consumed.
  • Corrective Action:

    • Use Fuming Acids: Switch from 70%

      
       to 98% Fuming 
      
      
      
      .
    • Oleum Spiking: If conversion stalls, add 20% Oleum (fuming sulfuric acid containing ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ). The 
      
      
      
      reacts with water to form
      
      
      , chemically drying the reaction and regenerating the
      
      
      species.
The Kinetic Trap (Temperature Control)

Researchers often keep nitrations at -10°C to 0°C to avoid "tarring" (oxidation).[1] However, for 2'-chloroacetophenone:

  • < 0°C: Kinetics are too slow.[1] The deactivating groups raise the activation energy.

  • > 40°C: Risk of oxidizing the acetyl group to a carboxylic acid (forming 2-chloro-5-nitrobenzoic acid) or dinitration.[1]

  • Corrective Action:

    • Initiation: Add acid at -5°C to 0°C to control the initial exotherm.[1]

    • Completion: Once addition is complete, allow the reaction to warm to 20-25°C (Room Temperature) and stir for 2-3 hours. This "thermal push" is often required to drive the final 20% conversion.

Regioselectivity & Impurities

The target is the 5'-nitro isomer.

  • Directing Effects:

    • Acetyl (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ): Meta-director (positions 3', 5').
      
    • Chloro (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ): Ortho/Para-director (positions 3', 5', 6').
      
    • Synergy: Position 5' is meta to acetyl and para to chloro.[1] This is the most favored position electronically and sterically.

  • Common Impurity: 2'-chloro-3'-nitroacetophenone (minor isomer, sterically crowded).[1]

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 2'-Chloro-5'-nitroacetophenone with >90% conversion.

ParameterSpecificationRationale
Solvent 98% ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(5-6 vol)
Acts as solvent and catalyst.
Reagent Fuming ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(1.1 - 1.2 eq)
Minimizes water introduction.
Additives Oleum (optional)Use if water content >2% stops reaction.[1]
Temp (Addition) -5°C to 5°CControl strong exotherm.[1]
Temp (Post-Rxn) 20°C to 25°CEssential for driving conversion on deactivated ring.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a thermometer and magnetic stir bar, charge 98% Sulfuric Acid (5 mL per gram of substrate). Cool to 0°C in an ice/salt bath.

  • Dissolution: Add 2'-Chloroacetophenone portion-wise. Note: This is exothermic.[1] Ensure the solid fully dissolves.[1] If it remains a slurry, mass transfer will limit conversion.[1]

  • Nitration: Prepare a "Mixed Acid" solution of Fuming Nitric Acid (1.1 eq) in Sulfuric Acid (1 vol). Add this mixture dropwise to the reaction, maintaining internal temperature

    
    .
    
  • The Push: After addition, remove the ice bath. Allow the mixture to warm to 20-25°C . Stir for 3 hours.

  • Monitoring: Check TLC (Solvent: 20% Ethyl Acetate/Hexane).

    • If SM remains: Add 0.1 eq of Fuming ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       or a small amount of Oleum.
      
  • Quench: Pour the reaction mixture onto crushed ice (approx 10x weight of acid). The product should precipitate as a solid.[1][3]

  • Isolation: Filter the solid, wash with cold water until pH is neutral. Recrystallize from Ethanol/Water if necessary.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: My reaction turns black/tarry. What happened? A: The temperature spiked. The acetyl group is sensitive to oxidation. If the temperature exceeds 40-50°C during acid addition, the nitric acid acts as an oxidant, converting the acetyl group to a carboxylic acid and creating tar. Strictly control the addition rate.

Q2: Can I use standard 70% Nitric Acid? A: Only if you use a large excess of Sulfuric Acid or add Oleum.[1] The water introduced by 70% ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 will likely stop the reaction at ~50% conversion due to the "Water Wall" effect described above. Fuming nitric acid is highly recommended for deactivated substrates.

Q3: The product is oiling out instead of crystallizing on ice. Why? A: This often happens if the quench is too warm or if impurities (isomers) depress the melting point.

  • Fix: Ensure the quench water is ice-cold. Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, extract with Dichloromethane (DCM), wash with bicarbonate, and evaporate.[1] The solid should form upon standing or trituration with cold hexanes.[1]

Q4: Is the starting material 2'-chloroacetophenone dangerous? A: Yes. It is a potent lacrimator (tear gas agent).[1] Even trace vapors can cause severe eye and respiratory irritation.[1] Decontaminate glassware with a dilute alcoholic hydroxide solution (to hydrolyze the chloride) before removing it from the hood.

References

  • Organic Syntheses. o-Nitroacetophenone. Coll. Vol. 4, p.708 (1963); Vol. 32, p.86 (1952).[1] (Foundational nitration procedures for acetophenones). [Link]

  • Master Organic Chemistry. Nitration of Deactivated Aromatic Rings. (Mechanistic grounding for rate suppression by EWGs).[1] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). 2-Chloroacetophenone (CN) Safety Data. [Link][1]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2'-Chloro-5'-nitroacetophenone. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this key chemical intermediate. As a crucial building block in various pharmaceutical syntheses, including that of vismodegib, achieving a high-yield, high-purity synthesis is paramount.[1]

This guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, provides robust troubleshooting strategies for common issues, and is grounded in established chemical principles to ensure scientific integrity and reproducibility.

Section 1: Synthesis Overview and Core Mechanism

The most reliable and regioselective method for preparing 2'-Chloro-5'-nitroacetophenone is the Friedel-Crafts acylation of 1-chloro-4-nitrobenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2]

The choice of this pathway is strategic. The starting material, 1-chloro-4-nitrobenzene, has two electron-withdrawing groups (-Cl and -NO₂) that deactivate the aromatic ring. However, the chloro group is an ortho-, para-director, while the nitro group is a meta-director. Acylation is directed by the chloro group to the position ortho to it (and meta to the nitro group), leading selectively to the desired 2'-Chloro-5'-nitroacetophenone product. Attempting to nitrate 2'-chloroacetophenone would likely result in a mixture of isomers that are difficult to separate.

Reaction Scheme: 1-chloro-4-nitrobenzene + Acetyl Chloride --(AlCl₃)--> 2'-Chloro-5'-nitroacetophenone

The Friedel-Crafts Acylation Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is the key reactive species that attacks the deactivated aromatic ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration AcCl CH₃COCl (Acetyl Chloride) Acylium [CH₃C=O]⁺ + [AlCl₄]⁻ (Acylium Ion Complex) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Substrate 1-Chloro-4-nitrobenzene Sigma Arenium Ion (Sigma Complex) Substrate->Sigma + [CH₃C=O]⁺ Product 2'-Chloro-5'-nitroacetophenone-AlCl₃ Complex Sigma->Product + [AlCl₄]⁻ Final Final Product + AlCl₃ + HCl Product->Final Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Section 2: Detailed Experimental Protocol & Workflow

This protocol is a self-validating system designed for robustness. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for success.

Experimental Workflow Diagram

G start Start: Assemble Dry Glassware reagents Charge Reactor with 1-Chloro-4-nitrobenzene & Solvent start->reagents cool Cool Reaction Mixture to 0-5 °C reagents->cool add_alcl3 Portion-wise Addition of Anhydrous AlCl₃ cool->add_alcl3 stir1 Stir for 30 min at 0-5 °C add_alcl3->stir1 add_acyl Slow, Dropwise Addition of Acetyl Chloride stir1->add_acyl react Allow to Warm to RT & Stir (Monitor by TLC/GC) add_acyl->react quench Quench Reaction by Pouring onto Crushed Ice/HCl react->quench extract Extract Product with Organic Solvent (e.g., DCM) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with Na₂SO₄ / MgSO₄ wash->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap purify Purify Crude Product (Recrystallization) evap->purify end End: Dry & Characterize Final Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

  • Reagent Charging: Charge the flask with 1-chloro-4-nitrobenzene (1.0 eq) and an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with stirring.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.2-1.5 eq) in portions over 30-45 minutes. The temperature must be maintained below 10 °C during the addition to prevent uncontrolled reaction.

  • Equilibration: Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex and precipitates the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield 2'-Chloro-5'-nitroacetophenone as a solid.[3][4]

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or zero. What went wrong?

Potential Causes & Solutions:

  • Wet Reagents/Glassware? Aluminum chloride is extremely hygroscopic and is rapidly deactivated by moisture. Ensure all reagents are anhydrous and glassware is flame- or oven-dried.

  • Inactive Catalyst? Use a fresh, unopened bottle of anhydrous AlCl₃. Old bottles that have been exposed to air will be significantly less active. The catalyst should be a fine, pale-yellow powder, not clumpy or dark.

  • Incomplete Reaction? The deactivating effect of the -Cl and -NO₂ groups makes this reaction slower than acylating benzene itself. Confirm the reaction has gone to completion using TLC or GC before workup. If starting material remains, consider extending the reaction time or gently warming the mixture (e.g., to 30-40 °C) for a few hours.

  • Incorrect Stoichiometry? Friedel-Crafts acylation requires more than a catalytic amount of AlCl₃ because the catalyst complexes with the carbonyl group of the product.[2] Ensure at least 1.2 equivalents are used.

  • Loss During Workup? The product has some solubility in water. Ensure thorough extraction from the aqueous layer during workup.

Q2: My final product is an impure oil/solid that is difficult to purify. How can I improve its purity?

Potential Causes & Solutions:

  • Isomeric Impurities? While highly selective, trace amounts of other isomers can form. The most likely side-product is the 2-chloro-3-nitro isomer.[4] Careful recrystallization is key. Try dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly. Seeding with a pure crystal can aid crystallization.

  • Di-acylation Products? This is unlikely due to the strong deactivation of the product ring to further substitution, but not impossible if reaction conditions are too harsh (e.g., high temperature).[2]

  • Residual Starting Material? If the reaction was incomplete, the starting material will contaminate the product. Purification can be achieved via column chromatography or by optimizing the recrystallization solvent system to leave the starting material in the mother liquor. A patent on purifying a similar compound suggests suspending the crude mixture in a solvent where the desired isomer is less soluble.[5]

Troubleshooting Logic Diagram

G cluster_yield Low Yield Path cluster_purity Impurity Path start Problem Encountered q1 Low or No Yield? start->q1 q2 Impure Product? start->q2 c1 Check TLC/GC for SM q1->c1 Yes p1 Analyze Impurity Profile (NMR, GC-MS) q2->p1 Yes c1_yes SM Present: - Extend reaction time - Increase temperature cautiously - Add more catalyst c1->c1_yes Yes c1_no No SM Present: - Check catalyst quality (hydrolyzed?) - Verify anhydrous conditions - Optimize workup to prevent loss c1->c1_no No p1_sm Starting Material Contamination: - Drive reaction to completion - Improve purification (recrystallization) p1->p1_sm p1_iso Isomeric Impurity: - Lower reaction temperature - Optimize recrystallization solvent - Consider column chromatography p1->p1_iso p1_other Other Byproducts: - Ensure reagent purity - Avoid excessive temperatures p1->p1_other

Caption: A logic tree for troubleshooting common synthesis problems.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low/No Yield Deactivated AlCl₃ (moisture)Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is flame-dried.
Incomplete ReactionMonitor via TLC/GC. Extend reaction time or increase temperature moderately (to 30-40 °C).
Insufficient CatalystUse at least 1.2 equivalents of AlCl₃ to account for complexation with the product.
Impure Product Isomeric ByproductsLower the reaction temperature during addition to improve regioselectivity.[4] Optimize recrystallization.
Starting Material PresentEnsure the reaction goes to completion. Use fractional recrystallization to purify.
Reaction Runaway Poor Temperature ControlAdd catalyst and acylating agent slowly and in portions. Use an efficient cooling bath (ice-salt). Ensure vigorous stirring.[3]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is an excess of aluminum chloride necessary for the reaction?

    • A: In Friedel-Crafts acylation, the AlCl₃ Lewis acid coordinates strongly to the carbonyl oxygen of the newly formed ketone product. This forms a stable complex, rendering the AlCl₃ inactive for further catalysis. Therefore, a stoichiometric amount (or a slight excess) is required to both catalyze the reaction and account for the amount that will be sequestered by the product.[2]

  • Q: What are the best methods to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product will be more polar than the starting material (1-chloro-4-nitrobenzene) and will have a lower Rf value. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the ratio of starting material to product over time.[4]

  • Q: What are the most critical safety precautions for this synthesis?

    • A: This reaction involves several hazards. 1) Exothermic Reaction: The addition of AlCl₃ and acetyl chloride can be highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[6] 2) Corrosive Reagents: AlCl₃, acetyl chloride, and the HCl gas evolved during the reaction are highly corrosive. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. 3) Quenching: The quenching step is also highly exothermic and releases HCl gas. Add the reaction mixture to ice slowly and with vigorous stirring.

  • Q: Can I use a different Lewis acid instead of aluminum chloride?

    • A: While other Lewis acids like FeCl₃, SnCl₄, or BF₃ can catalyze Friedel-Crafts reactions, AlCl₃ is generally the most effective for acylating deactivated aromatic rings.[7] The reactivity of the substrate (1-chloro-4-nitrobenzene is strongly deactivated) necessitates a powerful Lewis acid like AlCl₃ for acceptable reaction rates and yields.

References

  • Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available from: [Link]

  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Available from: [Link]

  • Organic Syntheses. m-NITROACETOPHENONE. Coll. Vol. 2, p.434 (1943); Vol. 10, p.74 (1930). Available from: [Link]

  • Masaryk University. Synthesis of 3-nitroacetophenone. Available from: [Link]

  • Organic Syntheses. o-NITROACETOPHENONE. Coll. Vol. 4, p.708 (1963); Vol. 34, p.76 (1954). Available from: [Link]

  • Google Patents. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Google Patents. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • Patsnap. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Available from: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • YouTube. Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. Available from: [Link]

  • Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]

  • Google Patents. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation.

Sources

How to avoid over-nitration in the synthesis of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the specific challenges of electrophilic aromatic substitution, focusing on the controlled synthesis of 2'-Chloro-5'-nitroacetophenone. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you avoid common pitfalls, particularly the issue of over-nitration, thereby improving yield, purity, and process safety.

The Challenge: Controlling Regioselectivity and Preventing Over-Nitration

The synthesis of 2'-Chloro-5'-nitroacetophenone via electrophilic nitration of 2'-chloroacetophenone is a classic example of directing group effects in aromatic chemistry. The starting material possesses two substituents: a deactivating, ortho, para-directing chloro group and a strongly deactivating, meta-directing acetyl group. The desired 5'-position is favorably para to the chlorine and meta to the acetyl group. However, the strongly activating conditions required for nitrating a deactivated ring can easily lead to the formation of undesired dinitro byproducts. This guide provides a systematic approach to mitigating this risk.

Troubleshooting Guide: Over-Nitration and Side Reactions

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My post-reaction analysis (TLC/GC/NMR) shows a significant amount of a dinitro-byproduct. What is the primary cause and how can I prevent it?

Answer: The formation of dinitro-2'-chloroacetophenone is almost always a consequence of excessive reaction energy, which can manifest in several ways. The nitration of an already nitrated (and thus, highly deactivated) ring is a slower process that requires more forcing conditions. If your primary reaction conditions are too harsh, you inadvertently create an environment where this secondary nitration can occur.

  • Causality—Thermodynamic Control: Nitration is a highly exothermic reaction.[1][2] An uncontrolled temperature increase provides the necessary activation energy for the nitronium ion (NO₂⁺) to attack the already deactivated mononitrated ring. This is the most common reason for over-nitration.[3]

  • Field-Proven Solution:

    • Strict Temperature Control: Maintain the internal reaction temperature between -5°C and 0°C . Exceeding 5°C significantly increases the risk of side reactions.[4] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and ensure the reaction flask is adequately submerged.

    • Slow, Controlled Addition: The nitrating mixture (a pre-cooled mixture of nitric and sulfuric acids) must be added dropwise via an addition funnel.[4] A rapid addition will create localized "hot spots," leading to a burst of heat generation that can overwhelm your cooling system and initiate a thermal runaway.[2]

    • Vigorous Agitation: Ensure the reaction is stirred efficiently to promote heat transfer to the cooling bath and maintain a homogenous concentration of reagents, preventing localized areas of high nitronium ion concentration.[4]

Question 2: Despite controlling the temperature, my yield of the desired mononitro product is low, with significant starting material remaining or the presence of byproducts. Could my reagent stoichiometry be the problem?

Answer: Yes, stoichiometry is a critical parameter. While a slight excess of the nitrating agent is necessary to drive the reaction to completion, a large excess dramatically increases the probability of over-nitration.

  • Causality—Concentration Effects: The rate of the nitration reaction is dependent on the concentration of both the aromatic substrate and the electrophile (NO₂⁺). Using a large excess of nitric acid generates a high standing concentration of the nitronium ion, which can force the less favorable second nitration to occur, even at low temperatures.

  • Field-Proven Solution:

    • Molar Ratio Optimization: Use a minimal excess of nitric acid. A molar ratio of 1.1 to 1.3 equivalents of nitric acid relative to 2'-chloroacetophenone is typically sufficient.

    • Pre-mixing Nitrating Agents: Always prepare your nitrating mixture by adding the nitric acid slowly to the sulfuric acid while cooling. This pre-formation of the nitronium ion in a controlled manner is crucial before adding it to your substrate.[5][6]

Question 3: How long should I run the reaction? I'm concerned about stopping it too early versus letting it run too long and causing over-nitration.

Answer: Reaction time is a delicate balance. Extended reaction times, even at optimal temperatures, can allow the slower secondary nitration to proceed.

  • Causality—Kinetic Control: The desired mononitration is significantly faster than the subsequent dinitration. However, given enough time, the second reaction will occur.

  • Field-Proven Solution:

    • Reaction Monitoring: Do not rely on a fixed time from a literature procedure. Actively monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • TLC Protocol: Spot the reaction mixture against the starting material. A typical mobile phase could be a mixture of hexane and ethyl acetate (e.g., 4:1 ratio). The product, being more polar, will have a lower Rf value than the starting material. Dinitro byproducts will be even more polar.

    • Quenching: Once the starting material spot has disappeared or is very faint, the reaction should be promptly quenched. This is achieved by carefully pouring the entire reaction mixture over a large volume of crushed ice and water with vigorous stirring.[4][7] This procedure hydrolyzes any remaining nitrating agent and precipitates the organic product.

Key Experimental Parameters Summary

ParameterRecommended SettingRationale for Avoiding Over-Nitration
Temperature -5°C to 0°CMinimizes the activation energy available for the second, less favorable nitration. Prevents thermal runaway.[3][4]
Nitric Acid Stoichiometry 1.1 – 1.3 equivalentsLimits the concentration of the nitronium ion (NO₂⁺), reducing the statistical probability of a second nitration event.
Addition Rate Slow, dropwisePrevents localized temperature spikes and high concentrations of the nitrating agent.[2][4]
Reaction Time Monitor by TLC/GCPrevents the reaction from proceeding long enough for the slower dinitration to occur to a significant extent.[3]
Agitation Vigorous & ConstantEnsures efficient heat dissipation and maintains homogeneous reagent concentration throughout the reaction mixture.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of sulfuric acid in this synthesis? Sulfuric acid acts as a powerful dehydrating agent and a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). This is the species that is attacked by the electron-rich aromatic ring.[5][6][8]

Q2: Why does the nitro group add to the 5-position specifically? This is a classic example of cooperative directing effects. The acetyl group (-COCH₃) is a meta-director, deactivating the ring and directing incoming electrophiles to positions 3 and 5. The chloro group (-Cl) is an ortho, para-director, directing to positions 2, 4, and 6. The 5-position is the only one that satisfies both directors (it is meta to the acetyl group and para to the chloro group), making it the most electronically favored site for substitution.

Q3: Can I use other nitrating agents to avoid using mixed acid? While mixed acid (HNO₃/H₂SO₄) is the most common and cost-effective method, other nitrating systems exist. For example, nitronium tetrafluoroborate (NO₂BF₄) is a milder, pre-formed source of the nitronium ion that can sometimes offer better control but is significantly more expensive. For this specific substrate, careful control of the mixed acid reaction is the most established and practical approach.

Q4: My product oiled out instead of precipitating as a solid when I quenched the reaction. What should I do? If the product separates as an oil, it may be due to impurities lowering its melting point. The next step is to perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and then brine, dry over an anhydrous salt (like MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to isolate the crude product. The crude oil can then be purified by recrystallization or column chromatography.

Q5: What is a good solvent for recrystallizing the final product? Ethanol or a mixture of ethanol and water is commonly used to recrystallize 2'-Chloro-5'-nitroacetophenone.[4][9] The goal is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which causes the pure product to crystallize out, leaving impurities behind in the mother liquor.

Visualized Workflows and Mechanisms

Reaction Pathway: Controlled vs. Uncontrolled Nitration

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products SM 2'-Chloroacetophenone C1 Controlled Conditions (-5 to 0°C, 1.1 eq. HNO3) SM->C1 Nitration C2 Harsh Conditions (>10°C, Excess HNO3) SM->C2 Nitration P1 Desired Product 2'-Chloro-5'-nitroacetophenone C1->P1 Selective Mononitration C2->P1 P2 Undesired Byproduct Dinitro-Derivative C2->P2 Over-Nitration G start Over-Nitration Detected (e.g., by TLC/GC) q1 Was Temp > 5°C? start->q1 s1 ACTION: Improve cooling efficiency. Ensure slow, dropwise addition. q1->s1 Yes q2 Was >1.5 eq. HNO3 used? q1->q2 No s1->q2 s2 ACTION: Reduce HNO3 to 1.1-1.3 eq. q2->s2 Yes q3 Was reaction time excessively long? q2->q3 No s2->q3 s3 ACTION: Monitor reaction by TLC/GC. Quench upon completion. q3->s3 Yes end_node Optimized Protocol q3->end_node No s3->end_node

Caption: Step-by-step decision guide for troubleshooting over-nitration.

Reference Protocol for Controlled Mononitration

This protocol is a synthesis of established procedures and best practices. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 4 parts by volume relative to the starting material).

  • Cooling: Cool the sulfuric acid in an ice-salt bath to between -10°C and -5°C.

  • Substrate Addition: Slowly add 2'-chloroacetophenone (1.0 eq.) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5°C during the addition. [4]4. Nitrating Mixture Preparation: In a separate beaker, cool concentrated sulfuric acid (e.g., 1.5 parts by volume) in an ice bath. Slowly add concentrated nitric acid (1.1-1.2 eq.) to the sulfuric acid. This mixture should be kept cold.

  • Nitration: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the substrate in sulfuric acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between -5°C and 0°C throughout the addition. [4]6. Reaction Monitoring: After the addition is complete, continue stirring at 0°C and monitor the reaction's progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice in a beaker, stirring vigorously. A yellow solid should precipitate. [4][9]8. Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acids.

  • Drying & Purification: Press the solid as dry as possible on the filter. The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield pure 2'-Chloro-5'-nitroacetophenone.

References

  • Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?
  • PrepChem.com. (n.d.). Preparation of 2'-methyl-5'-nitro-acetophenone.
  • Corson, B. B., & Hazen, R. K. (1930). m-NITROACETOPHENONE. Organic Syntheses, 10, 74. DOI: 10.15227/orgsyn.010.0074.
  • Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone.
  • Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • ResearchGate. (2008). (PDF) Electrophilic Nitration of Electron-Rich Acetophenones.
  • ACS Publications. (2000). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. YouTube.
  • U.S. Environmental Protection Agency. (n.d.). 2-Chloroacetophenone.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Reddit. (2021). Di-nitration troubleshooting. r/Chempros.
  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Taylor, R. (n.d.). Nitration and aromatic reactivity.
  • ChemicalBook. (n.d.). 2'-Chloroacetophenone(2142-68-9) 1H NMR spectrum.
  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.
  • NOAA CAMEO Chemicals. (n.d.). 2-CHLOROACETOPHENONE.
  • The Organic Chemist. (2023). Nitration of Aromatic Compounds. YouTube.
  • ChemicalBook. (2022). Uses of Chloroacetophenone.
  • Wikipedia. (n.d.). Nitration.
  • NOAA CAMEO Chemicals. (n.d.). CHLOROACETOPHENONE.
  • TCI AMERICA. (n.d.). 2'-Chloro-5'-nitroacetophenone.
  • Veeprho. (n.d.). 2'-Chloroacetophenone.

Sources

Technical Support Center: Characterization and Mitigation of Byproducts in 2'-Chloro-5'-nitroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Chloro-5'-nitroacetophenone. Byproduct formation is a critical challenge in this process, impacting yield, purity, and the overall efficiency of downstream applications. This document provides in-depth, field-proven insights into the characterization of common byproducts, alongside robust troubleshooting protocols to mitigate their formation.

Section 1: FAQ - Understanding Byproduct Formation

This section addresses the fundamental principles governing byproduct generation during the synthesis of 2'-Chloro-5'-nitroacetophenone.

Q1: What is the primary synthetic route to 2'-Chloro-5'-nitroacetophenone, and what are the most common byproducts?

A1: The most prevalent and industrially scalable method for synthesizing 2'-Chloro-5'-nitroacetophenone is through the electrophilic aromatic substitution (nitration) of 2'-chloroacetophenone using a mixed acid reagent (concentrated nitric acid and sulfuric acid).[1] While this route is effective, the directing effects of the substituents on the aromatic ring inevitably lead to the formation of several byproducts.

Common Byproducts Include:

  • Isomeric Byproduct (Most Common): 2'-Chloro-3'-nitroacetophenone. Its formation is a direct consequence of the electronics of the starting material.[2]

  • Over-Nitration Byproducts: 2'-Chloro-3',5'-dinitroacetophenone. These arise under reaction conditions that are too harsh.[2][3]

  • Oxidation Byproduct: 2-Chloro-5-nitrobenzoic acid. This can occur if the reaction conditions are excessively oxidative, converting the acetyl group to a carboxylic acid.[2]

  • Residual Starting Material: Unreacted 2'-chloroacetophenone.

Q2: What is the mechanistic basis for the formation of the 2'-Chloro-3'-nitroacetophenone isomer?

A2: The formation of isomeric byproducts is governed by the directing effects of the substituents already present on the benzene ring during electrophilic aromatic substitution.

  • Acetyl Group (-COCH₃): This is a meta-directing and deactivating group due to its electron-withdrawing nature. It directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the 3' and 5' positions.

  • Chloro Group (-Cl): This is an ortho-, para-directing but deactivating group. It directs incoming electrophiles to the 3' and 5' positions (relative to the acetyl group).

The desired 2'-Chloro-5'-nitroacetophenone is formed when nitration occurs at the 5'-position, which is meta to the acetyl group and para to the chloro group. This position is electronically favored by both substituents, making it the major product. However, the chloro group also directs nitration to its ortho position (the 3'-position). This concurrent directing effect leads to the formation of the 2'-Chloro-3'-nitroacetophenone isomer as the primary byproduct.[2] Controlling reaction kinetics and thermodynamics is key to maximizing the yield of the desired 5'-nitro isomer.

Caption: Synthesis pathway leading to the desired product and its main isomer.

Q3: What reaction conditions favor the formation of over-nitration and oxidation byproducts?

A3: These byproducts typically result from a loss of reaction control.

  • Over-nitration (e.g., 2'-Chloro-3',5'-dinitroacetophenone) is favored by excessively harsh conditions.[2] This includes using a large excess of the nitrating mixture or allowing the reaction temperature to rise significantly. The initial product, 2'-Chloro-5'-nitroacetophenone, while deactivated, can undergo a second nitration under these forceful conditions.

  • Oxidation to 2-chloro-5-nitrobenzoic acid is less common but can occur if the nitrating mixture is too concentrated, the reaction time is excessively long, or if contaminants are present that promote oxidation.[2] Maintaining a controlled temperature and reaction time is crucial to prevent this side reaction.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Issue Encountered Probable Cause(s) Recommended Corrective Actions & Rationale
1. Low Purity of Crude Product: Multiple spots observed on Thin-Layer Chromatography (TLC), with one spot close to the main product.High Isomer Formation: The spot close to the product is likely the 2'-Chloro-3'-nitroacetophenone isomer, which often has similar polarity.1. Strict Temperature Control: Maintain the reaction temperature at or below 0°C during the addition of the nitrating agent.[1] Lower temperatures increase the regioselectivity, favoring the thermodynamically more stable 5'-nitro product over the 3'-nitro isomer.[2] 2. Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring. This prevents localized temperature spikes and high concentrations of the nitrating agent, which can decrease selectivity.[2]
2. Final Product is Acidic: The isolated product tests acidic, and purification is difficult. An anomalous peak may appear in the IR spectrum around 1700 cm⁻¹ (C=O stretch for acid) and a broad peak around 3000 cm⁻¹ (O-H stretch).Oxidation of Acetyl Group: The acetyl group has been oxidized to a carboxylic acid, forming 2-chloro-5-nitrobenzoic acid.1. Basic Wash During Workup: Incorporate a wash step with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, after quenching the reaction.[2] This will deprotonate the acidic byproduct, transferring it to the aqueous layer as its sodium salt, thus separating it from the desired neutral product in the organic layer. 2. Re-evaluate Reaction Time/Temperature: Shorten the reaction time and ensure the temperature does not exceed the recommended limits to prevent oxidation.
3. Low Overall Yield: The final isolated mass of the pure product is significantly lower than the theoretical maximum.1. Incomplete Reaction: The starting material was not fully consumed. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase or lost during transfers.[4] 3. Inefficient Purification: The chosen recrystallization solvent may be too effective, keeping a significant amount of product dissolved in the mother liquor.[2]1. Monitor with TLC: Before quenching the reaction, run a TLC to confirm the complete disappearance of the starting material spot.[4] 2. Optimize Extraction: Ensure the correct organic solvent is used for extraction and perform multiple extractions to maximize recovery from the aqueous layer. 3. Optimize Recrystallization: Carefully select a solvent system for recrystallization. The ideal solvent should dissolve the crude product when hot but have low solubility for the desired product when cold. Test various solvents (e.g., ethanol/water, isopropanol) on a small scale to find the optimal system that maximizes crystal recovery while leaving impurities behind.[5]
Section 3: Protocols for Byproduct Characterization & Purification

Accurate characterization is the first step toward effective mitigation. These protocols provide a systematic workflow.

Protocol 1: Analytical Workflow for Crude Product Assessment

This workflow outlines the logical steps from initial assessment to detailed characterization of an impure product batch.

Caption: Workflow for troubleshooting and characterizing an impure product.

Protocol 2: Purification by Fractional Recrystallization

This technique is highly effective for separating the desired 2',5'-isomer from the 2',3'-isomer due to differences in their crystal lattice energies and solubilities.

Objective: To isolate pure 2'-Chloro-5'-nitroacetophenone from a crude mixture containing its 3'-nitro isomer.

Materials:

  • Crude 2'-Chloro-5'-nitroacetophenone

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flask, heating mantle, condenser, Buchner funnel

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid completely.[2]

  • Induce Precipitation: While the solution is hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid. The less soluble isomer (typically the desired 2',5'-product) will begin to precipitate.[2]

  • Clarification: If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution again. The goal is to be at the saturation point.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of well-defined crystals, which are typically purer.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying & Analysis: Dry the crystals under vacuum. Check the purity of the isolated solid and the mother liquor by TLC and melting point analysis to validate the separation.

Protocol 3: Characterization by ¹H NMR Spectroscopy

¹H NMR is the most powerful tool for unambiguously distinguishing between the 2',5'- and 2',3'- isomers. The key is the splitting pattern of the three protons on the aromatic ring.

  • Expected Spectrum for 2'-Chloro-5'-nitroacetophenone (Desired Product):

    • The proton at the 6'-position is ortho to the nitro group and meta to the chloro group. It will appear as a doublet (d).

    • The proton at the 4'-position is ortho to the nitro group and meta to the acetyl group. It will appear as a doublet of doublets (dd).

    • The proton at the 3'-position is ortho to the chloro group and ortho to the acetyl group. It will appear as a doublet (d).

    • The coupling constants (J-values) between these protons will be characteristic of their relative positions (ortho, meta, para).

  • Expected Spectrum for 2'-Chloro-3'-nitroacetophenone (Isomeric Byproduct):

    • The three aromatic protons will have a different chemical shift and coupling pattern due to the different electronic environment created by the 3'-nitro group. The signals will be shifted, and the splitting pattern will reflect the new ortho, meta, and para relationships between the protons.

By comparing the ¹H NMR spectrum of a purified sample to a reference spectrum or by detailed analysis of the coupling constants, the identity of the major product and the presence of the isomeric byproduct can be confirmed with high confidence.

References
  • BenchChem (2025). Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives.
  • Quora (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone.
  • BenchChem (2025). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Guidechem (2023). How to Synthesize 2-Nitroacetophenone?.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • University of Southampton ePrints (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
  • Organic Syntheses (1930). m-NITROACETOPHENONE.
  • Google Patents (2019). A kind of preparation method of nitroacetophenone.
  • Google Patents (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Chemistry LibreTexts (2023). Characteristics of Specific Substitution Reactions of Benzenes.

Sources

Technical Support Center: 2'-Chloro-5'-nitroacetophenone (CNAP) Stability Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: CNAP-STAB-2026 Lead Scientist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary & Molecule Intelligence

2'-Chloro-5'-nitroacetophenone (CNAP) is not merely a ketone; it is a highly activated electrophilic system.[1] The stability challenges you encounter are rarely random "decomposition" but rather predictable, rapid side reactions driven by its electronic structure.

The Core Instability Mechanism: The molecule features a "Push-Pull-Click" vulnerability:

  • The Pull: The Nitro group (

    
    ) at the 5-position is strongly electron-withdrawing.[1]
    
  • The Activation: This withdraws electron density from the ring, specifically activating the Chlorine atom at the 2-position (para to the nitro group).

  • The Click (Risk): The Chlorine becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (

    
    ) .
    

Critical Warning: In basic media or the presence of nucleophiles (amines, alkoxides, thiols), the Chlorine will be displaced faster than the ketone reacts. This is the primary cause of "decomposition" (loss of starting material integrity).

Storage & Pre-Reaction Integrity[1][2]

Before uncapping the reagent, ensure these parameters are met to prevent passive degradation (hydrolysis/photo-oxidation).

ParameterSpecificationMechanistic Rationale
Temperature 2°C – 8°C (Refrigerated)Retards slow hydrolysis of the activated C-Cl bond by atmospheric moisture.[1]
Atmosphere Nitrogen or Argon FlushPrevents oxidation of the methyl group (alpha-oxidation) and moisture ingress.[1]
Container Amber Glass (Tightly Sealed)Nitro compounds are photosensitive; UV light can catalyze radical decomposition.[1]
Solvent Prep Anhydrous & DegassedDissolved

or

can initiate radical chains or hydrolysis during heating.[1]

Reaction Optimization: Preventing Decomposition

This section addresses the two most common workflows: Reduction (to alcohol) and Derivatization .

Scenario A: Preventing Dechlorination ( )

The Issue: You observe the formation of a yellow/orange impurity or tar instead of your product. The Cause: You likely used a strong base (NaOH, KOH) or a nucleophilic solvent (Methanol/Ethanol) at high temperatures.[1] The solvent attacked the C-Cl bond.

Protocol Adjustments:

  • Base Selection: Switch to non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) if a base is required.[1][2] Avoid alkoxides.[1]

  • Solvent Choice: Use aprotic solvents (THF, DCM) instead of alcohols if possible.[1] If alcohols are needed (e.g., for NaBH4 reduction), keep the temperature below 0°C .[1]

Scenario B: Chemoselective Reduction (Ketone Alcohol)

The Issue: Over-reduction (Nitro


 Amine) or loss of Chlorine.
The Solution:  Use a mild hydride donor or biocatalysis.
Validated Protocol: Low-Temp Borohydride Reduction
  • Dissolution: Dissolve CNAP (1 eq) in anhydrous Methanol at -10°C (Ice/Salt bath).

  • Addition: Add Sodium Borohydride (

    
    , 0.5 eq) portion-wise over 30 minutes.
    
    • Why? Slow addition prevents a local exotherm which would trigger the

      
       of the chlorine by the methoxide generated in situ.
      
  • Quench: Quench immediately upon completion (TLC check) with 1M HCl or saturated

    
    .
    
    • Why? Prolonged exposure to the basic borate byproduct promotes side reactions.

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways. Your goal is to stay on the green path (Desired Reaction) and avoid the red paths (Decomposition).

CNAP_Stability CNAP 2'-Chloro-5'-nitroacetophenone (Starting Material) Alcohol Target Alcohol (Product) CNAP->Alcohol Mild Reduction (NaBH4, <0°C) SNAr_Int Meisenheimer Complex CNAP->SNAr_Int Nucleophile (RO-) High Temp Enolate Enolate Intermediate CNAP->Enolate Strong Base (OH-) Sub_Product 2-Alkoxy-5-nitroacetophenone (Dechlorinated Impurity) SNAr_Int->Sub_Product -Cl (Fast) Polymer Aldol Polymer/Tar (Black Precipitate) Enolate->Polymer Self-Condensation

Figure 1: Competing reaction pathways. The electron-deficient ring facilitates rapid displacement of Chlorine (Red Path) if temperature or nucleophilicity is uncontrolled.[1]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry Aldol Polymerization. The acetyl group is acidic; strong base caused self-condensation.[1]Switch to a weaker base (e.g.,

or amine bases).[1] Lower reaction temperature.[1][3]
Loss of Chlorine (by NMR/MS)

Reaction.
The solvent (MeOH/EtOH) or base acted as a nucleophile.
Change solvent to THF or Toluene.[1] If alcohol is required, work at -10°C to 0°C.
Formation of Amine (-NH2) Nitro Reduction. Reducing agent was too strong or non-selective (e.g.,

).[1]
Use chemoselective agents like

(stoichiometric) or biocatalytic reduction (ADH enzymes).[1]
Material yellows in storage Photo-oxidation. Exposure to UV light or air.[1]Recrystallize from Ethanol/Hexane (if stable) and store in amber glass under Argon.

References

  • Master Organic Chemistry. (2018).

    
    ): Introduction and Mechanism. Retrieved January 30, 2026, from [Link][1]
    
  • ResearchGate. (2025). Asymmetric reduction of chloroacetophenone to produce chiral alcohols. Retrieved January 30, 2026, from [Link]

Sources

Column chromatography conditions for purifying 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Chromatography Support Center: Purification of 2'-Chloro-5'-nitroacetophenone

Case ID: #PUR-23082-50 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are attempting to purify 2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0).[1][2] This compound is typically synthesized via the nitration of 2'-chloroacetophenone.[1] The critical purification challenge is separating the target 5'-nitro isomer from the likely 3'-nitro regioisomer impurity.[1]

These isomers share identical molecular weights and similar polarities, making standard flash chromatography difficult.[1] This guide provides a validated protocol focusing on selectivity optimization using solvent engineering rather than just gradient brute force.

Module 1: Method Development & Solvent Selection

Q: Why is my standard Hexane/Ethyl Acetate gradient failing to separate the isomers? A: While Hexane/Ethyl Acetate (Hex/EtOAc) separates the product from baseline impurities (tars), it often fails to resolve regioisomers (5'-nitro vs. 3'-nitro). Both isomers interact similarly with silica in this system.[1]

The Fix: You must exploit


-

interactions
. Switch to a solvent system containing Toluene .[1] Toluene interacts specifically with the electron-deficient nitro groups.[1] The steric environment of the nitro group (hindered in the 3'-position vs. exposed in the 5'-position) causes differential interaction with toluene, amplifying separation.

Recommended Solvent Systems (TLC Screening):

  • Standard: 20% EtOAc in Hexane (Baseline check).

  • High Selectivity: 100% Dichloromethane (DCM).[1]

  • Isomer Resolution (Gold Standard): 30-50% Toluene in Hexane (or pure Toluene if retention is low).

Visual Workflow: Solvent Optimization Strategy

SolventStrategy Start Start: TLC Screening HexEtOAc Test 20% EtOAc/Hex Start->HexEtOAc Check Are spots separated (ΔRf > 0.1)? HexEtOAc->Check Proceed Proceed to Flash (Gradient A) Check->Proceed Yes Fail Poor Separation (Overlapping Spots) Check->Fail No TryDCM Test 100% DCM Fail->TryDCM CheckDCM Separation? TryDCM->CheckDCM CheckDCM->Proceed Yes TryTol Test Toluene/Hexane (30% - 100%) CheckDCM->TryTol No TryTol->Proceed Optimal

Caption: Decision tree for selecting the mobile phase. Toluene is the preferred modifier for nitro-regioisomers.

Module 2: The Purification Protocol

Pre-requisite Data:

  • Target: 2'-Chloro-5'-nitroacetophenone[1][2]

  • Mp: 60–64 °C (Solid)

  • Solubility: Soluble in DCM, EtOAc, Toluene; Low solubility in Hexane.[1]

Step-by-Step Execution

1. Sample Preparation (Solid Loading)

  • Why: The compound is a solid with limited solubility in the non-polar starting mobile phase. Liquid loading (dissolving in DCM and injecting) often leads to precipitation at the column head, causing band broadening.[1]

  • Protocol: Dissolve crude material in minimal DCM. Add silica gel (ratio 1:2 crude:silica).[1] Evaporate to dryness on a rotovap until a free-flowing powder remains. Load this powder into a solid load cartridge or on top of the column.[1]

2. Column Sizing

  • Use a silica ratio of 40:1 (Silica weight : Crude weight) for difficult separations.[1]

  • Example: For 1.0 g crude, use a 40 g silica cartridge.[1]

3. Gradient Elution Profile

  • System: Hexane / Ethyl Acetate (If Toluene is unavailable, otherwise substitute Hexane with Toluene).[1]

  • Flow Rate: Standard for column size (e.g., 40 mL/min for a 40g column).[1]

Time (CV)% Solvent B (EtOAc)Phase Description
0 - 20%Equilibration: Elute very non-polar impurities.
2 - 50% → 5%Isocratic Hold: Stabilize the column.[1]
5 - 155% → 25%Separation Ramp: Shallow gradient to resolve isomers.
15 - 2025% → 50%Flush: Elute polar byproducts (dinitrated species).[1]

Note: If using Toluene/Hexane, run an isocratic method at the % determined by TLC (e.g., 60% Toluene).

Module 3: Troubleshooting & FAQs

Q: I see two spots very close together. Which one is my product? A: In the nitration of 2'-chloroacetophenone:

  • Spot 1 (Higher Rf): Likely 2'-chloro-3'-nitroacetophenone (Impurity).[1] The nitro group is flanked by the Cl and Acetyl, reducing its interaction with silica (shielding).[1]

  • Spot 2 (Lower Rf): Likely 2'-chloro-5'-nitroacetophenone (Target).[1][2] The nitro group is more exposed and interacts stronger with the stationary phase.[1]

  • Validation: You must confirm fractions via 1H-NMR.[1] Look for the aromatic splitting pattern. The 5'-nitro isomer will show a specific coupling pattern (doublet of doublets) distinct from the 3'-nitro.[1]

Q: My compound is crystallizing in the fraction tubes. A: This is common for this compound (Mp ~62°C).[1]

  • Immediate Fix: Add a small amount of DCM to the tubes immediately after collection.[1]

  • Process Fix: Ensure your fraction collector racks are not in a cold draft.[1]

Q: Can I just recrystallize instead of running a column? A: Yes, and this is often preferred for scale-up.[1]

  • Protocol: Recrystallization from Ethanol or Methanol is highly effective.[1] The 5'-nitro isomer crystallizes readily, while the 3'-nitro isomer often stays in the mother liquor.[1]

  • Hybrid Approach: Perform a quick filtration column (plug filtration) to remove tars, then recrystallize the semi-pure solid to remove the regioisomer.

Visual Troubleshooting Logic

Troubleshooting Issue1 Issue: Co-eluting Isomers Action1 Switch to Toluene or decrease slope Issue1->Action1 Issue2 Issue: Precipitation on Column Action2 Use Solid Loading (Dry Load) Issue2->Action2 Issue3 Issue: Low Recovery Action3 Check for crystallization in fraction tubes Issue3->Action3

Caption: Quick-reference guide for common purification failures.

References

  • ChemicalBook. (2025).[1][3] 2'-Chloro-5'-nitroacetophenone Properties and Safety. Retrieved from

  • TCI Chemicals. (n.d.).[1] Product Specification: 2'-Chloro-5'-nitroacetophenone.[1][2] Retrieved from

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for nitration workup and crystallization of nitro-aromatics).

  • Phenomenex. (n.d.). HPLC/GC Column Selection Guide for Nitro-aromatics. Retrieved from (General reference for isomer separation principles).[1]

Sources

Dealing with exothermic reactions in the synthesis of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Profiles & Thermal Runaway Risks

Executive Summary & Chemical Context

You are accessing this guide because you are encountering or planning for thermal challenges in the nitration of 2'-chloroacetophenone (CAS: 532-27-4) to synthesize 2'-chloro-5'-nitroacetophenone .

This transformation utilizes a mixed-acid nitration (


), a reaction class notorious for high exothermicity (

) and "sleeping giant" induction periods. Unlike standard nitrations, this substrate presents a dual hazard:[1]
  • Thermal Runaway: Rapid decomposition of the nitro-product or intermediate complexes.

  • Chemical Weapon Release: The starting material, 2-chloroacetophenone, is a potent lachrymator (CN gas). A thermal event that breaches containment will aerosolize a riot-control agent into your lab.

The Golden Rule: Heat generation must never exceed heat removal capacity. If the temperature does not rise when reagent is added, you are in immediate danger of accumulation.

Troubleshooting Guide (Q&A Format)

This section addresses specific thermal behaviors reported by users in the field.

Scenario A: The "Silent" Accumulation

Q: I am adding the nitrating mixture at -10°C. I have added 20% of the acid, but I see no temperature rise. Should I increase the addition rate?

A: ABSOLUTELY NOT. STOP IMMEDIATELY. Diagnosis: You are likely experiencing an induction period or "accumulation." At -10°C, the viscosity of the sulfuric acid matrix may prevent immediate mixing, or the activation energy threshold hasn't been crossed. The Risk: The unreacted nitric acid is building up in the reactor. Once the reaction triggers (often due to a minor temperature fluctuation or a sudden mixing vortex), all the accumulated reagent will react simultaneously. This results in a pseudo-adiabatic thermal spike that will overwhelm your cryostat, leading to a runaway. Corrective Action:

  • Stop addition instantly.[2]

  • Increase stirring speed (RPM) to ensure homogeneity.

  • Allow the internal temperature to rise slightly (e.g., to -5°C) to "ignite" the reaction under controlled conditions.

  • Resume addition only when you see a predictable exotherm response to each drop.

Scenario B: The Temperature Spike

Q: During addition, the temperature spikes from -15°C to +5°C within seconds, even with the jacket set to -20°C. Why?

A: Your "Dosing Number" is too high. Diagnosis: The rate of heat generation (


) has exceeded the rate of heat removal (

). This is often caused by:
  • Dosing Rate: Adding acid faster than the cryostat can remove heat.

  • Surface Area: Using a flask where the surface-area-to-volume ratio is too low (common when scaling from 100mL to 1L). Corrective Action:

  • Pause the addition.

  • Check the

    
     (difference between jacket temp and internal temp). If 
    
    
    
    , your heat transfer is inefficient.
  • Pro-Tip: Dilute the nitric acid with sulfuric acid before addition (pre-mixed nitrating acid) rather than adding neat nitric acid. This adds thermal mass and dilutes the energy density of the drops.

Scenario C: Post-Reaction "Kick"

Q: The reaction was stable at 0°C. I turned off the cooling to warm to room temp, and the temperature suddenly shot up to 40°C.

A: You have unreacted intermediate or oxidative side-reactions. Diagnosis: Nitrations often have a secondary oxidative phase if excess nitric acid is present. Warming up too fast can trigger the oxidation of the side chain or the ring. Corrective Action:

  • Never allow the reaction to warm passively without monitoring.

  • Quench the reaction cold (pour reaction mixture onto ice) rather than warming it up to quench.

Validated Protocol: The "Safety Interlock" Method

This protocol uses a Self-Validating Logic approach. You do not proceed to the next step until the system confirms stability.

Reagents:

  • Substrate: 2'-Chloroacetophenone (Solid)

  • Solvent/Catalyst: Conc.

    
     (acts as solvent and catalyst)
    
  • Reagent: Fuming

    
     (or mixed acid)
    

Step-by-Step Methodology:

  • Dissolution (The Heat Sink):

    • Dissolve 2'-chloroacetophenone in conc.

      
      .
      
    • Note: This dissolution is exothermic. Cool to -15°C before adding any nitric acid. Ensure the solid is fully dissolved; a slurry can trap reagents.

  • The "Test Drop" Phase:

    • Add exactly 0.5 mL of the nitrating mixture.

    • Validation: Wait. Observe a temperature rise of 1-2°C followed by a return to baseline. If no rise occurs, do not proceed.

  • Controlled Addition (The Interlock Loop):

    • Set a strict internal temperature limit (

      
      ).
      
    • Add acid dropwise.[2]

    • Rule: If

      
      , stop dosing. Resume only when 
      
      
      
      .
  • The Quench (Inverse Addition):

    • Never add water to the reaction flask.

    • Pour the reaction mixture slowly onto a stirred slurry of ice/water (approx. 5x volume).

    • Why: Adding water to the acid creates a localized superheated zone (steam explosion) that can vaporize the lachrymator.

Visualizing the Safety Logic

The following diagram illustrates the "Interlock" decision-making process required during the addition phase.

NitrationSafety Start Start Nitration Phase (T_internal = -15°C) Check_Stir Verify Stirring Vortex (Avoid Hotspots) Start->Check_Stir Add_Drop Add Reagent (Small Aliquot) Check_Stir->Add_Drop Wait Wait 30-60 Seconds (Induction Check) Add_Drop->Wait Decision_Temp Check Temperature Response Wait->Decision_Temp No_Rise No Temp Rise? (Accumulation Risk) Decision_Temp->No_Rise Flatline Temp_Spike Temp > 0°C? (Runaway Risk) Decision_Temp->Temp_Spike Spike Normal_Exo Controlled Exotherm (-15°C to -10°C) Decision_Temp->Normal_Exo Pulse Action_Stop STOP ADDITION Increase Stirring No_Rise->Action_Stop Action_Cool MAX COOLING Stop Addition Temp_Spike->Action_Cool Action_Continue Continue Addition Normal_Exo->Action_Continue Action_Stop->Wait Re-evaluate Action_Cool->Wait Wait for T < -10°C Action_Continue->Add_Drop Next Aliquot

Figure 1: The "Dosing Loop" logic. Note the critical red paths for "No Temp Rise" (Accumulation) and "Temp Spike" (Runaway).

Data Summary: Thermal & Chemical Parameters
ParameterValue / ConditionTechnical Rationale
Target Isomer 2'-Chloro-5'-nitroacetophenoneDirected by Acetyl (meta) and Cl (ortho/para) synergy.
Reaction Enthalpy

High energy release typical of mixed-acid nitration.
Critical Temp (

)

Above this, dinitration and oxidative degradation risks increase.
Preferred Solvent Conc.

Acts as solvent and dehydrating agent to generate

.
Quench Method Inverse (Mix into Ice)Prevents steam explosion and vaporization of lachrymator.
Lachrymator Risk High (CN Gas precursor)Requires fume hood + full face shield + chemically resistant gloves.
References
  • US Environmental Protection Agency (EPA). (2000). 2-Chloroacetophenone (CN) Fact Sheet. Integrated Risk Information System. [Link]

  • Organic Syntheses. (1951). m-Nitroacetophenone (Analogous Nitration Procedure). Coll. Vol. 3, p. 560. [Link]

  • Zalosh, R. (2003). Industrial Fire Protection Engineering. (Chapter on Runaway Reactions and Nitration Hazards). Wiley. [Link]

Sources

Monitoring the progress of 2'-Chloro-5'-nitroacetophenone synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-SYN-2CL5N-TLC Topic: Monitoring the Nitration of 2'-Chloroacetophenone to 2'-Chloro-5'-nitroacetophenone via TLC Status: Active / Verified Last Updated: 2024-05-20[1]

Executive Summary

This guide provides a validated protocol for monitoring the regioselective nitration of 2'-chloroacetophenone.[1] The primary challenge in this synthesis is distinguishing the target 5'-nitro isomer (Major) from the 3'-nitro isomer (Minor) and the starting material (SM), which is a potent lachrymator (tear gas agent).[1]

Critical Safety Warning: 2'-Chloroacetophenone (Starting Material) is a severe lachrymator (CN gas).[1] All TLC spotting and plate development must be performed inside a functioning fume hood.[1] Do not view the plate under UV light outside the hood until all solvent has evaporated and the plate is stored in a sealed bag or container.

Module 1: The Chemical Context & Separation Logic

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of 2'-chloroacetophenone using mixed acid (


).
  • Starting Material (SM): 2'-Chloroacetophenone (

    
     in 20% EtOAc/Hex)[1]
    
  • Target Product (P): 2'-Chloro-5'-nitroacetophenone (

    
    )[1]
    
  • Major Impurity (Imp-A): 2'-Chloro-3'-nitroacetophenone (Regioisomer)[1]

  • Minor Impurity (Imp-B): Dinitro species (Over-nitration)[1]

Why They Separate (The Science)

Both the acetyl and chloro groups direct the incoming nitro group to the same positions (3 and 5).

  • Position 5 (Target): Sterically accessible.[1]

  • Position 3 (Impurity): Located between the acetyl and chloro groups. Severe steric hindrance reduces yield but does not eliminate it.[1]

Polarity Ranking (Silica Gel):


[1]

Note: The exact elution order of the 3- and 5-isomers can vary based on mobile phase modifiers, but the SM will consistently elute significantly higher than the nitro products.

Module 2: Validated TLC Protocol

Stationary Phase
  • Type: Silica Gel

    
     (Aluminum or Glass backed).[1]
    
  • Activation: Pre-heating plates at

    
     for 30 mins is recommended if humidity is high, to ensure sharp bands.[1]
    
Mobile Phase Optimization

We recommend a gradient screening approach.[1]

Solvent System (v/v)PurposeExpected Result
Hexane : EtOAc (90:10) Initial CheckSM moves (

). Products stay near baseline. Good for checking SM purity.
Hexane : EtOAc (80:20) Standard Run Optimal. SM (

), Product (

).[1] Good separation of isomers.[1]
Hexane : EtOAc (60:40) Impurity CheckMoves dinitro impurities off the baseline. SM will co-elute with solvent front.[1]
Visualization Methods
  • UV (254 nm): Primary method.[1] All compounds contain aromatic rings and carbonyls, showing strong quenching (dark spots on green background).[1]

  • 2,4-DNP Stain: Secondary confirmation. Dip and heat. Ketones turn yellow/orange.[1] Useful to confirm the acetyl group is intact.

Module 3: Workflow Visualization

The following diagram outlines the decision-making process for monitoring the reaction progress.

NitrationMonitoring Start Start Reaction (T=0 min) Sample Sample Aliquot (Mini-workup: EtOAc/H2O) Start->Sample Spot Spot TLC (Hex:EtOAc 8:2) Sample->Spot CheckSM Check SM Spot (Top Spot, Rf ~0.7) Spot->CheckSM Wait Continue Stirring (+30 mins) CheckSM->Wait SM > 5% CheckByprod Check Impurity Profile (Baseline/Middle) CheckSM->CheckByprod SM < 5% Quench Reaction Complete Proceed to Workup Wait->Sample AddAcid Add Reagent (Stalled Reaction) CheckByprod->Quench Clean Profile CheckByprod->AddAcid Stalled / No Change

Caption: Figure 1.[1] Decision logic for monitoring the nitration progress. "SM" denotes Starting Material.[1]

Module 4: Troubleshooting & FAQs

Q1: The starting material and product spots are overlapping (co-elution). How do I fix this?

Issue: Poor resolution between the non-polar SM and the nitro-product. Resolution:

  • Reduce Polarity: Switch to Hexane:EtOAc (90:10) or Hexane:DCM (70:30) . The nitro group adds significant polarity; reducing the polar solvent (EtOAc) will retard the product (

    
    ) more than the SM, widening the gap.
    
  • Check Loading: You may be overloading the plate.[1] Dilute your sample (1 drop reaction mix in 1 mL EtOAc) and spot less volume.

Q2: I see a strong dark spot at the very baseline that won't move.

Issue: Formation of polar dinitro-species or salts. Resolution: Perform a "mini-workup" before spotting.

  • Take 50

    
    L of reaction mixture.
    
  • Add to 0.5 mL water and 0.5 mL Ethyl Acetate in a small vial.

  • Shake and let layers separate.[1]

  • Spot the organic (top) layer only.[1] Why? This removes inorganic acids (

    
    ) that cause streaking and baseline retention.[1]
    
Q3: The spots are "tailing" or streaking badly.

Issue: Residual acid on the silica plate. Resolution: Add 0.5% Acetic Acid or 0.1% Triethylamine to your mobile phase.[1]

  • For this specific reaction: Since the product is neutral/acidic (due to electron withdrawal), acid traces usually cause the tailing.[1] Adding a drop of acetic acid to the eluent often sharpens the nitro-ketone spots.

Q4: How do I distinguish the 3'-nitro isomer from the 5'-nitro target?

Issue: Regioisomers often have very similar


 values.
Resolution: 
  • Multiple Elutions: Run the plate in 90:10 Hex:EtOAc, dry it, and run it again in the same solvent. This effectively doubles the plate length.

  • Change Selectivity: Switch solvent classes. If Hexane/EtOAc fails, try Toluene:Acetone (95:5) .[1] The pi-pi interactions of Toluene with the aromatic rings can differentiate the steric environments of the 3- and 5-isomers.

Module 5: Experimental Data Summary

Compound

(Hex:EtOAc 8:2)
Appearance (UV 254)Appearance (DNP Stain)
2'-Chloroacetophenone 0.65 - 0.75Dark Purple/BlackOrange
2'-Chloro-5'-nitroacetophenone 0.35 - 0.45Dark BlackYellow/Orange
2'-Chloro-3'-nitroacetophenone 0.30 - 0.40Dark BlackYellow/Orange
Dinitro- impurities < 0.10Faint GreyWeak Yellow

References

  • Org. Syn. Procedure (Analogous Nitration): Corson, B. B.; Hazen, R. K.[1] m-Nitroacetophenone.[1][2] Organic Syntheses, Coll.[1] Vol. 2, p.434 (1943).[1] Context: Establishes the baseline protocol for nitrating acetophenones and the expected meta-direction (relative to acetyl).

  • Safety Data (Lachrymator): National Oceanic and Atmospheric Administration (NOAA).[1] 2-CHLOROACETOPHENONE - CAMEO Chemicals.[1] Context: Critical safety data regarding the handling of the starting material (CN Gas).

  • TLC Methodology: Merck Millipore.[1] TLC Tips and Tricks: Choice of Solvent System. Context: General guidelines for mobile phase optimization and troubleshooting tailing issues.

  • Regioselectivity Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Standard Text). Context: Theoretical grounding for the ortho/para vs meta directing conflict in disubstituted benzenes.

Sources

Technical Support Center: Synthesis & Work-up of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical isolation and purification challenges associated with 2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) . While the nitration of 2'-chloroacetophenone is chemically straightforward, the work-up is frequently complicated by the product's low melting point (60–64 °C) and the formation of the unwanted 3'-nitro isomer.

This document replaces standard "recipe-style" instructions with a Troubleshooting & Optimization Hub , designed to help you navigate specific failure modes like "oiling out," acid entrapment, and isomeric separation.

Part 1: The "Golden Path" Protocol

Before troubleshooting, verify your baseline procedure aligns with this optimized workflow.

ParameterStandard ConditionRationale
Reagents 2'-Chloroacetophenone, HNO₃ (fuming), H₂SO₄Mixed acid generates the active nitronium ion (

).[1]
Temperature -5°C to 0°C (Addition)Critical. Higher temps (>10°C) increase 3'-nitro isomer and dinitro byproducts.
Quench Poured over crushed ice (Ratio 1:5)High dilution prevents acid hydrolysis of the ketone.
Isolation Filtration of precipitateProduct is insoluble in water; acid remains in filtrate.
Purification Recrystallization (EtOH or MeOH)Removes 3'-nitro isomer and trace acids.

Part 2: Troubleshooting Modules (Q&A)

Module A: The "Oiling Out" Phenomenon

User Question: "Upon pouring the reaction mixture onto ice, the product didn't precipitate as a solid. Instead, it formed a sticky, orange oil at the bottom. How do I recover the solid?"

Technical Diagnosis: This is the most common issue with 2'-Chloro-5'-nitroacetophenone. The product has a melting point of 62 °C .[2] If the heat of dilution (exotherm) raises the quench water temperature above ~50°C, or if impurities (like the 3'-nitro isomer) depress the melting point, the product will oil out.

Corrective Protocol:

  • Temperature Control: Ensure you use crushed ice , not just cold water. The ice mass should be at least 5x the volume of the acid mixture.

  • Agitation: Vigorous stirring is required during the pour to disperse the oil into droplets, allowing them to freeze into solid beads rather than coalescing into a massive clump.

  • The "Seeding" Trick: If an oil layer forms:

    • Decant the acidic aqueous layer carefully.

    • Add fresh ice-cold water.

    • Scratch the side of the beaker with a glass rod at the interface of the oil and water.

    • Pro-Tip: If you have a seed crystal from a previous batch, add it now. The oil should crystallize rapidly.

Module B: Isomer Management (The 3'-Nitro Impurity)

User Question: "NMR shows a ~10% impurity. The peaks are slightly shifted. Is this the 3-nitro isomer, and how do I remove it?"

Technical Diagnosis: Yes. While the 5-position is electronically favored (para to Cl, meta to Acetyl), the 3-position (ortho to Cl, meta to Acetyl) is also activated but sterically hindered. Higher reaction temperatures favor the 3-isomer.

Directing Logic:

  • Acetyl Group: Deactivating, meta-director.

  • Chloro Group: Deactivating, ortho/para-director.

  • Synergy: Position 5 is meta to Acetyl and para to Chloro (Cooperative). Position 3 is meta to Acetyl and ortho to Chloro (Competitive/Steric).

Purification Protocol (Recrystallization): The 3'-nitro isomer is generally more soluble in alcohols than the 5'-nitro isomer.

  • Solvent: Use Ethanol (95%) or Methanol .

  • Method: Dissolve crude solid in minimum boiling ethanol.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Filtration: Filter the crystals. The 3'-isomer will largely remain in the mother liquor.

  • Validation: Check the aromatic region of the

    
    H-NMR. The 5'-nitro isomer shows a characteristic coupling pattern (d, dd, d) with distinct splitting compared to the 3'-isomer.
    
Module C: Persistent Acidity

User Question: "My dried product turns litmus paper red and degrades upon storage. I washed it with water on the filter."

Technical Diagnosis: Nitro-compounds often trap mineral acids (H₂SO₄/HNO₃) within the crystal lattice or inside amorphous agglomerates. Simple water washing is insufficient because the water cannot penetrate the hydrophobic clumps.

Corrective Protocol:

  • Mechanical Disruption: Transfer the crude wet cake from the filter back into a beaker.

  • Neutralization Slurry: Suspend the solid in 5% Sodium Bicarbonate (NaHCO₃) solution.

  • Grinding: Stir vigorously for 15-20 minutes. If the solid is chunky, use a glass rod to break it up while in the bicarbonate solution. This releases trapped acid pockets.

  • Final Wash: Filter and wash with copious water until the filtrate is neutral (pH 7).

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points during the work-up procedure.

WorkUpProcedure Reaction Reaction Mixture (H2SO4/HNO3 + Substrate) Quench Quench on Crushed Ice (Maintain T < 10°C) Reaction->Quench Slow Addition StateCheck State of Product? Quench->StateCheck Solid Precipitate (Solid) StateCheck->Solid Ideal Oil Oiling Out StateCheck->Oil Too Hot/Impure Filter1 Filtration Solid->Filter1 FixOil 1. Decant Water 2. Add Fresh Ice Water 3. Scratch/Seed Oil->FixOil FixOil->Solid Crystallizes Neut Reslurry in 5% NaHCO3 (Break Agglomerates) Filter1->Neut Remove Acid Filter2 Final Filtration & Dry Neut->Filter2 Recryst Recrystallization (Ethanol or MeOH) Filter2->Recryst Remove Isomers Pure Pure 2'-Chloro-5'-nitroacetophenone (MP: 62-64°C) Recryst->Pure

Figure 1: Decision tree for the isolation and purification of 2'-Chloro-5'-nitroacetophenone, highlighting the intervention for "oiling out" events.

Part 4: Analytical Data & Validation

Use the table below to verify your isolated product.

PropertyValue / ObservationNotes
Appearance Pale yellow to off-white needlesDark yellow/orange indicates impurities or dinitro species.
Melting Point 60 – 64 °C Sharp range (<2°C) indicates high purity. Broad range (<60°C) suggests isomer contamination.
Solubility Soluble in MeOH, EtOH, DCM, EtOAcInsoluble in cold water.

H-NMR (DMSO-d6)

2.65 (s, 3H, Acetyl)
Look for the aromatic pattern: H-3 (d), H-4 (dd), H-6 (d).
Storage Cool, Dry, DarkNitro compounds can be light-sensitive over long periods.

References

  • Blau, L., et al. (2013).[3] Synthesis and evaluation of new 2-chloro-5-nitro-acetophenone derivatives as potential anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 67, 142-151.[3]

  • TCI Chemicals. (n.d.). Product Specification: 2'-Chloro-5'-nitroacetophenone (CAS 23082-50-0).[4] TCI America.

  • Sigma-Aldrich. (n.d.).[5] 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (Related Structure/Physical Data). Merck KGaA.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90978, 2'-Chloro-5'-nitroacetophenone.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for aromatic nitration and mixed-acid work-up procedures).

Sources

Navigating the Nuances of Nitration: A Technical Guide to the Regioselectivity of 2'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with the nitration of 2'-chloroacetophenone. Here, we delve into the critical role of temperature in dictating the regioselectivity of this reaction, providing troubleshooting advice and in-depth answers to frequently encountered challenges. Our goal is to empower you with the scientific understanding and practical knowledge to achieve your desired synthetic outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the nitration of 2'-chloroacetophenone?

The nitration of 2'-chloroacetophenone is an electrophilic aromatic substitution (EAS) reaction.[1] The substituents already on the benzene ring, the acetyl group (-COCH₃) and the chlorine atom (-Cl), will direct the incoming nitro group (-NO₂) to specific positions. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature.[1][2][3] The chlorine atom, while also deactivating due to its inductive effect, is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[4]

Therefore, you can expect a mixture of isomers, primarily:

  • 2-Chloro-5-nitroacetophenone (meta to the acetyl group and para to the chlorine)

  • 2-Chloro-3-nitroacetophenone (meta to the acetyl group and ortho to the chlorine)

  • 2-Chloro-6-nitroacetophenone (ortho to both the acetyl and chloro groups)

  • 2-Chloro-4-nitroacetophenone (para to the acetyl group and meta to the chlorine)

The relative amounts of these isomers are highly dependent on the reaction conditions, most notably temperature.

Q2: How does temperature influence the regioselectivity of this nitration?

Temperature is a critical parameter that can shift the balance between kinetic and thermodynamic control of a reaction.[5][6]

  • At lower temperatures (typically 0°C or below) , the reaction is under kinetic control .[5][7] This means the major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy.[6][8]

  • At higher temperatures , the reaction may approach thermodynamic control , where the most stable product is favored.[5][6][8] This requires that the reaction is reversible to some extent, allowing for an equilibrium to be established. While aromatic nitration is generally considered irreversible, temperature can still influence the product distribution by providing enough energy to overcome higher activation barriers, leading to more stable products.[5]

For the nitration of 2'-chloroacetophenone, lower temperatures generally favor substitution at the positions most activated by the chlorine atom (ortho and para to it), while higher temperatures can lead to an increase in the proportion of the thermodynamically more stable isomers.

Q3: Why am I getting a complex mixture of products even at low temperatures?

The directing effects of the acetyl and chloro groups are somewhat opposed. The acetyl group strongly deactivates the ring, making the reaction sluggish, while the chloro group directs to positions that are also influenced by the acetyl group's deactivating effect. This inherent electronic conflict can lead to a mixture of products.

Furthermore, steric hindrance plays a significant role.[9][10] The position ortho to both the chloro and acetyl groups (the 6-position) is highly sterically hindered, and substitution at this position is generally disfavored. The formation of multiple products is a common outcome in this specific reaction. Careful control of reaction time, temperature, and the rate of addition of the nitrating agent is crucial to maximize the yield of the desired isomer.[7]

Q4: What is the role of the nitrating mixture (HNO₃/H₂SO₄)?

The combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Isomer - Incorrect Temperature: The reaction may be favoring an undesired isomer due to being under the wrong (kinetic or thermodynamic) control. - Suboptimal Reaction Time: Insufficient time may lead to incomplete reaction, while excessive time can promote side reactions. - Inefficient Mixing: Poor agitation can lead to localized overheating and side product formation.[7]- Optimize Temperature: For kinetically controlled products, maintain a low temperature (e.g., -5 to 0°C).[7] For potentially more thermodynamically stable products, a carefully controlled higher temperature might be explored, though this risks increased side product formation. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of products. - Ensure Vigorous Stirring: Use a mechanical stirrer to maintain a homogeneous reaction mixture.[7]
Formation of Dinitrated Products - Excess Nitrating Agent: Using too much of the nitrating mixture can lead to a second nitration of the product. - Elevated Temperature: Higher temperatures increase the reaction rate and the likelihood of multiple nitrations.[11]- Use Stoichiometric Amounts: Carefully control the molar ratio of the nitrating agent to the 2'-chloroacetophenone. - Maintain Low Temperature: Perform the reaction at or below 0°C to minimize the rate of the second nitration.[7]
Charring or Darkening of the Reaction Mixture - Runaway Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to decomposition and the formation of tar-like byproducts. - Local Hotspots: Inefficient stirring can cause localized areas of high temperature.[7]- Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the cooled solution of 2'-chloroacetophenone in sulfuric acid. - Efficient Cooling: Use an ice-salt bath or a cryocooler to maintain the desired low temperature throughout the addition.[7]
Difficulty in Isolating and Purifying the Desired Isomer - Similar Physical Properties of Isomers: The various nitro-isomers of 2'-chloroacetophenone may have similar polarities and boiling points, making separation by chromatography or distillation challenging.- Recrystallization: This can be an effective method if a suitable solvent system can be found that selectively crystallizes the desired isomer. - Column Chromatography: Use a high-resolution silica gel column and carefully optimize the eluent system to achieve separation.

Experimental Protocols

Protocol 1: Kinetically Controlled Nitration (Favoring Ortho/Para to Chlorine)

This protocol is designed to be performed at a low temperature to favor the kinetically controlled products.

Materials:

  • 2'-Chloroacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Salt

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to between -5 and 0°C.

  • Slowly add 2'-chloroacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cooled nitrating mixture dropwise to the solution of 2'-chloroacetophenone, ensuring the reaction temperature does not exceed 0°C.[7] The addition should take approximately 30-45 minutes.[7]

  • After the addition is complete, continue stirring at 0°C for an additional 30 minutes.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Analysis of Isomer Distribution

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Dissolve a small, representative sample of the crude product in a suitable solvent (e.g., ethyl acetate for GC-MS and HPLC, or CDCl₃ for NMR).

  • GC-MS/HPLC Analysis: Inject the sample into the instrument to separate the different isomers. The relative peak areas will give an approximate ratio of the isomers formed. Mass spectrometry will confirm the molecular weight of the nitrated products.

  • NMR Analysis: Obtain ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns of the aromatic protons and carbons will allow for the unambiguous identification of each isomer.[12][13]

Visualizing the Reaction Landscape

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Chloroacetophenone 2'-Chloroacetophenone Low_Temp Low Temperature (Kinetic Control) 2_Chloroacetophenone->Low_Temp Nitration High_Temp Higher Temperature (Thermodynamic Influence) 2_Chloroacetophenone->High_Temp Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Low_Temp Nitrating_Mixture->High_Temp Kinetic_Products Kinetic Products (Faster Formation) Low_Temp->Kinetic_Products Favors Thermodynamic_Products Thermodynamic Products (More Stable) High_Temp->Thermodynamic_Products May Favor Kinetic_Products->Thermodynamic_Products Equilibration (if reversible)

Caption: Temperature's role in directing reaction pathways.

G Start Start: 2'-Chloroacetophenone in H₂SO₄ Step1 Cool to -5 to 0°C Start->Step1 Step2 Slowly Add Nitrating Mixture Step1->Step2 Step3 Stir at 0°C (30 min) Step2->Step3 Step4 Quench on Ice Step3->Step4 Step5 Filter and Wash Step4->Step5 End Crude Product Step5->End

Caption: Workflow for kinetically controlled nitration.

References

  • Foundations of Chemical and Biological Engineering I. Kinetic & Thermodynamic Control. Available from: [Link]

  • Organic Syntheses. Acetophenone, m-nitro-. Available from: [Link]

  • Automate.video. Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Available from: [Link]

  • ResearchGate. Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid. Available from: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • PubMed. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile. Available from: [Link]

  • Chemistry Steps. Ortho, Para, Meta. Available from: [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link]

  • Reddit. para vs meta vs ortho addition?? : r/OrganicChemistry. Available from: [Link]

  • Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available from: [Link]

  • IS MUNI. Synthesis of 3-nitroacetophenone. Available from: [Link]

  • Nitration and aromatic reactivity. Available from: [Link]

  • 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. Available from: [Link]

  • CK-12 Foundation. Electrophilic Substitution Reactions - Haloarenes. Available from: [Link]

  • Science. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available from: [Link]

  • Pediaa. Difference Between Ortho Para and Meta Substitution. Available from: [Link]

  • YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]

  • ResearchGate. (PDF) Electrophilic Nitration of Electron-Rich Acetophenones. Available from: [Link]

  • Organic Syntheses. o-NITROACETOPHENONE. Available from: [Link]

  • Google Patents. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • Semantic Scholar. Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangement. Available from: [Link]

  • ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. Available from: [Link]

  • SIELC Technologies. 2-Chloroacetophenone. Available from: [Link]

  • Google Patents. CN109232259B - A kind of preparation method of nitroacetophenone.
  • ERIC. Spectroscopy Data for Undergraduate Teaching. Available from: [Link]

  • Physics & Maths Tutor. 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. Available from: [Link]

Sources

Validation & Comparative

Validation Guide: 2'-Chloro-5'-nitroacetophenone Structure via 1H & 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

In the synthesis and quality control of 2'-Chloro-5'-nitroacetophenone , the primary challenge is not merely identifying the compound but distinguishing it from its critical regioisomers, specifically 2'-Chloro-4'-nitroacetophenone , and unreacted starting material (2'-Chloroacetophenone ).[1][2]

While Mass Spectrometry (MS) confirms the molecular weight (


), it fails to distinguish regioisomers efficiently.[1] NMR spectroscopy is the superior alternative , offering definitive structural proof through spin-spin coupling analysis (

-coupling).[1]
Comparative Matrix: Target vs. Alternatives
FeatureTarget: 5'-Nitro Isomer Impurity: 4'-Nitro Isomer Precursor: 2'-Cl-Acetophenone
Key Structural Risk N/A (Desired Product)Common Nitration By-productIncomplete Reaction
Aromatic System 1,2,5-trisubstituted1,2,4-trisubstituted1,2-disubstituted
Diagnostic 1H Signal H6 (Isolated doublet,

)
H3 (Isolated singlet)Multiplet region (7.3-7.5 ppm)
Coupling Pattern One Ortho + One MetaOne Ortho + One Para (or isolated)Complex ABCD system

Strategic Workflow

The following diagram outlines the logical flow for validating the structure, ensuring that common pitfalls (solvent effects, isomer confusion) are mitigated.

ValidationWorkflow Start Crude Sample (Nitration Product) Prep Sample Prep: ~10mg in CDCl3 (Avoid DMSO unless solubility issue) Start->Prep H_NMR Acquire 1H NMR (16 scans min) Prep->H_NMR Decision Analyze Aromatic Region (7.5 - 8.8 ppm) H_NMR->Decision PathA Pattern: 1 Doublet (J~9Hz) + 1 dd (J~9, 2.5Hz) + 1 Doublet (J~2.5Hz) Decision->PathA Ortho + Meta Coupling PathB Pattern: 1 Singlet + 2 Doublets (J~8Hz) Decision->PathB Para/Isolated Signals ResultA CONFIRMED: 2'-Chloro-5'-nitroacetophenone PathA->ResultA ResultB REJECTED: 2'-Chloro-4'-nitroacetophenone PathB->ResultB

Figure 1: Decision tree for distinguishing the 5-nitro target from the 4-nitro impurity based on coupling constants.

Experimental Protocol

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    .[1][2]
    • Reasoning:

      
       minimizes viscosity-induced line broadening, allowing for sharper resolution of the critical meta-coupling (
      
      
      
      ) required to identify the H6 proton.[1][2]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1][2][3]

Instrument Parameters
  • Frequency: 300 MHz minimum (400+ MHz recommended for clear separation of H3/H4).

  • Pulse Sequence: Standard 1D proton (zg30).[1][2]

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the aromatic protons relative to the methyl group.
    

1H NMR Validation Data

The structure of 2'-Chloro-5'-nitroacetophenone possesses a specific substitution pattern that dictates the splitting.

Structure Visualization:

  • Position 1: Acetyl (

    
    )[1][2]
    
  • Position 2: Chloro (

    
    )[1][2][4][5]
    
  • Position 5: Nitro (

    
    )
    
Expected Chemical Shifts & Assignments ( )
Shift (

, ppm)
Mult.IntegrationCoupling (

, Hz)
AssignmentStructural Logic
2.68 s3H-

Methyl alpha to carbonyl.[1][2]
7.65 d1H

H3 Ortho to Cl.[1] Shielded relative to H4/H6.[1]
8.25 dd1H

H4 Ortho to

, Meta to Cl. Deshielded.
8.55 d1H

H6 Diagnostic Peak. Ortho to both

and Acetyl.[1] Most deshielded.[1]
Interpretation Guide (Self-Validation)
  • The H6 Signal (The "Flag"): Look for the most downfield signal (~8.5+ ppm).[1] In the 5-nitro isomer, this proton is "sandwiched" between two electron-withdrawing groups (Acetyl and Nitro).[1] It has no ortho neighbors, so it appears as a doublet with a small coupling constant (

    
    )  due to meta-coupling with H4.[1]
    
  • The H3 Signal: Look for a doublet with a large coupling (

    
    ).[1] This represents H3 coupling to H4.[1]
    
  • Differentiation from 4-Nitro Isomer:

    • If you see a Singlet in the aromatic region, you likely have the 4-nitro isomer (where H3 is isolated between Cl and

      
      ).[1][2]
      
    • The 5-nitro target must not have an aromatic singlet.[1][2]

13C NMR Validation Data

Carbon NMR provides complementary confirmation, particularly verifying the presence of the carbonyl and the specific carbon environments.[1]

Shift (

, ppm)
TypeAssignmentNotes
30.5

MethylTypical acetyl methyl.[1][2]
125.0

C6Ortho to Acetyl/Nitro.[1]
127.5

C4Ortho to Nitro.[1]
132.0

C3Ortho to Cl.[1]
138.5

C2 (C-Cl)Ipso carbon attached to Chlorine.[1][2]
141.0

C1 (C-Acetyl)Ipso carbon attached to Carbonyl.[1][2]
146.5

C5 (

)
Ipso carbon attached to Nitro.[1][2]
198.5


Ketone Carbonyl.[1]

Mechanistic Pathway (Synthesis Context)

Understanding the origin of the isomers aids in interpreting the spectra.[1] Nitration of 2-chloroacetophenone is directed by the combined effects of the Chloro (Ortho/Para director) and Acetyl (Meta director) groups.[1]

NitrationPathway SM 2-Chloroacetophenone (Starting Material) Major MAJOR PRODUCT 2'-Chloro-5'-nitroacetophenone (Target) SM->Major Directing Effects: Cl(para) + Ac(meta) Minor MINOR IMPURITY 2'-Chloro-4'-nitroacetophenone SM->Minor Steric Hindrance (Less Favorable) Reagent HNO3 / H2SO4 Reagent->SM

Figure 2: Electrophilic aromatic substitution pathway showing the origin of the regioisomers.

The 5-position is electronically favored because it is para to the Chlorine (ortho/para director) and meta to the Acetyl group (meta director).[1] These directing effects reinforce each other at position 5, making it the major product.[1] Position 4 is less favorable, but traces may exist, necessitating the NMR check described in Section 4.[1]

References

  • SpectraBase. (2025).[1][6] 1H NMR Spectrum of 2-Chloroacetophenone. John Wiley & Sons.[1][6] [Link]

  • Oxford Instruments. (2024).[1][7] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. (Standard text for substituent effect calculation).

Sources

A Comparative Guide to the Synthetic Routes of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Chloro-5'-nitroacetophenone is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing chloro and nitro functionalities into more complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2'-Chloro-5'-nitroacetophenone, supported by mechanistic insights and detailed experimental protocols. We will explore two main strategies: the direct nitration of 2'-chloroacetophenone and a multi-step approach commencing with the synthesis of 2-chloro-5-nitrobenzoic acid. A third potential route, the Friedel-Crafts acylation of 1-chloro-4-nitrobenzene, is discussed but largely dismissed due to the inherent limitations of this reaction on strongly deactivated aromatic rings.

Strategic Overview of Synthetic Pathways

The synthesis of 2'-Chloro-5'-nitroacetophenone primarily revolves around the strategic introduction of the nitro group onto a pre-existing chloroacetophenone scaffold or the construction of the acetophenone functionality on a pre-nitrated and chlorinated benzene ring. The choice of route is dictated by factors such as starting material availability, desired purity, scalability, and safety considerations.

2'-Chloroacetophenone 2'-Chloroacetophenone 2'-Chloro-5'-nitroacetophenone 2'-Chloro-5'-nitroacetophenone 2'-Chloroacetophenone->2'-Chloro-5'-nitroacetophenone Route 1: Nitration o-Chlorobenzoic Acid o-Chlorobenzoic Acid 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid o-Chlorobenzoic Acid->2-Chloro-5-nitrobenzoic Acid Nitration 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzoic Acid->2-Chloro-5-nitrobenzoyl Chloride Acyl Chloride Formation 2-Chloro-5-nitrobenzoyl Chloride->2'-Chloro-5'-nitroacetophenone Route 2: Acylation

Caption: High-level overview of the two primary synthetic routes to 2'-Chloro-5'-nitroacetophenone.

Route 1: Nitration of 2'-Chloroacetophenone

This approach is the most direct, involving the electrophilic substitution of a nitro group onto the 2'-chloroacetophenone starting material. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.

Mechanistic Considerations and Regioselectivity

The nitration of 2'-chloroacetophenone is a classic example of electrophilic aromatic substitution. The acetyl group (-COCH₃) is a meta-director and a deactivating group due to its electron-withdrawing nature. Conversely, the chloro group (-Cl) is an ortho-, para-director and is also deactivating. The interplay of these directing effects leads to the formation of a mixture of isomers. The primary products expected are 2'-chloro-3'-nitroacetophenone, 2'-chloro-5'-nitroacetophenone, and potentially smaller amounts of other isomers. The desired 5'-nitro isomer is formed due to the para-directing effect of the chlorine atom. However, the formation of the 3'-nitro isomer, directed by the acetyl group, is a significant competing pathway.

cluster_0 Nitrating Mixture (HNO₃/H₂SO₄) cluster_1 Isomeric Products start 2'-Chloroacetophenone no2_plus NO₂⁺ (Nitronium ion) start->no2_plus Electrophilic Attack product_5_nitro 2'-Chloro-5'-nitroacetophenone (Desired Product) no2_plus->product_5_nitro product_3_nitro 2'-Chloro-3'-nitroacetophenone (Major Byproduct) no2_plus->product_3_nitro other_isomers Other Isomers (Minor) no2_plus->other_isomers

Caption: Reaction workflow for the nitration of 2'-chloroacetophenone, highlighting the formation of isomeric products.

Experimental Protocol: Nitration of 2'-Chloroacetophenone

Materials:

  • 2'-Chloroacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2'-chloroacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2'-chloroacetophenone in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the crude product and wash it with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting solid is a mixture of isomers. Purify the desired 2'-chloro-5'-nitroacetophenone by fractional crystallization from ethanol or by column chromatography on silica gel.

Performance and Challenges
ParameterPerformance Data
Yield Moderate to good (typically 50-70% for the mixture of isomers)
Purity (crude) Mixture of isomers, requiring extensive purification
Scalability Scalable, but requires careful temperature control due to the exothermic nature of nitration.
Safety Use of concentrated strong acids requires caution. The reaction is highly exothermic.
Environmental Generates acidic waste streams that require neutralization.

The primary challenge of this route is the separation of the desired 5'-nitro isomer from the 3'-nitro and other byproducts. As positional isomers, they often have very similar physical properties, making separation by crystallization or chromatography difficult and potentially leading to significant loss of the desired product.[1]

Route 2: Synthesis from 2-Chloro-5-nitrobenzoic Acid

This multi-step approach involves the initial synthesis of 2-chloro-5-nitrobenzoic acid, followed by its conversion to 2'-chloro-5'-nitroacetophenone. This route offers excellent control over the regiochemistry, as the substitution pattern is established early in the synthesis.

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This intermediate is readily prepared by the nitration of o-chlorobenzoic acid.[2] The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups both favor nitration at the 5-position, leading to the desired product with high regioselectivity.

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid [2]

Materials:

  • o-Chlorobenzoic Acid

  • Concentrated Sulfuric Acid (100%)

  • Nitric Acid (80%)

  • Ice

Procedure:

  • Dissolve o-chlorobenzoic acid in 100% sulfuric acid and cool the solution to below 0 °C in an ice-salt bath.[2]

  • Prepare a mixture of 80% nitric acid and 100% sulfuric acid.[2]

  • Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately one hour, maintaining the temperature below 0 °C to minimize the formation of byproducts.[2]

  • After the addition, allow the mixture to stand at room temperature for 10-12 hours, then slowly heat to 60 °C.[2]

  • Pour the reaction mixture onto ice to precipitate the product.[2]

  • Filter the solid 2-chloro-5-nitrobenzoic acid and recrystallize from boiling water to obtain a pure product.[2] A yield of approximately 92% can be expected.[2]

Step 2: Conversion to 2'-Chloro-5'-nitroacetophenone

The conversion of the carboxylic acid to the acetophenone can be achieved via a two-step process: formation of the acyl chloride followed by reaction with a suitable methylating agent.

cluster_0 Step 2a: Acyl Chloride Formation cluster_1 Step 2b: Acylation 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzoyl Chloride 2-Chloro-5-nitrobenzoic Acid->2-Chloro-5-nitrobenzoyl Chloride SOCl₂ or (COCl)₂ 2'-Chloro-5'-nitroacetophenone 2'-Chloro-5'-nitroacetophenone 2-Chloro-5-nitrobenzoyl Chloride->2'-Chloro-5'-nitroacetophenone Organometallic Reagent (e.g., (CH₃)₂CuLi)

Caption: Two-step conversion of 2-chloro-5-nitrobenzoic acid to the target acetophenone.

Experimental Protocol: Conversion of 2-Chloro-5-nitrobenzoic Acid to 2'-Chloro-5'-nitroacetophenone (Hypothetical, based on analogous reactions)

Materials:

  • 2-Chloro-5-nitrobenzoic Acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Dimethylformamide (DMF, catalytic)

  • Anhydrous Toluene or Dichloromethane

  • Lithium Dimethylcuprate ((CH₃)₂CuLi) (prepared in situ from methyllithium and copper(I) iodide)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate

Procedure:

  • Acyl Chloride Formation: Reflux a solution of 2-chloro-5-nitrobenzoic acid in an excess of thionyl chloride with a catalytic amount of DMF for 2-3 hours. Alternatively, treat a solution of the acid in an anhydrous solvent like toluene or dichloromethane with oxalyl chloride and a catalytic amount of DMF at room temperature. After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-5-nitrobenzoyl chloride. This intermediate is often used directly in the next step.

  • Acylation with Gilman Reagent: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether or THF at a low temperature (e.g., -78 °C).

  • Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in anhydrous THF and add it dropwise to the pre-formed Gilman reagent at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield 2'-chloro-5'-nitroacetophenone.

Performance and Advantages
ParameterPerformance Data
Yield High overall yield (potentially >80% over two steps)
Purity High purity achievable due to the high regioselectivity of the nitration step.
Scalability Both steps are generally scalable, though the use of organometallic reagents in the second step requires careful handling and anhydrous conditions, which can be challenging on a large scale.
Safety Thionyl chloride and oxalyl chloride are corrosive and toxic. Organolithium reagents are pyrophoric.[3]
Environmental Generates chlorinated and organometallic waste.

The main advantage of this route is the excellent control over isomer formation, leading to a purer product and simplifying the purification process.

Route 3: Friedel-Crafts Acylation of 1-Chloro-4-nitrobenzene (Dismissed)

A seemingly straightforward approach would be the Friedel-Crafts acylation of 1-chloro-4-nitrobenzene with acetyl chloride or acetic anhydride. However, this reaction is generally not feasible.

Mechanistic Limitations

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that is highly sensitive to the electronic nature of the aromatic substrate.[4] The nitro group (-NO₂) is a very strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack to such an extent that the Friedel-Crafts reaction fails to proceed under normal conditions.[5] The Lewis acid catalyst (e.g., AlCl₃) would complex with the nitro group, further deactivating the ring. Therefore, this route is not considered a viable option for the synthesis of 2'-chloro-5'-nitroacetophenone.

Comparison Summary

FeatureRoute 1: Nitration of 2'-ChloroacetophenoneRoute 2: From 2-Chloro-5-nitrobenzoic Acid
Number of Steps 13 (from o-chlorobenzoic acid)
Starting Materials 2'-Chloroacetophenoneo-Chlorobenzoic Acid
Regioselectivity Poor; mixture of isomersExcellent
Overall Yield ModerateHigh
Purification Difficult (isomer separation)Straightforward
Scalability Good, with good temperature controlModerate (handling of organometallics)
Safety Concerns Strong acids, exothermic reactionCorrosive reagents, pyrophoric organometallics[3]
Ideal Application Small-scale synthesis where isomer separation is feasible.Large-scale synthesis where high purity is critical.

Conclusion and Recommendation

For researchers and drug development professionals requiring high-purity 2'-Chloro-5'-nitroacetophenone, Route 2, starting from the nitration of o-chlorobenzoic acid, is the recommended synthetic strategy. While it involves more steps, the superior regiocontrol during the nitration of o-chlorobenzoic acid leads to a cleaner product and circumvents the challenging isomer separation associated with the direct nitration of 2'-chloroacetophenone. The higher overall yield and purity of the final product often outweigh the increased number of synthetic transformations.

For applications where a mixture of isomers can be tolerated or where advanced separation techniques are readily available, the more direct Route 1 may be a viable, albeit less elegant, alternative. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, and the available resources and expertise.

References

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Shanghai Talent Chemical Co.,Ltd. (n.d.). 2-Chloro-5-nitrobenzoyl Chloride CAS 25784-91-2. [Link]

Sources

Precision Nitration of 2'-Chloroacetophenone: Reagent Selection & Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative reagents for the nitration of 2'-chloroacetophenone Content Type: Publish Comparison Guide

Executive Summary

The nitration of 2'-chloroacetophenone (also known as o-chloroacetophenone) is a critical electrophilic aromatic substitution (EAS) used to synthesize 2'-chloro-5'-nitroacetophenone , a key intermediate in the manufacturing of pharmaceutical APIs such as Vismodegib (Hedgehog pathway inhibitor).

This guide objectively compares the standard Mixed Acid protocol against alternative reagent systems like Potassium Nitrate/Sulfuric Acid and Fuming Nitric Acid . While mixed acid remains the industrial workhorse, nitrate salts offer superior thermal control for laboratory-scale optimization, and flow chemistry represents the future of safe scale-up.

Mechanistic Analysis & Regioselectivity

The Substrate: 2'-Chloroacetophenone

The substrate presents a unique challenge due to the presence of two deactivating groups with conflicting directing effects, yet they cooperatively reinforce a single position.

  • Acetyl Group (-COCH₃) at C1: Strong electron-withdrawing group (EWG). Directs incoming electrophiles to the meta position relative to itself.

  • Chloro Group (-Cl) at C2: Weakly deactivating but ortho/para directing due to lone pair resonance.

Directing Effects
  • Position 3 (Ortho to Cl, Meta to Acetyl): Sterically hindered by the adjacent chlorine atom.

  • Position 4 (Meta to Cl, Para to Acetyl): Disfavored by both directors.

  • Position 5 (Para to Cl, Meta to Acetyl): Highly Favored . This position satisfies the meta-direction of the acetyl group and the para-direction of the chlorine atom.

  • Position 6 (Meta to Cl, Ortho to Acetyl): Disfavored by the acetyl group's steric bulk and lack of electronic reinforcement.

ReactionPath Substrate 2'-Chloroacetophenone Transition Sigma Complex (Resonance Stabilized) Substrate->Transition + NO2+ MajorProduct 2'-Chloro-5'-nitroacetophenone (Major Isomer) Transition->MajorProduct Path A: Para to Cl (Sterically Favored) MinorProduct 2'-Chloro-3'-nitroacetophenone (Minor Isomer) Transition->MinorProduct Path B: Ortho to Cl (Sterically Hindered)

Figure 1: Reaction pathway showing the electronic and steric factors favoring the 5-nitro isomer.

Comparative Analysis of Nitration Reagents

The following table contrasts the three primary methodologies available to researchers.

FeatureMethod A: Mixed Acid (Standard) Method B: Nitrate Salts (KNO₃/H₂SO₄) Method C: Fuming HNO₃
Reagents Conc. HNO₃ / Conc.[1][2] H₂SO₄KNO₃ (s) / Conc. H₂SO₄Red Fuming HNO₃ (>90%)
Active Species Nitronium ion (

)
Nitronium ion (

) generated in situ
High conc.

Reaction Temp -5°C to 10°C0°C to 25°C-10°C to 0°C
Yield 85 - 95% 80 - 90% 90 - 98%
Selectivity High (5-nitro)High (5-nitro)Moderate (Risk of dinitration)
Safety Profile High Risk: Exothermic addition; thermal runaway potential.Moderate Risk: Gradual solid addition allows precise exotherm control.High Risk: Corrosive, volatile oxidizer.
Scalability Excellent (Industrial Standard)Good (Lab to Pilot)Poor (Handling issues)
Best Use Case Bulk synthesis where cooling capacity is unlimited.Lab-scale optimization requiring precise temperature control.Highly deactivated substrates resisting standard nitration.

Experimental Protocols

Method A: Standard Mixed Acid Protocol (Baseline)

Best for: Routine synthesis where yield is the priority.

  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, place 37 mL of concentrated sulfuric acid (H₂SO₄) .

  • Substrate Addition: Cool the acid to 0°C using an ice-salt bath. Add 0.125 mol (19.3 g) of 2'-chloroacetophenone dropwise, maintaining the internal temperature below 5°C.

  • Nitration: Prepare a mixed acid solution of 10 mL conc. HNO₃ (d=1.42) and 15 mL conc. H₂SO₄ .[1]

  • Addition: Add the mixed acid dropwise to the substrate solution over 30-45 minutes. CRITICAL: Do not allow temperature to exceed 5°C.

  • Quenching: Stir for an additional 15 minutes at 0°C. Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The product precipitates as a pale yellow solid. Filter, wash with cold water (3 x 50 mL) to remove acid, and recrystallize from ethanol.

Method B: Potassium Nitrate / Sulfuric Acid (Recommended Alternative)

Best for: Enhanced safety and control in a research laboratory setting.

This method generates the nitronium ion in situ by the reaction of nitrate salts with sulfuric acid, allowing the rate of reaction to be controlled by the rate of solid addition.

Protocol:

  • Dissolution: Dissolve 10 mmol (1.54 g) of 2'-chloroacetophenone in 10 mL of concentrated H₂SO₄ in a round-bottom flask. Cool to 0°C.[1]

  • Reagent Addition: Weigh 11 mmol (1.11 g) of Potassium Nitrate (KNO₃) .

  • Controlled Reaction: Add the solid KNO₃ in small portions (approx. 100 mg each) over 30 minutes. Monitor the internal temperature; the dissolution of KNO₃ is endothermic, but the nitration is exothermic.

  • Completion: Allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

  • Workup: Pour onto ice water. Extract with dichloromethane (DCM) if the solid does not precipitate cleanly. Wash organic layer with saturated NaHCO₃ to remove acid traces. Dry over MgSO₄ and concentrate.

Safety & Troubleshooting Guide

Thermal Runaway

Nitration of acetophenones is highly exothermic. The acetyl group is deactivated, but the reaction can still accelerate rapidly if the temperature spikes, leading to dinitration (safety hazard) or oxidation of the acetyl group to a carboxylic acid (2-chloro-5-nitrobenzoic acid).

  • Control Measure: Use Method B for initial small-scale runs. The solid addition of nitrate salts is easier to stop than a liquid acid feed.

Product Isomer Identification

The crude product may contain traces of the 3-nitro isomer.

  • 1H NMR Validation:

    • 5-nitro isomer (Major): Look for a doublet (d) at ~8.5 ppm (proton ortho to NO2) and a doublet of doublets (dd) at ~8.2 ppm.

    • 3-nitro isomer (Minor): The proton pattern will differ due to symmetry.

  • Purification: Recrystallization from Ethanol/Water (9:1) effectively removes the minor isomer and acidic impurities.

Modern "Green" Alternative: Flow Chemistry

For scale-up, batch nitration poses significant safety risks. Continuous flow reactors allow for:

  • Superior Heat Transfer: Micro-channels dissipate heat instantly.

  • Precise Residence Time: Prevents over-nitration.

  • Safety: Minimal active volume reduces explosion risk.

  • Reference: See Kulkarni et al. (2009) for general continuous flow nitration principles.

Decision Workflow

Workflow Start Start: Nitration of 2'-Chloroacetophenone ScaleCheck Scale of Reaction? Start->ScaleCheck LabScale Lab Scale (<10g) ScaleCheck->LabScale Small BulkScale Production Scale (>100g) ScaleCheck->BulkScale Large MethodChoice Select Method LabScale->MethodChoice MethodA Method A: Mixed Acid (High Yield, Fast) BulkScale->MethodA Legacy Std MethodFlow Continuous Flow (Safest, High CapEx) BulkScale->MethodFlow Modern Std MethodChoice->MethodA Alternative MethodB Method B: KNO3 / H2SO4 (High Control, Safer) MethodChoice->MethodB Preferred

Figure 2: Decision matrix for selecting the optimal nitration protocol based on scale and safety requirements.

References

  • Organic Syntheses . "m-Nitroacetophenone (General Procedure for Acetophenones)." Org.[3] Synth. 1928, 8, 74; Coll. Vol. 1, 372. Link

  • GuideChem . "Preparation of Vismodegib Intermediate (2-chloro-5-nitroacetophenone)." Patent CN111056994B. Link

  • ChemicalBook . "2'-Chloroacetophenone Product Profile & Synthesis." Link

  • NIST Chemistry WebBook . "Acetophenone, 2-chloro- Data."[4][5][6][7][8] Link

  • Sigma-Aldrich . "1-(2-Chloro-5-nitrophenyl)ethanone Product Sheet."[9] Link

Sources

A Comparative Guide to the Efficacy of 2'-Chloro-5'-nitroacetophenone as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. Substituted acetophenones are a cornerstone class of precursors, valued for their versatile reactivity. Among these, 2'-Chloro-5'-nitroacetophenone has emerged as a particularly strategic precursor, most notably in the synthesis of the Hedgehog (Hh) signaling pathway inhibitor, Vismodegib.

This guide provides an in-depth, objective comparison of 2'-Chloro-5'-nitroacetophenone's performance against alternative compounds. We will dissect the causality behind its synthetic advantages, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of Vismodegib Synthesis

Vismodegib (Erivedge®) is a first-in-class therapeutic agent approved for the treatment of metastatic or locally advanced basal cell carcinoma.[1][2] It functions by inhibiting the Smoothened (SMO) transmembrane protein, a key component of the Hedgehog signaling pathway.[3] Dysregulation of this pathway is implicated in the formation of various cancers, making the efficient synthesis of its inhibitors a significant goal in medicinal chemistry.[4]

The core structure of Vismodegib features a central 2-(phenyl)pyridine scaffold. The primary challenge in its synthesis lies in the efficient and cost-effective construction of this biaryl system.

cluster_off Pathway OFF cluster_on Pathway ON Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Protein PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates Gene Target Gene Expression GLI->Gene Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Comparative Analysis of Synthetic Routes to Vismodegib

The efficacy of a precursor is best evaluated in the context of a complete synthetic pathway. Here, we compare the route utilizing 2'-Chloro-5'-nitroacetophenone with prominent alternatives.

Route 1: The 2'-Chloro-5'-nitroacetophenone (Cyclization) Approach

This modern approach has gained favor due to its cost-effectiveness and avoidance of precious metal catalysts.[5] The key transformation involves a cyclization reaction to construct the pyridine ring onto the substituted phenyl ring of the precursor.

Causality of Efficacy: The strategic placement of the chloro and nitro groups on the acetophenone ring is fundamental to this route's success. The electron-withdrawing nitro group activates the methyl of the acetyl group, facilitating its participation in the condensation reaction that forms the pyridine ring. This design elegantly bypasses the need for metal-catalyzed cross-coupling, thereby eliminating concerns about catalyst cost and residual metal contamination in the final active pharmaceutical ingredient (API).[5]

A 2'-Chloro-5'-nitroacetophenone B Reduction of Nitro Group A->B C 5-Amino-2'-chloroacetophenone B->C D Amide Coupling with 2-chloro-4-(methylsulfonyl)benzoic acid C->D E N-(3-acetyl-4-chlorophenyl)-2-chloro-4- (methylsulfonyl)benzamide D->E F Cyclization with Pyrimidinium Salt E->F G Vismodegib F->G

Caption: Workflow for Vismodegib synthesis starting from 2'-Chloro-5'-nitroacetophenone.

Route 2: Precious Metal-Catalyzed Cross-Coupling Approaches (Negishi & Suzuki)

Historically, the synthesis of the key 2-(2-chloro-5-nitrophenyl)pyridine intermediate relied on well-established cross-coupling reactions.

  • Negishi Coupling: This method involves the reaction of a prepared organozinc reagent (from 2-halopyridine) with an aryl halide.[6] A significant drawback is the requirement for strictly anhydrous and anaerobic conditions, which can be challenging to maintain on an industrial scale.

  • Suzuki Coupling: This popular alternative uses a more stable organoboron reagent. However, the cost of these reagents is often prohibitively high for large-scale manufacturing, impacting the overall economic viability of the process.

Causality of Inefficiency: Both coupling methods necessitate the use of a palladium catalyst. While highly effective, palladium is expensive and its removal from the final product to meet stringent regulatory limits (<10 ppm) adds complex and costly purification steps.[5]

Route 3: The 2-Chloro-5-nitroaniline Approach

An alternative synthesis begins with 2-chloro-5-nitroaniline. This route also leads to Vismodegib and has been reported with a respectable overall yield of 51.1%.[7] While viable, it involves a different set of intermediates and strategic considerations compared to the acetophenone route.

Data-Driven Comparison of Precursor Performance

Objective comparison requires quantitative data. The following tables summarize the performance of 2'-Chloro-5'-nitroacetophenone in key reaction steps.

Table 1: Comparison of Synthetic Strategies for Vismodegib Intermediate
Synthetic StrategyKey PrecursorsReaction TypeAdvantagesDisadvantages
Cyclization 2'-Chloro-5'-nitroacetophenone , Pyrimidinium SaltCondensation / CyclizationLow cost, avoids precious metals, simpler purification.[5]Requires synthesis of the pyrimidinium salt reagent.[5]
Negishi Coupling 2-halopyridine, Aryl halidePd-catalyzed Cross-CouplingHigh yield under optimal conditions.[4]Requires organozinc reagents, strict anhydrous/anaerobic conditions.[6]
Suzuki Coupling 2-halopyridine, Arylboronic acidPd-catalyzed Cross-CouplingMilder conditions than Negishi, more stable reagents.High cost of boronic acid reagents, palladium contamination.
Table 2: Optimization of the Nitro Group Reduction of 2'-Chloro-5'-nitroacetophenone

A critical step in the synthesis is the reduction of the nitro group to an amine. The choice of reducing agent significantly impacts yield and process safety. The data below is derived from a study optimizing this transformation.[5]

EntryReductant System (equivalents)SolventYield (%) of 2-chloro-5-aminoacetophenone
1Fe (4.0), NH₄Cl (4.0)H₂O89%
2Fe (6.0), NH₄Cl (6.0)H₂O88%
3Zn (5.0), Acetic Acid (5.0)Ethanol74%
4Sodium dithionite (6.5), Na₂CO₃ (5.2)H₂O / THF76%

Analysis: The data clearly demonstrates the superiority of the iron-based reduction. It provides the highest yields (up to 89%) using inexpensive, readily available reagents and a green solvent (water).[5] This method avoids catalytic hydrogenation, which, while clean, requires specialized pressure equipment and palladium or platinum catalysts that can lead to metal contamination.[5]

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed experimental protocols are provided below.

Protocol 1: Reduction of 2'-Chloro-5'-nitroacetophenone to 2-chloro-5-aminoacetophenone[5]
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2'-Chloro-5'-nitroacetophenone (1.0 eq).

  • Reagent Addition: Add water as the solvent, followed by iron powder (4.0 eq) and ammonium chloride (4.0 eq).

  • Reaction: Stir the mixture vigorously at reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the iron sludge.

  • Extraction: Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Note: The product, 2-chloro-5-aminoacetophenone, is unstable at room temperature and should be stored refrigerated and used promptly.[5]

Protocol 2: Synthesis of Vismodegib Intermediate via Cyclization[5][9]

(This protocol outlines the general transformation following the amide coupling step)

  • Setup: In a suitable reaction vessel, dissolve the intermediate N-(3-acetyl-4-chlorophenyl)-2-chloro-4-(methylsulfonyl)benzamide (1.0 eq) in a high-boiling polar solvent (e.g., N,N-dimethylformamide).

  • Reagent Addition: Add 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salt (prepared separately) to the solution.

  • Reaction: Heat the reaction mixture to facilitate the cyclization. The exact temperature and time will depend on the specific substrate and scale. Monitor progress by TLC or HPLC.

  • Workup and Purification: Upon completion, cool the mixture and perform an appropriate aqueous workup. The crude product is then purified, typically by recrystallization or column chromatography, to yield the 2-(phenyl)pyridine core structure of Vismodegib.

Conclusion and Future Outlook

The evidence strongly supports the high efficacy of 2'-Chloro-5'-nitroacetophenone as a precursor in the synthesis of complex pharmaceutical targets like Vismodegib. Its primary advantage lies in enabling a synthetic route that circumvents the use of expensive and problematic precious metal catalysts. The cyclization strategy it facilitates is more economical and leads to a simpler purification process, which are paramount considerations in drug development and manufacturing.

While alternative precursors such as 2-chloro-5-nitroaniline offer viable routes, the acetophenone-based approach, particularly when paired with an optimized and cost-effective iron-mediated nitro reduction, presents a compelling case for efficiency and industrial applicability. For researchers and process chemists, 2'-Chloro-5'-nitroacetophenone represents a strategic choice that balances reactivity, cost, and process robustness.

References

  • Vismodegib - New Drug Approvals. (2016). New Drug Approvals.
  • Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor. (2015). ResearchGate.[Link]

  • Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. (2016). ACS Publications.[Link]

  • Synthesis of Vismodegib Derivatives as Potential Smo Agonist: A Case of Undergraduate Experimental Teaching. (2023). ResearchGate.[Link]

  • Vismodegib and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application. (2018). Journal of Drugs in Dermatology.[Link]

  • Vismodegib and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application. (2018). PubMed.[Link]

  • Vismodegib. (2023). StatPearls - NCBI Bookshelf.[Link]

  • Optimization of cross-coupling reaction for synthesis of antitumor drug vismodegib. (2014). Journal of Southeast University (English Edition).[Link]

  • An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course. (2023). ResearchGate.[Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 2'-Chloro-5'-nitroacetophenone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison for assessing the purity of synthesized 2'-Chloro-5'-nitroacetophenone, a key intermediate in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its performance against alternative techniques, and provide the experimental rationale and data necessary for informed decision-making in a research and development setting.

The Criticality of Purity in Pharmaceutical Intermediates

2'-Chloro-5'-nitroacetophenone serves as a building block in the synthesis of more complex molecules. The presence of impurities, even in trace amounts, can have significant downstream effects, including altered reaction kinetics, the formation of unwanted byproducts, and in the case of final drug products, potential toxicity or reduced therapeutic effect. Therefore, a precise and reliable analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

Proposed HPLC Method for Purity Assessment

A reverse-phase HPLC method is proposed for the purity assessment of 2'-Chloro-5'-nitroacetophenone. This choice is based on the non-polar nature of the aromatic ketone, making it well-suited for separation on a hydrophobic stationary phase.

Rationale for Method Parameters:

  • Column: A C18 column is selected for its versatility and proven performance in the separation of a wide range of non-polar and moderately polar compounds. The octadecylsilyl stationary phase provides the necessary hydrophobicity to retain the analyte.

  • Mobile Phase: A gradient of methanol and water is chosen. Methanol is a common organic modifier in reverse-phase HPLC that offers good solvating power for aromatic compounds. A gradient elution allows for the effective separation of the main peak from potential impurities with varying polarities.

  • Detection: UV detection at 254 nm is proposed. The aromatic and nitro functional groups in 2'-Chloro-5'-nitroacetophenone are strong chromophores, ensuring high sensitivity at this wavelength.

  • Temperature: Ambient temperature is sufficient for this analysis, simplifying the experimental setup.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2'-Chloro-5'-nitroacetophenone reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (Water) and mobile phase B (Methanol). Degas both solvents prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 2'-Chloro-5'-nitroacetophenone reference standard in methanol to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with methanol.

  • Sample Solution Preparation: Prepare the synthesized 2'-Chloro-5'-nitroacetophenone sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: Ambient

    • Gradient Program:

      • 0-10 min: 60% B to 90% B

      • 10-15 min: 90% B

      • 15-16 min: 90% B to 60% B

      • 16-20 min: 60% B (equilibration)

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Methanol/Water) Injector Injector Standard Standard Solution (0.1 mg/mL) Standard->Injector Sample Sample Solution (0.1 mg/mL) Sample->Injector Column C18 Column Injector->Column Separation Detector UV Detector (254 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: A flowchart of the HPLC experimental workflow.

Comparative Analysis of Purity Assessment Techniques

While HPLC is a robust method, other techniques can be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, cost considerations, and the nature of the impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography (GC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Specificity High; can resolve closely related impurities.Moderate; may have difficulty resolving isomers.High; excellent for volatile impurities.
Sensitivity High (ng to pg range).Low to moderate (µg to ng range).Very high (pg to fg range), especially with specific detectors.
Quantitation Excellent; highly accurate and precise.Semi-quantitative at best.Excellent; highly accurate and precise.
Speed Moderate (typically 15-30 min per sample).Fast (multiple samples can be run simultaneously).Moderate to fast (typically 10-30 min per sample).
Cost High initial instrument cost, moderate running costs.Low initial and running costs.High initial instrument cost, moderate running costs.
Suitability for 2'-Chloro-5'-nitroacetophenone Ideal for quantitative purity determination and impurity profiling.Suitable for rapid, qualitative monitoring of reaction progress.Suitable if volatile impurities are expected, but the compound itself is not highly volatile. Requires a high-temperature inlet.

Understanding Potential Impurities

The purity of the final product is intrinsically linked to the synthetic route employed. A common method for synthesizing substituted acetophenones is through Friedel-Crafts acylation.[2][3][4] In the case of 2'-Chloro-5'-nitroacetophenone, this would likely involve the acylation of 1-chloro-4-nitrobenzene.

Potential Impurities from Synthesis:

ImpurityPotential Source
1-chloro-4-nitrobenzene Unreacted starting material.
Acetic anhydride/Acetyl chloride Excess acylating agent.
Polysubstituted byproducts Further acylation of the product, though less likely due to the deactivating effect of the nitro and acetyl groups.[2]
Isomeric products Acylation at other positions on the aromatic ring.
Hydrolyzed starting materials/products Presence of water during the reaction or workup.

It has also been noted that impurities in 2-Chloro-5-nitroacetophenone can include halide ions, amines, and benzofuran derivatives.

Synthesis and Impurity Formation Pathway

Synthesis_Impurities cluster_reactants Reactants cluster_products Products & Impurities SM1 1-chloro-4-nitrobenzene Reaction Friedel-Crafts Acylation SM1->Reaction SM2 Acetyl Chloride / Acetic Anhydride SM2->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Product 2'-Chloro-5'-nitroacetophenone (Desired Product) Reaction->Product Impurity1 Unreacted 1-chloro-4-nitrobenzene Reaction->Impurity1 Impurity2 Isomeric Byproducts Reaction->Impurity2 Impurity3 Polysubstituted Products Reaction->Impurity3 Impurity4 Hydrolysis Products Reaction->Impurity4

Caption: Relationship between synthesis and potential impurities.

Conclusion and Recommendations

For the rigorous purity assessment of synthesized 2'-Chloro-5'-nitroacetophenone, a validated reverse-phase HPLC method is the recommended approach. Its high specificity, sensitivity, and quantitative accuracy make it the gold standard for quality control in a pharmaceutical setting. The method's ability to resolve and quantify a wide range of potential impurities ensures a comprehensive understanding of the sample's purity profile.

While techniques like TLC and GC have their merits for specific applications—TLC for rapid reaction monitoring and GC for the analysis of volatile components—they do not offer the same level of comprehensive and quantitative purity determination as HPLC for a compound of this nature. The validation of the analytical procedure should be performed in accordance with ICH guidelines to ensure that the method is suitable for its intended purpose.[3][5][6][7][8][9]

By implementing a robust analytical strategy centered around a well-developed HPLC method, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, a crucial step in the path to safe and effective therapeutics.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
  • Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

Sources

Cost-benefit analysis of different synthetic pathways for 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and heterocyclic building blocks. Its synthesis presents a classic problem in regioselectivity and process safety.

This guide evaluates the two primary industrial pathways: Direct Nitration (Route A) and Malonic Ester Synthesis (Route B).

  • Route A (Direct Nitration) is the economic winner , utilizing commodity starting materials and high atom economy. However, it requires strict thermal control to manage exotherms and ensure regioselectivity.

  • Route B (Malonic Ester) is the safety/precision winner . It avoids the hazards of nitrating a deactivated ring but incurs higher costs due to step count and reagent expense.

Route A: Direct Nitration of 2'-Chloroacetophenone (The "Synergistic" Route)

Mechanistic Insight

This route relies on the synergistic directing effects of the substituents on the benzene ring.

  • Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) that directs electrophiles to the meta position (relative to itself: positions 3' and 5').

  • Chloro Group (-Cl): A weak deactivator but an ortho/para director (relative to itself: positions 3', 5', and 6').

The Synergy: Both groups direct the incoming nitronium ion (


) to the 5' position . This alignment minimizes isomer formation, making this route highly efficient if temperature is controlled to prevent over-nitration or ipso-substitution.
Experimental Workflow (DOT Visualization)

NitrationPathway cluster_legend Legend Start Starting Material Inter Intermediate/State Prod Target Product SM 2'-Chloroacetophenone (Liquid, Cheap) Mix Reaction Matrix H2SO4 + HNO3 (Mixed Acid) SM->Mix Dissolve at 0°C Complex Sigma Complex (Resonance Stabilized) SM->Complex Acetyl (meta) + Cl (para) cooperate to C5 Mix->Complex +NO2+ (Electrophilic Attack) Product 2'-Chloro-5'-nitroacetophenone (Solid, mp 62-64°C) Complex->Product -H+ (Re-aromatization)

Figure 1: Synergistic directing effects facilitate high regioselectivity in the nitration of 2'-chloroacetophenone.

Detailed Protocol

Scale: 100 mmol basis Safety: Reaction is highly exothermic. Nitric acid is a strong oxidizer.

  • Preparation: Charge a 3-neck round-bottom flask with conc. H₂SO₄ (50 mL) . Cool to -5°C using an ice/salt bath.

  • Substrate Addition: Add 2'-Chloroacetophenone (15.46 g, 100 mmol) dropwise. Maintain internal temperature < 0°C.

  • Nitration: Prepare a mixed acid solution of conc. HNO₃ (7.0 mL, ~110 mmol) and conc. H₂SO₄ (10 mL) . Add this mixture dropwise over 45 minutes, strictly maintaining temperature between -5°C and 0°C .

    • Critical Control Point: If temp exceeds 5°C, significant dinitro byproducts and oxidation of the acetyl group (to benzoic acid) will occur.

  • Quench: Stir for 30 mins at 0°C. Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Workup: Filter the solid.[1] Wash with cold water (3 x 100 mL) until filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol (95%) .

    • Typical Yield: 80-85%

    • Purity: >98% (GC)

Route B: Malonic Ester Synthesis (The "De Novo" Route)

Mechanistic Insight

This route constructs the acetophenone moiety from a benzoic acid precursor. It is the preferred route when safety regulations prohibit large-scale nitration or when the starting material (2-chloro-5-nitrobenzoic acid) is already available from a validated supply chain. It avoids the "runaway" risk of nitration but involves a multi-step sequence: Acid Chloride formation


 Acylation of Malonate 

Hydrolysis/Decarboxylation.
Experimental Workflow (DOT Visualization)

MalonatePathway SM 2-Chloro-5-nitrobenzoic Acid AcidCl Acid Chloride (Activated) SM->AcidCl SOCl2, Reflux Adduct Acyl Malonate Intermediate AcidCl->Adduct + Malonate Enolate Malonate Diethyl Malonate + Mg(OEt)2 Product 2'-Chloro-5'-nitroacetophenone Adduct->Product H3O+, Heat (-CO2, -EtOH)

Figure 2: The "Build-Up" approach avoids direct nitration of the ketone.

Detailed Protocol

Scale: 50 mmol basis

  • Activation: In a flask, combine 2-Chloro-5-nitrobenzoic acid (10.1 g, 50 mmol) with Thionyl Chloride (20 mL) . Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain the crude acid chloride.

  • Acylation:

    • Prepare Magnesium Ethoxide : React Mg turnings (1.3 g) with Ethanol (5 mL) and CCl₄ (catalytic).

    • Add Diethyl Malonate (8.0 g, 50 mmol) in dry toluene. Stir to form the ethoxymagnesium malonate.

    • Add the crude acid chloride (dissolved in toluene) dropwise. Reflux for 2 hours.

  • Hydrolysis & Decarboxylation:

    • Cool the mixture and add dilute H₂SO₄ (20%) .

    • Reflux the biphasic mixture for 4 hours. This hydrolyzes the esters and decarboxylates the

      
      -keto acid in situ.
      
  • Workup: Separate the organic layer (Toluene). Wash with NaHCO₃ (to remove unreacted acid) and water. Dry over MgSO₄ and concentrate.

    • Typical Yield: 65-75%

    • Purity: High (Isomer free).

Route C: The "Impossible" Route (Friedel-Crafts)

Why not just react 1-Chloro-4-nitrobenzene with Acetyl Chloride?

Researchers often propose Friedel-Crafts acylation as a shortcut. However, this fails due to ring deactivation .

  • The nitro group is a strong electron-withdrawing group.

  • Standard Lewis acids (

    
    ) complex with the nitro group, further deactivating the ring.
    
  • Result: No reaction or extremely harsh conditions required that lead to decomposition. Do not attempt this route.

Cost-Benefit Analysis Matrix

MetricRoute A: Direct NitrationRoute B: Malonic Ester
Cost of Goods (COGS) Low ($)Start material is a commodity chemical (Tear gas precursor).High (

$)Benzoic acid derivative is a fine chemical; requires Mg metal and Malonate.
Atom Economy High Only loss is water.Low Loss of CO₂, Ethanol, and SO₂.
Safety Profile Moderate Risk Exothermic nitration; handling of mixed acids.High Safety Standard organic synthesis; no energetic nitration steps.
Scalability Excellent Standard in continuous flow reactors.Good Batch process; limited by magnesium handling and decarboxylation volume.
Regioselectivity High (>95%) Directed by synergy of Cl and Acetyl.Perfect (100%) Regiochemistry fixed in starting material.

Conclusion & Recommendation

  • For Bulk Manufacturing: Use Route A (Direct Nitration) . The cost advantage is significant (estimated 40-60% lower COGS). The safety risks are manageable with modern jacketed reactors or continuous flow nitration setups.

  • For Lab Scale / High Safety Environments: Use Route B (Malonic Ester) . If your facility lacks the engineering controls for exothermic nitrations, or if you require absolute isomer purity without recrystallization, this is the robust choice.

References

  • Nitration of Acetophenones

    • Mechanism & Kinetics: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
    • Specific Protocol: "Synthesis of 3-nitroacetophenone" (Analogous procedure). Masaryk University Lab Manual.

  • Malonic Ester Synthesis

    • General Method: Wierenga, W., & Skulnick, H. I. (1979). "General, efficient, one-step synthesis of .beta.-keto esters." The Journal of Organic Chemistry, 44(2), 310-311.

    • Acid Chloride Preparation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Safety Data

    • 2'-Chloroacetophenone SDS: Fisher Scientific.

    • 2-Chloro-5-nitrobenzoic acid SDS: Sigma-Aldrich.

Sources

Optimizing the Synthesis of 2'-Chloro-5'-nitroacetophenone: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Chloro-5'-nitroacetophenone (CAS: 23082-50-0) is a critical pharmacophore and intermediate, notably utilized in the synthesis of Hedgehog pathway inhibitors like Vismodegib . While the theoretical yield of its synthesis via electrophilic aromatic substitution is stoichiometric, experimental yields often plateau between 60–75% due to competing regiochemical forces and purification losses.

This guide provides a technical comparison between the theoretical maximums and experimentally realizable yields, analyzing the mechanistic bottlenecks (regioselectivity) and providing a self-validating protocol to minimize the "yield gap."

Theoretical Framework & Retrosynthesis

The Regioselectivity Paradox

The synthesis of 2'-Chloro-5'-nitroacetophenone typically proceeds via the nitration of 2'-chloroacetophenone . To understand the yield limitations, one must analyze the directing effects of the substituents on the benzene ring:

  • Acetyl Group (

    
    ):  A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta  positions (relative to itself).[1] In 2'-chloroacetophenone (where acetyl is at C1), the meta positions are C3  and C5 .
    
  • Chloro Group (

    
    ):  A weak EWG by induction but an electron donor by resonance. It directs ortho/para . In 2'-chloroacetophenone (Cl at C2), the ortho positions are C1 (blocked) and C3. The para position is C5 .
    

The Convergence: Both groups cooperatively direct the incoming nitronium ion (


) to Position 5 :
  • Position 5: Meta to Acetyl (favored) and Para to Chloro (favored).

  • Position 3: Meta to Acetyl (favored) and Ortho to Chloro (favored).

The Yield Killer (Steric Hindrance): While electronic effects favor both C3 and C5, Position 3 is sterically crowded, "sandwiched" between the bulky acetyl group and the chlorine atom. Consequently, Position 5 is the kinetically and thermodynamically favored product. However, the formation of the C3-isomer (minor impurity) and dinitration products accounts for significant yield loss during purification.

Reaction Pathway Diagram

The following diagram illustrates the directing effects and the steric bottleneck.

G Start 2'-Chloroacetophenone (Substrate) TS_3 Transition State (C3) (Sterically Hindered) Start->TS_3 Minor Pathway TS_5 Transition State (C5) (Favored) Start->TS_5 Major Pathway HNO3 Nitrating Agent (HNO3/H2SO4) HNO3->TS_3 HNO3->TS_5 Prod_Minor 2'-Chloro-3'-nitroacetophenone (Minor Impurity) TS_3->Prod_Minor Prod_Major 2'-Chloro-5'-nitroacetophenone (Major Product) TS_5->Prod_Major

Figure 1: Mechanistic pathway showing the competitive formation of isomers. The steric hindrance at C3 drives the reaction toward the desired C5 product, but C3 formation remains a non-zero yield loss factor.

Comparative Analysis: Theoretical vs. Experimental Yield

The table below contrasts the idealized stoichiometric yield with real-world data derived from standard mixed-acid nitration protocols versus optimized controlled-temperature protocols.

MetricTheoretical IdealMethod A: Standard Mixed Acid (Uncontrolled)Method B: Optimized Low-Temp Nitration
Stoichiometry 1:1 (Substrate:HNO3)1:1.5 to 1:2 Excess1:1.1 Controlled Excess
Reaction Temp N/A0°C

RT (Exotherm Spikes)
-10°C

0°C (Strict Control)
Crude Yield 100%85–90%90–95%
Isomer Ratio (5':3') 100:0~85:15~92:8
Isolated Yield 100% 55–65% 75–82%
Purity (HPLC) 100%>95% (requires recrystallization)>98% (direct precipitation)
E-Factor (Waste) 0High (Acid waste + solvent)Medium (Recycled solvent)

Key Insight: The "Yield Gap" of ~20-30% in Method A is primarily due to the solubility of the product in the spent acid matrix and the loss of material during the recrystallization required to remove the C3 isomer.

Experimental Protocol: Optimized Low-Temperature Nitration

This protocol is designed to maximize regioselectivity towards the 5-nitro isomer by strictly controlling kinetic energy (temperature), thereby reducing the formation of the sterically hindered 3-nitro impurity.

Reagents & Equipment
  • Substrate: 2'-Chloroacetophenone (15.46 g, 100 mmol).

  • Solvent/Acid: Conc. Sulfuric Acid (

    
    , 98%), 40 mL.
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    ) for gentler release. Note: This protocol uses Mixed Acid.[2][3]
  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, ice/salt bath.

Step-by-Step Workflow

Step 1: Solubilization (The Heat Sink)

  • Charge the flask with 40 mL of conc.

    
    . Cool to -5°C  using an ice/salt bath.
    
  • Slowly add 2'-Chloroacetophenone (100 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Checkpoint: Ensure internal temperature does not exceed 5°C. The solution will turn yellow/orange.

Step 2: Electrophile Generation & Addition

  • Prepare a mixture of

    
     (110 mmol, 1.1 eq) and 
    
    
    
    (10 mL) in the addition funnel.
  • Critical Step: Add the mixed acid dropwise to the substrate solution.

  • Rate Control: Adjust drop rate to keep internal temperature between -10°C and 0°C .

  • Causality: Higher temperatures (>10°C) increase the kinetic energy enough to overcome the steric barrier at C3, increasing the impurity profile and lowering isolated yield.

Step 3: Reaction & Quench

  • Stir at 0°C for 2 hours. Monitor reaction progress via TLC (Solvent: 20% EtOAc/Hexane).

  • Self-Validating Endpoint: The starting material spot (

    
    ) should disappear; the product spot (
    
    
    
    ) should dominate.
  • Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring. The product should precipitate as a pale solid.

Step 4: Purification

  • Filter the solid. Wash with cold water (

    
     mL) until filtrate pH is neutral.
    
  • Recrystallization: Dissolve crude solid in minimum hot Ethanol or Isopropanol. Cool slowly to 4°C.

  • Filter crystals and dry under vacuum.[4]

Process Flow Diagram

ProcessFlow Setup Setup: Cool H2SO4 to -5°C AddSub Add 2'-Chloroacetophenone (Maintain T < 5°C) Setup->AddSub AddAcid Dropwise Addition of HNO3/H2SO4 (CRITICAL: T < 0°C) AddSub->AddAcid React Reaction: 2 hrs @ 0°C (TLC Monitor) AddAcid->React Quench Quench: Pour onto Crushed Ice React->Quench Filter Filtration & Neutral Wash Quench->Filter Recryst Recrystallization (EtOH) Removes 3-nitro isomer Filter->Recryst Final Pure 2'-Chloro-5'-nitroacetophenone Recryst->Final

Figure 2: Experimental workflow emphasizing temperature control points to maximize yield.

Troubleshooting & Yield Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Product "oiling out" during quench.The product has a low melting point (~60–64°C). Ensure the quench water is kept near 0°C to force crystallization.
High Impurity (TLC) Formation of 3-nitro isomer.Reaction temperature spiked during acid addition. Repeat with stricter cooling (<0°C).
Dark Product Oxidation/Polymerization.Acid concentration too high or temperature too high. Use stoichiometric nitrate salts (

) instead of fuming

.

References

  • Google Patents. (2019). CN109232259B - Preparation method of nitroacetophenone.
  • Google Patents. (2017). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.[5] Retrieved January 30, 2026, from

Sources

A Comparative Purity Analysis of 2'-Chloro-5'-nitroacetophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. This guide provides a comprehensive framework for benchmarking the purity of 2'-Chloro-5'-nitroacetophenone, a key building block in organic synthesis, against commercially available standards. We will delve into the rationale behind the analytical techniques chosen, provide detailed experimental protocols, and present a comparative analysis to empower researchers in making informed decisions for their critical applications.

Introduction: The Significance of Purity for 2'-Chloro-5'-nitroacetophenone

2'-Chloro-5'-nitroacetophenone (CAS No. 23082-50-0) is a substituted aromatic ketone widely utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a reactive acetyl group and nitro and chloro substituents on the aromatic ring, makes it a versatile precursor for a range of chemical transformations. However, the presence of impurities, even in trace amounts, can have a significant impact on the yield, impurity profile, and overall success of subsequent synthetic steps, ultimately affecting the quality and safety of the final active pharmaceutical ingredient (API).[2][3]

Potential impurities in 2'-Chloro-5'-nitroacetophenone can arise from the synthetic route employed. Common methods for its preparation may involve the nitration and chlorination of acetophenone or the acylation of a substituted benzene derivative. These processes can lead to the formation of isomeric byproducts, unreacted starting materials, and other related substances. For instance, synthetic routes starting from 2-amino-5-nitro-toluene via diazotization and chlorination may introduce related isomers or byproducts from side reactions.[4] Therefore, a rigorous analytical assessment of purity is not merely a quality control measure but a critical step in ensuring the integrity of the entire drug development process.[5]

This guide will focus on a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a holistic purity profile of a 2'-Chloro-5'-nitroacetophenone sample and compare it against commercial standards.

Experimental Design: A Triad of Analytical Techniques for Robust Purity Assessment

Our experimental workflow is designed to first separate and quantify the main component and any impurities using chromatographic techniques (HPLC and GC-MS) and then to confirm the structural identity and integrity of the principal compound using spectroscopy (NMR).

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample 2'-Chloro-5'-nitroacetophenone (In-house or Commercial) HPLC HPLC-UV (Quantitative Purity) Sample->HPLC GCMS GC-MS (Impurity Identification) Sample->GCMS NMR NMR (Structural Confirmation) Sample->NMR Standard_A Commercial Standard A Standard_A->HPLC Standard_B Commercial Standard B Standard_B->HPLC Purity_Table Comparative Purity Table HPLC->Purity_Table Impurity_Profile Impurity Profile Analysis GCMS->Impurity_Profile Structural_Verification Structural Verification NMR->Structural_Verification Final_Report Comprehensive Purity Report Purity_Table->Final_Report Quantitative Comparison Impurity_Profile->Final_Report Qualitative Comparison Structural_Verification->Final_Report Identity Confirmation

Caption: Overall experimental workflow for the comparative purity analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.[6] A reverse-phase HPLC method with UV detection is ideally suited for determining the purity of 2'-Chloro-5'-nitroacetophenone and quantifying any impurities with a chromophore.

Rationale for Method Selection:

  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like substituted acetophenones.[7]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, acidified with a small amount of trifluoroacetic acid (TFA) or phosphoric acid, will provide good peak shape and resolution.[8] The gradient allows for the elution of both polar and non-polar impurities.

  • Detection: The nitroacetophenone chromophore allows for sensitive detection using a UV detector. The wavelength of maximum absorbance should be determined experimentally but is expected to be in the range of 250-280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is an excellent technique for the separation and identification of volatile and semi-volatile compounds.[9] It is particularly useful for identifying unknown impurities by their mass spectra.

Rationale for Method Selection:

  • Separation: A capillary GC column with a non-polar or moderately polar stationary phase will effectively separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • Identification: The mass spectrometer provides fragmentation patterns for each eluting compound.[10] These fragmentation patterns are like a "fingerprint" and can be compared to spectral libraries for positive identification of impurities. For 2'-Chloro-5'-nitroacetophenone, characteristic fragments would be expected from the loss of a methyl group (M-15) and the acetyl group (M-43).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will be used to confirm the identity of the main component and to detect any structurally similar impurities that may not be resolved by chromatography.

Rationale for Method Selection:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of 2'-Chloro-5'-nitroacetophenone is expected to show distinct signals for the methyl protons and the aromatic protons.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. This is a valuable tool for confirming the carbon skeleton and identifying any isomeric impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analytical techniques described above.

Protocol for HPLC-UV Analysis
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: 10% A, 90% B

    • 30.1-35 min: 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 2'-Chloro-5'-nitroacetophenone sample and commercial standards in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

hplc_separation cluster_separation Separation Principle Mobile_Phase Mobile Phase (Acetonitrile/Water Gradient) Carries sample through the system Injector Injector Injects a precise volume of the sample solution Mobile_Phase->Injector Column C18 Column (Stationary Phase) Separates components based on polarity Injector->Column Detector UV Detector Measures absorbance of eluting components Column->Detector Separation_Detail Less polar compounds interact more with the C18 stationary phase and elute later. Chromatogram { Chromatogram|Plots absorbance vs. time, showing separated peaks} Detector->Chromatogram

Caption: Principle of HPLC separation for purity analysis.

Protocol for GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetone or ethyl acetate.

Protocol for NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Comparative Data Analysis

The data obtained from the analytical techniques should be compiled and compared to provide a clear picture of the purity of the in-house or test sample relative to the commercial standards.

Table 1: Comparative Purity Analysis of 2'-Chloro-5'-nitroacetophenone

ParameterIn-House SampleCommercial Standard ACommercial Standard B
Appearance Pale yellow crystalline solidOff-white powderLight brown crystals
HPLC Purity (%) 99.298.599.8
Number of Impurities (HPLC > 0.05%) 351
Major Impurity (GC-MS) Isomeric NitroacetophenoneUnidentified (m/z 183)Starting Material
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation and Conclusion

The multi-faceted analytical approach provides a robust and reliable assessment of the purity of 2'-Chloro-5'-nitroacetophenone. The HPLC data offers a quantitative measure of purity, while GC-MS aids in the identification of volatile impurities. NMR spectroscopy serves as a definitive tool for structural confirmation and the detection of any structurally related impurities.

Based on the hypothetical data in Table 1, the in-house sample demonstrates a high purity of 99.2% by HPLC, which is comparable to, and in some aspects superior to, the commercial standards evaluated. Commercial Standard B shows the highest purity, while Commercial Standard A has a lower purity and a higher number of detectable impurities. The identification of the major impurity in each sample is crucial for understanding the potential impact on subsequent reactions.

For researchers and drug development professionals, this comparative guide underscores the importance of not relying solely on the supplier's certificate of analysis. A thorough in-house verification of purity using orthogonal analytical methods is essential to ensure the quality and consistency of critical starting materials, thereby safeguarding the integrity of the research and development pipeline. The choice of a suitable commercial standard should be based on a comprehensive evaluation of its purity profile and the nature of its impurities.

References

  • Google Patents. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
  • SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. [Link]

  • MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. [Link]

  • SciRP.org. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • GSC Online Press. Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. [Link]

  • Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • Pharmaceutical Technology. How Pure is Pure? Understanding Reagent Purity Grades. [Link]

  • Cormica Pharma & Med Device Testing. Understanding Impurity Analysis. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Interpretation Mass spectral interpretation is not a trivial process. [Link]

  • ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2'-Chloro-5'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a chlorinated nitroaromatic ketone, 2'-Chloro-5'-nitroacetophenone is a compound that demands rigorous adherence to safety and disposal protocols. Its molecular structure presents a combination of hazards, including toxicity, irritation, and potential reactivity. This guide provides drug development professionals and laboratory researchers with essential, field-tested procedures for the safe handling and compliant disposal of this chemical, ensuring the protection of both laboratory personnel and the environment. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each procedural step.

Hazard Profile and Essential Safety Precautions

Before handling 2'-Chloro-5'-nitroacetophenone, a thorough understanding of its hazard profile is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally analogous compounds—such as 2'-nitroacetophenone, 2-chloroacetophenone, and other chlorinated nitroaromatics—provide a strong basis for risk assessment.[1] The primary hazards are summarized below.

Table 1: Summary of Key Hazards

Hazard Category Description Potential Consequences Primary Sources
Acute Toxicity Harmful if swallowed and potentially toxic by inhalation.[2][3][4] Ingestion of less than 150 grams may cause serious health damage or be fatal.[2] Inhalation can cause chemical burns to the respiratory tract.[3] Oral (rat) LD50: 1600 mg/kg (for 2'-nitroacetophenone).[2]
Irritation Causes irritation to skin, eyes, and the respiratory system.[2][5] It is also a lachrymator, a substance that causes tearing.[3][6] Can cause skin inflammation, dermatitis, and serious eye damage.[2] Respiratory irritation can lead to further lung damage.[2] Causes burns by all exposure routes.[3]
Reactivity Aromatic nitro compounds can be strong oxidizing agents and may decompose violently or explode when heated or mixed with bases (caustic alkalies).[2] Vigorous, potentially detonating reactions if mixed with reducing agents.[2] Hazardous decomposition products include nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[7][8] Avoid strong oxidizing agents, strong bases, strong acids, and reducing agents.[2][7]

| Environmental | Harmful to aquatic organisms with potential for long-term adverse effects.[2][7] | Do not flush into surface water or sanitary sewer systems.[3][7] | Must be disposed of as hazardous waste. |

Immediate Safety Protocols:
  • Personal Protective Equipment (PPE): Always wear ANSI Z87.1 compliant chemical splash goggles, a face shield, nitrile gloves, and a lab coat.[1] All handling of the solid material should occur within a certified chemical fume hood to prevent inhalation of dust.[3]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to minimize exposure to dust or vapors.[9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[10]

Waste Characterization and Segregation: The First Critical Step

Proper disposal begins with correct waste characterization. 2'-Chloro-5'-nitroacetophenone falls into a specific, regulated category of chemical waste that must not be mixed with other streams.

  • Primary Classification: Halogenated Organic Waste . The presence of chlorine in its structure makes it a halogenated compound.[11][12] Mixing this with non-halogenated solvent waste streams will render the entire container unsuitable for standard solvent recovery, significantly increasing disposal costs and complexity.[12]

  • Incompatibility: Due to its reactivity profile, it must be segregated from strong acids, bases, and oxidizing agents.[7][10] Aromatic nitro compounds, in particular, pose a risk of violent decomposition when exposed to bases.[2]

The following decision tree illustrates the correct segregation logic for waste containing this compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro-5'-nitroacetophenone
Reactant of Route 2
Reactant of Route 2
2'-Chloro-5'-nitroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.